molecular formula C14H10N2O B184341 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 3672-39-7

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B184341
CAS No.: 3672-39-7
M. Wt: 222.24 g/mol
InChI Key: GDQWGRMPXASNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile heterocyclic building block and functional ligand with significant applications in materials science, corrosion inhibition, and synthetic chemistry. Its structure, featuring multiple nitrogen donor atoms and an aldehyde group, allows it to form stable complexes with metal ions and participate in various chemical transformations. In environmental chemistry, this compound is a key precursor for creating highly selective adsorbents. When functionalized onto mesoporous silica, it creates a material (SiN-imd-py) with a high adsorption capacity for Cu(II) ions, reaching up to 100 mg/g, demonstrating effectiveness in the removal of toxic heavy metals from aqueous solutions . In the field of corrosion science, the compound's molecular structure serves as an effective corrosion inhibitor for carbon steel in acidic environments. Experimental and computational studies confirm that its adsorption on the metal surface follows the Langmuir isotherm model, providing an inhibition efficiency of up to 89.4% in 1.0 M HCl solution . For synthetic chemists, this aldehyde is a valuable substrate for developing novel synthetic methodologies. It undergoes regioselective Ru(II)-catalyzed C-2′ alkenylation for the construction of complex molecular architectures . It also serves as a precursor in green, cascade reactions with cyclohexane-1,3-dione, facilitated by gluconic acid aqueous solution, to generate novel fused bisheterocycles like imidazopyridine-bearing xanthenedione derivatives, which are of interest for their potential biological activity . Furthermore, it acts as a precursor for 3-position substituted ligands used to construct coordination polymers with metals like Zn(II) and Cd(II), which exhibit distinct photoluminescent properties .

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQWGRMPXASNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356255
Record name 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3672-39-7
Record name 3-Formyl-2-phenylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3672-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" known for its diverse pharmacological activities.[1][2] The introduction of a carbaldehyde group at the 3-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the development of novel therapeutic agents and functional materials.[2][3] This guide details a robust synthetic protocol via the Vilsmeier-Haack reaction and outlines a systematic approach to the structural and spectroscopic characterization of the title compound.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system containing a bridgehead nitrogen atom that has garnered substantial attention in the field of drug discovery.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anti-ulcer properties.[1][2] Notably, compounds bearing the imidazo[1,2-a]pyridine nucleus have been investigated as ligands for benzodiazepine receptors and as potential agents against multidrug-resistant tuberculosis.[2][4]

The synthetic accessibility and the reactivity of the imidazo[1,2-a]pyridine ring system allow for the introduction of various functional groups, enabling the fine-tuning of its physicochemical and pharmacological properties.[5] The title compound, this compound, serves as a key building block for the synthesis of more complex molecules through reactions typical of aldehydes, such as condensations and cyclizations.[3][6]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][7] This reaction involves the formylation of an electron-rich aromatic substrate, in this case, 2-phenylimidazo[1,2-a]pyridine, using a Vilsmeier reagent.[8] The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9][10]

Causality Behind Experimental Choices

The choice of the Vilsmeier-Haack reaction is predicated on its reliability and regioselectivity for the formylation of electron-rich heterocycles. The imidazo[1,2-a]pyridine system is sufficiently activated to undergo electrophilic substitution, and the C3 position is the most nucleophilic site, leading to the desired product. The use of DMF and POCl₃ is standard due to their commercial availability, relatively low cost, and the high reactivity of the resulting chloroiminium ion (Vilsmeier reagent).[9]

Reaction Mechanism

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[10]

  • Electrophilic Aromatic Substitution: The electron-rich 2-phenylimidazo[1,2-a]pyridine attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis during the workup yields the final aldehyde product.[9]

A plausible mechanism for this transformation is depicted below.[11]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Starting_Material 2-Phenylimidazo[1,2-a]pyridine Iminium_Intermediate Iminium Intermediate Starting_Material->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[7]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flask containing N,N-dimethylformamide (26 mmol), cooled to 0 °C (273 K), add phosphorus oxychloride (26 mmol) dropwise while maintaining the temperature.

  • To this cooled solution, add 2-phenylimidazo[1,2-a]pyridine (10 mmol) portionwise.

  • Heat the reaction mixture to 100 °C (373 K) for 1 hour.

  • After cooling the mixture to 0 °C (273 K), carefully neutralize it with a saturated aqueous solution of sodium carbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a white solid. A good yield of around 60% can be expected.[7]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties
PropertyValue
Molecular FormulaC₁₄H₁₀N₂O
Molecular Weight222.24 g/mol
AppearanceWhite solid[7]
Melting Point166-167 °C[12]
Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (400 MHz, CDCl₃): [12]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.07s1H-CHO
9.74dd1HH-5
7.83 - 7.79m2HPhenyl H
7.74d1HH-8
7.56 - 7.52m4HPhenyl H & H-7, H-6

¹³C NMR (100 MHz, CDCl₃): [12]

Chemical Shift (δ, ppm)Assignment
179.7C=O (aldehyde)
158.3C-2
146.0C-8a
131.9Phenyl C
131.5Phenyl C
130.0Phenyl C
129.7Phenyl C
129.0C-5
126.7C-7
123.5C-6
120.8C-3
117.6C-8

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands are reported in reciprocal centimeters (cm⁻¹).

Expected Characteristic Absorptions:

  • ~1670-1690 cm⁻¹: Strong C=O stretching vibration of the aldehyde group.

  • ~2720 and ~2820 cm⁻¹: C-H stretching vibrations of the aldehyde proton.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

  • HRMS (ESI): Calculated for C₁₄H₁₁N₂O [M+H]⁺: 223.0866; Found: 223.0866 (or a value very close to it).

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. For this compound, the crystal structure has been determined to be orthorhombic.[7][13] The analysis also reveals a dihedral angle of approximately 28.61° between the imidazo[1,2-a]pyridine and the phenyl rings.[7][14]

Experimental Workflow and Data Validation

A systematic workflow ensures the successful synthesis and reliable characterization of the target compound.

Experimental_Workflow Start Start Synthesis Synthesis via Vilsmeier-Haack Reaction Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification Characterization Characterization Purification->Characterization NMR ¹H & ¹³C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR MP Melting Point Characterization->MP Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis MP->Data_Analysis End Pure Product Data_Analysis->End

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. The Vilsmeier-Haack reaction stands out as an efficient method for its preparation. The comprehensive characterization data presented, including NMR, IR, and mass spectrometry, serve as a reliable reference for researchers in the field. The versatility of this compound as a synthetic intermediate underscores its importance in the ongoing development of novel molecules with potential applications in medicine and materials science.

References

Spectroscopic Data of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural characterization of this molecule. We will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, offering insights into experimental design and data interpretation.

Introduction

This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. The introduction of a carbaldehyde group at the 3-position and a phenyl group at the 2-position creates a unique electronic and steric environment, making detailed spectroscopic analysis crucial for understanding its reactivity and potential as a pharmacophore. This guide will provide a detailed spectroscopic fingerprint of this molecule, empowering researchers to confidently identify and characterize it in their synthetic and developmental workflows.

Synthesis and Molecular Structure

The synthesis of this compound is most commonly achieved through a Vilsmeier-Haack reaction on the 2-phenylimidazo[1,2-a]pyridine precursor.[1] This electrophilic substitution reaction introduces the formyl group at the electron-rich 3-position of the imidazo[1,2-a]pyridine ring system. The reaction's success hinges on the activation of a tertiary amide, typically dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which then acts as the electrophile.

The molecular structure, confirmed by X-ray crystallography, reveals a dihedral angle between the imidazo[1,2-a]pyridine and the phenyl rings, indicating a non-planar conformation in the solid state.[1][2][3] This structural feature can influence the compound's biological activity and is a key consideration in drug design.

Diagram of the Synthesis of this compound

G cluster_reactants Reactants cluster_product Product A 2-Phenylimidazo[1,2-a]pyridine C This compound A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl3, DMF)

Caption: Synthesis of the target compound via the Vilsmeier-Haack reaction.

Spectroscopic Data and Interpretation

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of this compound. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals for the aldehyde proton, the protons of the imidazo[1,2-a]pyridine core, and the phenyl ring protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.10Singlet1HAldehyde proton (-CHO)
~9.60Doublet1HH-5
~7.80Doublet1HH-8
~7.50-7.60Multiplet5HPhenyl protons
~7.40Triplet1HH-7
~7.10Triplet1HH-6

Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and instrument used.

The downfield chemical shift of the aldehyde proton (~10.10 ppm) is a key diagnostic feature, resulting from the strong deshielding effect of the carbonyl group. The protons on the pyridine ring of the imidazo[1,2-a]pyridine core (H-5, H-6, H-7, and H-8) typically appear in the aromatic region, with their specific chemical shifts and coupling patterns providing confirmation of the substitution pattern. For comparison, the ¹H NMR spectrum of the parent 2-phenylimidazo[1,2-a]pyridine shows a signal for the H-3 proton, which is absent in the spectrum of the title compound, confirming the successful formylation at this position.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The presence of the aldehyde group and the two aromatic ring systems results in a complex spectrum with several distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~185.0Aldehyde Carbonyl (C=O)
~150.0 - 110.0Aromatic Carbons (Imidazopyridine & Phenyl)
~120.0C-3

Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy.

The most downfield signal in the ¹³C NMR spectrum is attributed to the aldehyde carbonyl carbon, typically appearing around 185.0 ppm. The remaining signals in the aromatic region correspond to the carbons of the imidazo[1,2-a]pyridine and phenyl rings. The specific chemical shift of the C-3 carbon is shifted significantly downfield upon formylation.

Diagram of Key Spectroscopic Correlations

G cluster_structure Molecular Structure cluster_data Spectroscopic Data structure structure HNMR ¹H NMR structure->HNMR Proton Environments CNMR ¹³C NMR structure->CNMR Carbon Skeleton IR IR Spectroscopy structure->IR Functional Groups MS Mass Spectrometry structure->MS Molecular Weight

Caption: Correlation of molecular structure with different spectroscopic techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1680-1700StrongC=O stretch (aldehyde)
~3000-3100MediumC-H stretch (aromatic)
~1400-1600Medium-StrongC=C and C=N stretches (aromatic rings)
~2720 and ~2820WeakC-H stretch (aldehyde, Fermi resonance)

The most characteristic peak in the IR spectrum is the strong C=O stretching vibration of the aldehyde, which is expected in the range of 1680-1700 cm⁻¹. The presence of two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹, resulting from Fermi resonance of the aldehyde C-H stretch with an overtone of a bending vibration, is also a classic indicator of an aldehyde functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
222.08[M]⁺ (Molecular Ion)
221.07[M-H]⁺
194.08[M-CO]⁺
193.07[M-CHO]⁺

The molecular ion peak ([M]⁺) at m/z 222.08 corresponds to the molecular weight of C₁₄H₁₀N₂O. Common fragmentation patterns for this molecule would include the loss of a hydrogen radical to give the [M-H]⁺ ion at m/z 221.07, and the loss of the formyl group as either a neutral CO molecule (resulting in a peak at m/z 194.08) or a CHO radical (resulting in a peak at m/z 193.07).

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A longer acquisition time and a greater number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C NMR spectra with the aid of 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Use the accurate mass data from HRMS to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and reliable means for the identification and characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The detailed protocols and interpretation guidelines provided herein are intended to serve as a valuable resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the advancement of research involving this versatile molecular scaffold.

References

Strategic Overview: The Imidazo[1,2-a]pyridine Scaffold and the Power of Formylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine

This guide provides a comprehensive technical overview of the Vilsmeier-Haack formylation of 2-phenylimidazo[1,2-a]pyridine, a cornerstone reaction for the functionalization of this medicinally significant scaffold. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying mechanism, provides a field-proven experimental protocol, and discusses the strategic importance of this transformation in the synthesis of advanced pharmaceutical intermediates.

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] Its unique electronic and steric properties allow for targeted interactions with a wide array of biological receptors and enzymes, leading to applications as anticancer, antiviral, and central nervous system (CNS) agents.[1][3][4]

The strategic functionalization of this core is paramount for developing novel chemical entities. The Vilsmeier-Haack reaction stands out as a robust and highly regioselective method for introducing a formyl (-CHO) group, a versatile chemical handle, onto the electron-rich imidazopyridine ring system.[5][6] This aldehyde functionality serves as a critical gateway for a multitude of subsequent transformations, including reductive amination, oxidation to carboxylic acids, Wittig olefination, and the construction of more complex heterocyclic systems, thereby enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[7][8]

Mechanistic Deep Dive: Causality and Regioselectivity

The success of the Vilsmeier-Haack reaction hinges on the in-situ formation of a potent electrophile, the Vilsmeier reagent, and its subsequent regioselective attack on the substrate.[9][10]

Generation of the Electrophile: The Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This exothermic reaction forms a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[10][11] The stability and electrophilicity of this reagent are key to its ability to react with moderately activated aromatic systems where traditional Friedel-Crafts reactions might fail.[12]

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Adduct->VilsmeierReagent - [O=P(Cl₂)O]⁻ caption Diagram 1: Formation of the Vilsmeier Reagent.

Caption: Diagram 1: Formation of the Vilsmeier Reagent.

Electrophilic Aromatic Substitution: The Basis of Regioselectivity

The imidazo[1,2-a]pyridine ring system is electron-rich, but the electron density is not uniform. The C3 position of the imidazole moiety is the most nucleophilic and sterically accessible site. Consequently, the electrophilic Vilsmeier reagent preferentially attacks this position, leading to the exclusive formation of the 3-formylated product.[5][13] This high degree of regioselectivity is a critical advantage of the methodology, precluding the formation of complex product mixtures and simplifying downstream purification. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, forming a sigma complex intermediate which then rearomatizes to yield an iminium salt. This salt is subsequently hydrolyzed during aqueous work-up to afford the final aldehyde.[9]

Formylation_Mechanism Substrate 2-Phenylimidazo[1,2-a]pyridine SigmaComplex Sigma Complex (Intermediate) Substrate->SigmaComplex + Reagent Reagent Vilsmeier Reagent IminiumSalt Iminium Salt (Pre-hydrolysis) SigmaComplex->IminiumSalt - H⁺ Product 2-Phenylimidazo[1,2-a]pyridine -3-carbaldehyde IminiumSalt->Product + H₂O (work-up) caption Diagram 2: Vilsmeier-Haack Formylation Workflow.

Caption: Diagram 2: Vilsmeier-Haack Formylation Workflow.

Field-Validated Experimental Protocol

This protocol describes a reliable method for the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, adapted from established literature procedures.[14][15] The protocol's trustworthiness is ensured by emphasizing the use of anhydrous conditions and careful temperature control, which are critical for reproducibility.

Reagent and Equipment Specifications
  • Reagents : 2-Phenylimidazo[1,2-a]pyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM), Sodium carbonate (Na₂CO₃), Sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

  • Equipment : Round-bottom flask, magnetic stirrer, ice bath, heating mantle, dropping funnel, standard glassware for extraction and chromatography.

Step-by-Step Methodology
  • Vilsmeier Reagent Preparation : To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (26 mmol). Cool the flask to 0 °C in an ice bath. Add POCl₃ (26 mmol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C.[16] After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.

  • Substrate Addition : Add 2-phenylimidazo[1,2-a]pyridine (10 mmol) portionwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression : After the substrate is fully added, remove the ice bath and heat the reaction mixture to 100 °C (373 K) for 1 hour.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching : Cool the reaction mixture back to 0 °C in an ice bath. Carefully pour the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is approximately 8-9.

  • Extraction : Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude solid by column chromatography on silica gel to yield the pure this compound.[14]

Data Summary and Expected Outcome
ParameterValue/SpecificationSource
Substrate 2-Phenylimidazo[1,2-a]pyridine[14]
Reagents POCl₃ / DMF[11][14]
Stoichiometry (Reagent) 2.6 equivalents[14]
Temperature 100 °C (373 K)[14]
Reaction Time 1 hour[14]
Product This compound[15][17]
Reported Yield 60%[14]
Appearance White Solid[14]

Troubleshooting and Process Optimization

  • Low or No Conversion : This often points to moisture contamination or degraded reagents. Ensure DMF is anhydrous and use a fresh bottle of POCl₃. The quality of POCl₃ can be a critical, yet often overlooked, parameter.[18]

  • Formation of Byproducts : Inadequate temperature control during the exothermic formation of the Vilsmeier reagent can lead to side reactions. Strict adherence to the 0 °C condition during this step is crucial.

  • Difficult Work-up : The quenching and neutralization steps must be performed slowly and at low temperatures to manage the exothermic nature of the hydrolysis and acid-base reaction.

Conclusion

The Vilsmeier-Haack formylation of 2-phenylimidazo[1,2-a]pyridine is a highly efficient and regioselective method for producing a key synthetic intermediate in drug discovery. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, combined with careful execution of the experimental protocol, enables the reliable synthesis of this compound. This versatile building block provides a strategic entry point for the development of novel imidazopyridine-based therapeutics.

References

mechanism of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and underlying mechanism for the formation of this compound, a key intermediate in medicinal chemistry. The document begins with the construction of the foundational 2-phenylimidazo[1,2-a]pyridine scaffold, followed by a detailed mechanistic exploration of its formylation at the C3 position via the Vilsmeier-Haack reaction. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework grounded in authoritative references.

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines represent a class of fused nitrogen-bridged heterocyclic compounds of significant interest in pharmaceutical and materials science.[1] Their rigid, planar structure and tunable electronic properties make them "privileged scaffolds" in drug discovery. Molecules incorporating this core have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anti-ulcer properties.[2] The functionalization of this scaffold is critical for modulating its biological activity, and the introduction of a carbaldehyde group at the C3 position, as in this compound, creates a versatile chemical handle for further synthetic transformations.[3] This guide elucidates the primary and most efficient method for achieving this specific formylation.

Synthesis of the Precursor: 2-Phenylimidazo[1,2-a]pyridine

Before formylation can occur, the 2-phenylimidazo[1,2-a]pyridine core must be synthesized. The most prevalent and reliable method is the condensation reaction between a 2-aminopyridine and an α-haloketone, specifically 2-bromoacetophenone.[4][5]

Mechanism of Scaffold Formation

The reaction proceeds through a two-step sequence involving nucleophilic substitution followed by an intramolecular cyclization and dehydration:

  • SN2 Attack: The exocyclic nitrogen of 2-aminopyridine, being more nucleophilic than the endocyclic nitrogen, initiates a nucleophilic attack on the α-carbon of 2-bromoacetophenone. This displaces the bromide ion and forms an N-(2-oxo-2-phenylethyl)pyridin-2-aminium intermediate.

  • Intramolecular Cyclization & Dehydration: The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on the carbonyl carbon. The subsequent intermediate readily undergoes dehydration under reflux conditions to yield the aromatic 2-phenylimidazo[1,2-a]pyridine ring system.

The use of a mild base, such as sodium bicarbonate, facilitates the reaction by neutralizing the hydrobromic acid byproduct.[4]

Visualization of Scaffold Synthesis

G Synthesis of 2-Phenylimidazo[1,2-a]pyridine cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 2-Aminopyridine S1 S_N2 Attack (Nucleophilic Substitution) R1->S1 R2 2-Bromoacetophenone R2->S1 S2 Intramolecular Cyclization & Dehydration S1->S2 P1 2-Phenylimidazo[1,2-a]pyridine S2->P1

Caption: Workflow for the synthesis of the imidazo[1,2-a]pyridine core.

The Core Directive: Formylation via Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group at the C3 position of 2-phenylimidazo[1,2-a]pyridine is most effectively achieved through the Vilsmeier-Haack reaction.[3][6] This reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution, with the C3 position being the most electron-rich and sterically accessible site.

In-Situ Generation of the Vilsmeier Reagent

The reaction does not use formyl chloride directly, as it is unstable.[9] Instead, the electrophilic species, known as the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[9][10]

  • The lone pair on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride is eliminated and subsequently attacks the carbonyl carbon, leading to the formation of the highly electrophilic chloroiminium cation, often called the Vilsmeier reagent.

Mechanism of Electrophilic Aromatic Substitution

The core of the transformation involves the attack of the electron-rich imidazo[1,2-a]pyridine on the Vilsmeier reagent.

  • Electrophilic Attack: The π-system of the imidazo[1,2-a]pyridine ring, specifically the electron-rich C3 carbon, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This breaks the aromaticity of the five-membered ring and forms a cationic sigma complex (an arenium ion), which is resonance-stabilized.

  • Rearomatization: A base (such as the displaced chloride ion or another DMF molecule) abstracts the proton from the C3 carbon, restoring the aromaticity of the heterocyclic system and yielding an iminium salt intermediate.

  • Hydrolysis: The final step occurs during aqueous workup. Water attacks the carbon of the iminium ion. Following a proton transfer and elimination of dimethylamine, the this compound product is formed.

Visualization of the Vilsmeier-Haack Mechanism

G Vilsmeier-Haack Formylation Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution & Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR Attack POCl3 POCl3 POCl3->VR SC Sigma Complex (Cationic Intermediate) VR->SC IP 2-Phenylimidazo[1,2-a]pyridine IP->SC Electrophilic Attack IS Iminium Salt Intermediate SC->IS Rearomatization (-H+) Product 2-Phenylimidazo[1,2-a]pyridine -3-carbaldehyde IS->Product Aqueous Hydrolysis

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Quantitative Data & Reaction Conditions

The efficiency of the Vilsmeier-Haack formylation is dependent on controlled reaction conditions. The table below summarizes a typical set of parameters for this transformation.

ParameterCondition/ValueRationale & Field Insights
Substrate 2-Phenylimidazo[1,2-a]pyridineThe electron-donating nature of the fused imidazole ring activates the C3 position for electrophilic attack.
Reagents N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃)Standard combination for generating the Vilsmeier reagent. DMF often serves as both reagent and solvent.
Stoichiometry POCl₃ (2.6 eq), DMF (2.6 eq), Substrate (1 eq)An excess of the formylating agents ensures the reaction goes to completion.
Temperature 0 °C (273 K) for reagent addition, then 100 °C (373 K) for reactionInitial cooling controls the exothermic formation of the Vilsmeier reagent. Heating is required to overcome the activation energy for the electrophilic substitution.[6]
Reaction Time 1 hourSufficient time for the reaction to complete at the specified temperature.[6]
Workup Neutralization with Na₂CO₃, Extraction with DichloromethaneThe acidic reaction mixture must be neutralized. The product is extracted into an organic solvent for isolation.[6]
Yield ~60%A good to moderate yield is typically achieved for this transformation after purification.[6]

Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and safety in a controlled laboratory setting.

Protocol for Synthesis of 2-Phenylimidazo[1,2-a]pyridine
  • Materials: 2-aminopyridine, 2-bromoacetophenone, acetonitrile, sodium bicarbonate.

  • Procedure:

    • To a round-bottom flask, add 2-bromoacetophenone (2.5 mmol, 1.0 eq) and 2-aminopyridine (2.55 mmol, 1.02 eq).[4]

    • Add acetonitrile (10 mL) to dissolve the reactants, followed by the addition of sodium bicarbonate (5.0 mmol, 2.0 eq).[4]

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.

    • After 1 hour, cool the reaction mixture to room temperature.

    • Remove the insoluble sodium bicarbonate and byproduct salts via vacuum filtration.

    • The filtrate can be concentrated under reduced pressure. The crude product is then purified by recrystallization or silica gel column chromatography to yield pure 2-phenylimidazo[1,2-a]pyridine.

Protocol for Vilsmeier-Haack Formylation
  • Materials: 2-phenylimidazo[1,2-a]pyridine, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), sodium carbonate (Na₂CO₃), dichloromethane, sodium sulfate.

  • Procedure:

    • In a flask equipped with a dropping funnel and magnetic stirrer, cool 1.9 g (26 mmol) of DMF to 0 °C (273 K) in an ice bath.[6]

    • Slowly add 4.0 g (26 mmol) of phosphorus oxychloride (POCl₃) to the cooled DMF with continuous stirring. Maintain the temperature at 0 °C during addition.

    • Once the Vilsmeier reagent has formed, add 10 mmol of 2-phenylimidazo[1,2-a]pyridine portionwise to the mixture.

    • After the addition is complete, remove the ice bath and heat the mixture to 100 °C (373 K) for 1 hour.[6]

    • After 1 hour, cool the reaction mixture back down to 0 °C in an ice bath.

    • Carefully neutralize the solution by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the evolution of gas ceases and the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the dichloromethane under reduced pressure.

    • The resulting crude product is purified by silica gel column chromatography to afford this compound as a solid.[6]

Conclusion

The formation of this compound is a robust and well-understood process pivotal for the derivatization of this medicinally important scaffold. The synthesis relies on the classic condensation reaction to build the core heterocycle, followed by a regioselective Vilsmeier-Haack formylation at the electron-rich C3 position. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, coupled with precise control over experimental parameters, enables the efficient and reproducible synthesis of this valuable chemical intermediate. This guide provides the necessary theoretical and practical framework for researchers to successfully implement this methodology in their synthetic endeavors.

References

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of the 3-Formyl Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

The imidazo[1,2-a]pyridine system is a nitrogen-containing fused heterocyclic scaffold of considerable interest in medicinal chemistry and materials science.[1] This bicyclic aromatic structure is considered a "privileged" scaffold, as derivatives have demonstrated a wide range of biological activities.[2] The introduction of a phenyl group at the 2-position and a highly reactive carbaldehyde (formyl) group at the 3-position creates this compound, a versatile intermediate for the synthesis of more complex molecules.[3] The aldehyde functionality serves as a crucial chemical handle for diversification, allowing for the exploration of chemical space in drug discovery and the development of novel functional materials. This guide provides a comprehensive overview of its synthesis, core physical properties, and chemical reactivity for researchers and drug development professionals.

Synthesis and Mechanistic Insight

The most common and established method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][4] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds.[5][6][7]

The Vilsmeier-Haack Reaction: Causality and Protocol

The reaction proceeds by activating a formamide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This in-situ process generates a highly electrophilic chloroiminium ion known as the Vilsmeier reagent.[6][7] The electron-rich imidazo[1,2-a]pyridine core then acts as a nucleophile, attacking the Vilsmeier reagent. The most electron-rich position on the 2-phenylimidazo[1,2-a]pyridine ring is the C3 carbon, leading to regioselective formylation at this site. Subsequent hydrolysis during aqueous workup converts the resulting iminium salt into the final aldehyde product.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Substrate 2-Phenylimidazo[1,2-a]pyridine Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (Workup)

References

The Discovery of Novel 2-Phenylimidazopyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Phenylimidazopyridine

The 2-phenylimidazopyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Its structural resemblance to purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological effects. These derivatives have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among other therapeutic applications.[2][3][4] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of novel 2-phenylimidazopyridine derivatives, offering insights for researchers and drug development professionals.

Synthetic Strategies: From Classical to Green Chemistry

The synthesis of 2-phenylimidazopyridine derivatives has evolved from classical methods to more efficient and environmentally friendly approaches. The choice of synthetic route is often dictated by the desired substitution pattern, yield, and scalability.

Classical Approaches

The most common method for synthesizing 2-phenylimidazopyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as phenacyl bromide.[1] This straightforward reaction provides a reliable route to the core scaffold. Variations of this method include the use of different catalysts and solvent-free conditions to improve yields and reduce reaction times.

Another established approach is the one-pot, three-component reaction of 2-aminopyridines, aldehydes, and alkynes.[5] This method allows for the rapid assembly of the imidazopyridine ring system from simple starting materials.

Modern and Green Synthetic Methodologies

In recent years, there has been a shift towards more sustainable synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of 2-phenylimidazopyridine derivatives, often leading to higher yields in shorter reaction times.

Furthermore, transition-metal-free C-H arylation reactions are being developed to introduce the phenyl group at the 2-position in a more atom-economical and environmentally benign manner.[6] These methods avoid the use of pre-functionalized starting materials and expensive, toxic metal catalysts. The use of ionic liquids as reaction media has also been explored to facilitate catalyst recycling and reduce the use of volatile organic solvents.

Mechanisms of Action: A Multifaceted Approach to Disease

The diverse biological activities of 2-phenylimidazopyridine derivatives stem from their ability to interact with multiple biological targets. This section will delve into some of the key mechanisms of action that have been elucidated for this class of compounds.

Inhibition of Nek2 Kinase and Disruption of the PI3K/Akt Pathway

Never in mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation.[5][7] Overexpression of Nek2 is associated with tumorigenesis and drug resistance in various cancers.[7][8] Certain 2-phenylimidazopyridine derivatives have been identified as potent inhibitors of Nek2.[9]

By inhibiting Nek2, these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis.[7] The downstream signaling pathways affected by Nek2 inhibition often involve the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival.[10][11] Inhibition of Nek2 can lead to the downregulation of Akt phosphorylation, thereby disrupting this critical survival pathway in cancer cells.

Nek2_PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) Downstream Downstream Effectors (Cell Cycle Progression, Survival) Akt->Downstream Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Nek2 Nek2 Nek2->Akt Activates Compound 2-Phenylimidazopyridine Derivative Compound->Nek2 Inhibits

Caption: Inhibition of Nek2 by 2-phenylimidazopyridine derivatives disrupts the PI3K/Akt signaling pathway.

Positive Allosteric Modulation of GABAA Receptors

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[12][13] It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[14][15] Several 2-phenylimidazopyridine derivatives have been shown to act as positive allosteric modulators of GABAA receptors.[16]

These compounds bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to an increased frequency of channel opening and a greater influx of chloride ions.[9] This mechanism of action is responsible for the anxiolytic, sedative, and anticonvulsant properties of some of these derivatives.

GABAA_Receptor_Modulation cluster_membrane Postsynaptic Membrane GABA_R GABAA Receptor Cl_ion GABA_R->Cl_ion Opens channel GABA GABA GABA->GABA_R Binds to Compound 2-Phenylimidazopyridine Derivative Compound->GABA_R Binds to allosteric site Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to Tubulin_Polymerization_Inhibition Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Compound 2-Phenylimidazopyridine Derivative Compound->Tubulin Binds to Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for CellCycle G2/M Arrest Spindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

References

A Technical Guide to the Preliminary Biological Screening of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. This nitrogen-fused heterocyclic system is a cornerstone in the development of numerous therapeutic agents due to its versatile binding capabilities and wide range of pharmacological activities.[1][2][3][4] Marketed drugs such as Zolpidem and Alpidem underscore the clinical significance of this core.[4][5] Derivatives have demonstrated a broad spectrum of biological effects, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5][6][7]

This guide focuses on a specific, promising derivative: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde . The strategic placement of a phenyl group at the C-2 position and a reactive carbaldehyde moiety at the C-3 position provides a unique electronic and steric profile, offering multiple avenues for biological interaction and further chemical modification. The purpose of this document is to provide researchers, scientists, and drug development professionals with a robust, logic-driven framework for conducting a comprehensive preliminary biological screening of this compound. We will move beyond a simple checklist of assays to explain the causality behind experimental choices, ensuring a scientifically sound initial evaluation of its therapeutic potential.

A brief note on synthesis is warranted. This compound can be reliably synthesized from 2-phenylimidazo[1,2-a]pyridine using the Vilsmeier-Haack reaction.[8][9] It is imperative that prior to any biological evaluation, the compound's identity and purity are rigorously confirmed via standard analytical techniques (e.g., NMR, MS, and HPLC).

Experimental Design: A Multi-Pronged Screening Strategy

To maximize the discovery potential from a novel compound, a preliminary screening strategy should be broad yet targeted. We advocate for a concurrent, three-pronged approach that investigates the compound's potential in the primary areas where the imidazo[1,2-a]pyridine scaffold has shown promise: oncology, infectious diseases, and inflammation. This parallel workflow is efficient and increases the probability of identifying a significant biological "hit."

G cluster_main Overall Screening Workflow Compound This compound (Purity & Structure Verified) Cytotoxicity Module 1: In Vitro Cytotoxicity & Anticancer Screening Compound->Cytotoxicity Primary Screening Antimicrobial Module 2: Antimicrobial Activity Screening Compound->Antimicrobial Primary Screening AntiInflammatory Module 3: Anti-inflammatory Activity Screening Compound->AntiInflammatory Primary Screening Data Integrated Data Analysis & Hit Identification Cytotoxicity->Data Antimicrobial->Data AntiInflammatory->Data

Caption: High-level workflow for the preliminary biological evaluation.

Module 1: In Vitro Cytotoxicity and Anticancer Screening

Causality Behind Experimental Choice

The imidazo[1,2-a]pyridine nucleus is a well-established pharmacophore in oncology research. Its derivatives have been shown to inhibit critical cellular pathways, including PI3K/mTOR and Akt/mTOR, and to interfere with fundamental processes like tubulin polymerization.[1] Furthermore, they can induce programmed cell death (apoptosis) and halt the cell cycle, making them attractive candidates for anticancer drug development.[10][11] Therefore, the initial step is to assess the compound's general cytotoxicity against cancer cell lines. A positive result here is a prerequisite for any further, more specific anticancer investigation.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] Living cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The intensity of the resulting color is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) and a non-cancerous control cell line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells/well.[12][15] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control (medium only).[12]

  • Incubation: Incubate the plates for 48 or 72 hours to assess the time-dependent effects of the compound.[16]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12] Incubate for an additional 4 hours at 37°C.[13][17]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[18]

  • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13][14] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀), the concentration that reduces cell viability by 50%.[16][12]

Data Presentation: Cytotoxicity Profile
Cell LineCompound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)Selectivity Index (SI)¹
MCF-7 (Breast Cancer)[Insert Value][Insert Value][Calculate Value]
PC3 (Prostate Cancer)[Insert Value][Insert Value][Calculate Value]
HEK293 (Non-cancerous)[Insert Value][Insert Value]N/A

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Module 2: Antimicrobial Activity Screening

Causality Behind Experimental Choice

The rise of antimicrobial resistance necessitates a continuous search for new chemical entities with antibacterial properties. The imidazo[1,2-a]pyridine scaffold has been identified in several studies as a promising backbone for the development of novel antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacteria.[2][3][19] The agar well diffusion assay is a fundamental, widely used, and cost-effective method for the initial screening of compounds for antimicrobial activity.[20]

Experimental Protocol: Agar Well Diffusion Assay

This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a target microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear area, or "zone of inhibition," around the well.[21]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 25923 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative) to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the bacterial suspension across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.[20]

  • Well Creation: Aseptically create wells (6 mm in diameter) in the agar plate using a sterile cork borer.[21]

  • Compound Loading: Prepare a known concentration of the test compound in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 100 µL) of the compound solution into a designated well.[21]

  • Controls: Load a positive control (a standard antibiotic like Streptomycin or Gentamicin) and a negative control (the solvent, e.g., DMSO) into separate wells on the same plate.[22][23]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[21][22]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (in millimeters) for each well. The measurement should include the diameter of the well itself.

Data Presentation: Antimicrobial Activity
Test OrganismCompound Zone of Inhibition (mm)Positive Control Zone of Inhibition (mm)Negative Control
S. aureus (Gram-positive)[Insert Value][Insert Value]No Zone
E. coli (Gram-negative)[Insert Value][Insert Value]No Zone

Module 3: Anti-inflammatory Activity Screening

Causality Behind Experimental Choice

Chronic inflammation is a key pathological driver in numerous diseases, including cancer and arthritis. Imidazo[1,2-a]pyridine derivatives have been reported to possess significant anti-inflammatory properties.[6][7][24] A key mechanism of inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[25] Selective inhibition of COX-2 is a highly sought-after therapeutic goal, as it can reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. Therefore, screening our compound for its ability to inhibit COX enzymes is a logical step.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Commercially available fluorometric or colorimetric assay kits provide a rapid and reliable method for high-throughput screening of COX inhibitors.[25] These assays are typically based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by COX activity.[25]

Step-by-Step Methodology (based on a typical fluorometric kit):

  • Reagent Preparation: Prepare all kit components (assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, fluorometric probe) according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and a known COX inhibitor (e.g., Celecoxib for COX-2 selectivity, Indomethacin for non-selective inhibition) in assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound dilution. Allow a brief pre-incubation period for the compound to interact with the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of COX inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition versus concentration to calculate IC₅₀ values for both COX-1 and COX-2.

Potential Signaling Pathway Implication

Research has implicated the STAT3/NF-κB signaling cascade in the anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives.[6][26] This pathway is a critical regulator of inflammatory gene expression, including iNOS and COX-2. A positive result in the COX-2 inhibition assay could suggest that the compound acts downstream within this pathway.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway Cytokine Inflammatory Stimuli (e.g., IL-6) STAT3 STAT3 Cytokine->STAT3 activates NFkB NF-κB Cytokine->NFkB activates pSTAT3 p-STAT3 STAT3->pSTAT3 pNFkB p-NF-κB NFkB->pNFkB Nucleus Nucleus pSTAT3->Nucleus translocates to pNFkB->Nucleus translocates to Genes Transcription of Pro-inflammatory Genes Nucleus->Genes iNOS iNOS Genes->iNOS COX2 COX-2 Genes->COX2

Caption: The STAT3/NF-κB pathway leading to COX-2 expression.[6][26]

Data Presentation: COX Inhibition Profile
EnzymeCompound IC₅₀ (µM)Positive Control (Celecoxib) IC₅₀ (µM)COX-2 Selectivity Index¹
COX-1[Insert Value][Insert Value][Calculate Value]
COX-2[Insert Value][Insert Value]N/A

¹ COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A value > 1 indicates selectivity for COX-2.

Synthesis of Preliminary Data and Future Directions

The culmination of this three-pronged screening effort provides a foundational dataset to guide subsequent research. A "hit" compound would be identified by one or more of the following profiles:

  • Potent and Selective Cytotoxicity: A low micromolar IC₅₀ against cancer cell lines with a high Selectivity Index (SI > 10) suggests promising anticancer potential.

  • Broad-Spectrum or Targeted Antimicrobial Activity: A significant zone of inhibition against either Gram-positive, Gram-negative, or both types of bacteria warrants further investigation.

  • Potent and Selective COX-2 Inhibition: A low micromolar IC₅₀ for COX-2 and a high selectivity index (>10) indicates strong potential as a selective anti-inflammatory agent.

Based on these initial findings, logical next steps include secondary screening (e.g., against a broader panel of cancer cells or microbial strains), dedicated mechanism of action studies (e.g., apoptosis assays, cell cycle analysis, specific enzyme kinetics), and the initiation of a structure-activity relationship (SAR) campaign by synthesizing and testing related analogues.

Conclusion

This guide outlines a structured, efficient, and scientifically grounded approach for the preliminary biological screening of this compound. By concurrently evaluating its potential in oncology, microbiology, and inflammation, researchers can rapidly ascertain its most promising therapeutic avenue. The inherent versatility of the imidazo[1,2-a]pyridine scaffold suggests that a systematic initial screening is not merely a routine procedure, but a critical first step in unlocking the full potential of this valuable chemical entity in the drug discovery pipeline.

References

exploring the reactivity of the aldehyde group in 2-phenylimidazopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Phenylimidazopyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-phenylimidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of an aldehyde group onto this heterocyclic system provides a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the development of new molecular entities. This guide offers a comprehensive exploration of the reactivity of the aldehyde group at the C3 position of the 2-phenylimidazopyridine core. We will delve into the causality behind experimental choices for key reactions—including oxidation, reduction, reductive amination, and carbon-carbon bond-forming reactions—and provide field-proven, step-by-step protocols. The insights herein are designed to empower researchers in drug discovery to leverage this scaffold's full synthetic potential.

Introduction: The Strategic Importance of the Aldehyde Moiety

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[4] Functionalization of this core is key to modulating pharmacokinetic and pharmacodynamic properties. The aldehyde group (-CHO), particularly when installed at the electron-rich C3 position, serves as an exceptionally valuable electrophilic center. Its reactivity allows for the construction of diverse functional groups and the extension of the molecular framework, which is fundamental to structure-activity relationship (SAR) studies.

The strategic placement of the aldehyde transforms the parent heterocycle into a powerful building block for creating libraries of compounds for high-throughput screening and lead optimization. Understanding the nuances of its reactivity is therefore paramount for any scientist working in this area.

Synthesis of the Core Scaffold: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Before exploring its reactivity, it is essential to understand the primary method for introducing the aldehyde group onto the 2-phenylimidazopyridine scaffold. The most common and efficient method is the Vilsmeier-Haack reaction .[5][6]

This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[6] The 2-phenylimidazo[1,2-a]pyridine core is sufficiently electron-rich to undergo electrophilic substitution at the C3 position.

Workflow for Vilsmeier-Haack Formylation

Below is a conceptual workflow for the synthesis of the aldehyde precursor.

Vilsmeier_Haack Start 2-Phenylimidazo[1,2-a]pyridine Reaction Electrophilic Aromatic Substitution (Formylation at C3) Start->Reaction Reagents DMF, POCl₃ (Vilsmeier Reagent) Reagents->Reaction Workup Neutralization (e.g., Na₂CO₃) & Extraction Reaction->Workup Reaction Mixture Product 2-Phenylimidazo[1,2-a]pyridine -3-carbaldehyde Workup->Product Purified Product

Caption: Vilsmeier-Haack reaction workflow.

Key Reaction Pathways of the Aldehyde Group

The aldehyde functionality is a gateway to a multitude of chemical transformations. Its electrophilic carbon and the adjacent acidic alpha-protons (if present, though not in this specific scaffold) dictate its reactivity. We will now explore the principal reactions.

Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, often used to introduce a group capable of forming salt bridges or acting as a hydrogen bond donor/acceptor in biological systems.

Mechanistic Insight: Oxidation of aldehydes can proceed through various mechanisms depending on the oxidant. Mild oxidants are preferred to avoid degradation of the heterocyclic core. Reagents like sodium chlorite (NaClO₂) under buffered conditions (the Pinnick oxidation) or potassium permanganate (KMnO₄) in alkaline solution are effective. The choice of oxidant is critical; strong, non-selective oxidants under harsh acidic conditions, like chromic acid (Jones reagent), can lead to unwanted side reactions on the electron-rich imidazopyridine ring.[7][8] Under acidic conditions, the product is the carboxylic acid, while alkaline conditions yield the carboxylate salt.[7][9]

Oxidizing Agent Typical Conditions Yield (%) Key Considerations
Sodium Chlorite (NaClO₂) / NaH₂PO₄ t-BuOH/H₂O, 2-methyl-2-butene (scavenger)>90Highly selective for aldehydes, mild conditions.[10]
Potassium Permanganate (KMnO₄) Acetone/H₂O, basic pH70-85Strong oxidant, requires careful temperature control.
Oxone (2KHSO₅·KHSO₄·K₂SO₄) DMF or Acetonitrile, room temperature>90Mild, metal-free, and efficient.[11]
Experimental Protocol: Oxidation using Sodium Chlorite
  • Dissolution: Dissolve this compound (1.0 eq) in a 5:7:1 mixture of acetonitrile, tert-butanol, and water.

  • Buffering: Add sodium dihydrogen phosphate monohydrate (0.6 eq) to the solution.

  • Scavenger Addition: Cool the mixture in an ice bath and add 2-methyl-2-butene (1.5 eq), which acts as a scavenger for the hypochlorite byproduct.

  • Oxidant Addition: Slowly add an aqueous solution of 80% sodium chlorite (3.0 eq).

  • Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with aqueous sodium sulfite, acidify with HCl to precipitate the product, filter, and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol/water to yield the pure carboxylic acid.

Reduction to Primary Alcohol

Reducing the aldehyde to a primary alcohol is a common step to introduce a flexible linker or a hydrogen-bonding group. This transformation is typically achieved with high efficiency using hydride-based reducing agents.

Mechanistic Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[12] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones over other functional groups like esters or amides.[13][14] It is also safer and easier to handle than the more powerful lithium aluminum hydride (LiAlH₄), which could potentially react with other parts of the molecule.[14] The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

Reducing Agent Solvent Typical Conditions Yield (%)
Sodium Borohydride (NaBH₄) Methanol or Ethanol0°C to room temperature>95[15]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Ether0°C, under N₂>95
Experimental Protocol: Reduction using Sodium Borohydride
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.

  • Extraction: Remove the solvent under reduced pressure, add water, and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the primary alcohol, which can be further purified by column chromatography if necessary.[15]

Reductive Amination

Reductive amination is one of the most powerful methods for forming C-N bonds and is extensively used in drug discovery to introduce amine functionalities.[16] This one-pot reaction involves the formation of an imine or iminium ion intermediate, followed by its immediate reduction to an amine.

Mechanistic Insight: The aldehyde first reacts with a primary or secondary amine to form a carbinolamine, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This intermediate is then reduced in situ. Sodium triacetoxyborohydride [NaB(OAc)₃H] is a superior reagent for this purpose as it is mild, selective for the iminium ion over the starting aldehyde, and does not require strictly anhydrous conditions.

Reductive_Amination Aldehyde Ar-CHO (Aldehyde) Imine Imine/Iminium Ion Formation [Ar-CH=NR₂]⁺ Aldehyde->Imine Amine R₂NH (Amine) Amine->Imine Product Ar-CH₂-NR₂ (Final Amine) Imine->Product In situ Reduction Reducer NaB(OAc)₃H (Reducing Agent) Reducer->Product

Caption: Reductive amination logical workflow.

Carbon-Carbon Bond Formation: Wittig and Knoevenagel Reactions

The aldehyde group is an excellent electrophile for creating new carbon-carbon bonds, allowing for significant structural modifications.

A. The Wittig Reaction

The Wittig reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[17][18] This reaction is highly reliable for forming C=C double bonds with predictable stereochemistry.

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a transient oxaphosphetane intermediate.[18][19] This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide, which is the driving force of the reaction.[17] The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield the E-alkene, whereas non-stabilized ylides (containing alkyl groups) favor the Z-alkene.[18][19][20]

B. The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate).[21][22]

Mechanistic Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine or pyridine), which deprotonates the active methylene compound to form a nucleophilic enolate.[21] This enolate then attacks the aldehyde carbonyl, followed by dehydration to yield a stable, conjugated α,β-unsaturated product.[21][23][24]

Reaction Reagents Product Type Key Features
Wittig Ph₃P=CHR (Phosphorus Ylide)Alkene (C=C)Forms C=C bonds reliably; stereochemistry is tunable.[19][20][25]
Knoevenagel CH₂(Z)₂ (Active Methylene), Baseα,β-Unsaturated ProductForms conjugated systems; driven by dehydration.[21][22][24][26]

Conclusion

The aldehyde group on the 2-phenylimidazopyridine scaffold is a cornerstone of synthetic strategy in medicinal chemistry. Its predictable and versatile reactivity allows for the systematic modification of the core structure, enabling detailed exploration of structure-activity relationships. From simple oxidation and reduction to complex C-N and C-C bond-forming reactions like reductive amination and the Wittig reaction, the aldehyde serves as a reliable anchor point for molecular diversification. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to synthesize novel imidazopyridine-based compounds with therapeutic potential.

References

An In-Depth Technical Guide to the Structural Elucidation of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest within medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" known for a wide range of biological activities.[1][2] This document details the synthetic pathway, a multi-technique spectroscopic approach (FT-IR, NMR, MS), and the definitive structural confirmation by single-crystal X-ray crystallography. The causality behind experimental choices and the integration of data to form a cohesive structural proof are emphasized, providing researchers and drug development professionals with a robust, field-proven methodology.

Introduction: The Imidazopyridine Core

The imidazo[1,2-a]pyridine ring system is a bicyclic N-heterocycle that serves as a cornerstone for numerous pharmacologically active agents.[2] Its rigid structure and potential for diverse functionalization have made it a target for the development of new therapeutics, including anti-inflammatory, anti-ulcer, and anti-cancer agents.[2][3] The title compound, this compound, is a key intermediate for further chemical elaboration, making its unambiguous structural confirmation a critical first step in any research and development pipeline.[4][5]

Synthesis: The Vilsmeier-Haack Approach

To elucidate the structure of a compound, one must first obtain a pure sample. The most common and efficient method for synthesizing this compound is through the formylation of the C3 position of the 2-phenylimidazo[1,2-a]pyridine precursor. The Vilsmeier-Haack reaction is the ideal choice for this transformation.[6][7]

Causality of Choice: The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle. The Vilsmeier-Haack reagent (a chloromethyliminium salt generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) is a mild electrophile.[8][9] This pairing allows for regioselective formylation at the most nucleophilic position, the C3 carbon, without requiring harsh conditions that could degrade the heterocyclic core.[10]

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich C3 position of the imidazopyridine ring. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Precursor 2-Phenylimidazo[1,2-a]pyridine Precursor->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), cool dimethylformamide (DMF, 26 mmol) to 0 °C (273 K).[6]

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 26 mmol) to the cooled DMF while stirring. Allow the mixture to stir for 15 minutes at 0 °C.

  • Addition of Precursor: Add 2-phenylimidazo[1,2-a]pyridine (10 mmol) portionwise to the reaction mixture.[6]

  • Reaction: Remove the ice bath and heat the mixture to 100 °C (373 K) for 1 hour.[6]

  • Work-up: Cool the mixture back to 0 °C and carefully neutralize it with a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the title compound as a white solid (typical yield: 60%).[6]

Spectroscopic & Spectrometric Characterization

With a pure sample in hand, a suite of spectroscopic techniques is employed to piece together the molecular structure. Each technique provides a unique part of the puzzle.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Connectivity & Environment cluster_2 Definitive 3D Structure FTIR FT-IR (Functional Groups) H_NMR ¹H NMR (Proton Framework) FTIR->H_NMR Suggests CHO group MS Mass Spectrometry (Molecular Weight & Formula) C_NMR ¹³C NMR (Carbon Backbone) MS->C_NMR Confirms C₁₄H₁₀N₂O XRAY X-ray Crystallography (Absolute Confirmation) H_NMR->XRAY Propose Structure C_NMR->XRAY Propose Structure

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula.

Protocol: A high-resolution mass spectrum (HRMS) is acquired using an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Expected Results: The chemical formula is C₁₄H₁₀N₂O.

  • Molecular Weight: 222.25 g/mol .

  • HRMS (ESI): The protonated molecule [M+H]⁺ should be observed.

    • Calculated for C₁₄H₁₁N₂O⁺: 223.0866

    • Found: 223.08xx (A value within 5 ppm of the calculated mass confirms the elemental composition).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol: The spectrum is recorded using a KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

Expected Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3050-3100 C-H Stretch Aromatic/Heteroaromatic Confirms the presence of the phenyl and imidazopyridine rings.
~2850 & ~2750 C-H Stretch (Fermi Doublet) Aldehyde (CHO) A highly characteristic pair of peaks for an aldehyde C-H bond.
~1670-1690 C=O Stretch Conjugated Aldehyde Crucial evidence for the aldehyde group. The lower frequency indicates conjugation with the aromatic system.

| ~1500-1620 | C=C & C=N Stretches | Aromatic/Heteroaromatic Rings | Multiple sharp bands confirming the fused ring system. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon backbone and the connectivity of protons, providing the complete 2D structure of the molecule.

Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹³C NMR Data (in CDCl₃): The ¹³C NMR spectrum is expected to show 14 distinct carbon signals, consistent with the molecular formula.

Chemical Shift (δ, ppm) Assignment Rationale
~179-180 C=O Deshielded aldehyde carbon, a key identifier.
~157-158 C2 Carbon attached to two heteroatoms (N) in the imidazole ring.
~147-148 C8a Bridgehead carbon of the fused ring system.
~115-133 Ar-C & Ar-CH Aromatic carbons from the phenyl and pyridine portions of the molecule.

| ~120 | C3 | The formylated carbon, its chemical shift is influenced by the attached groups. |

Expected ¹H NMR Data (in CDCl₃): The proton NMR provides information on the chemical environment and neighboring protons for each unique hydrogen atom.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.0-10.1 Singlet (s) 1H -CHO Highly deshielded proton of the aldehyde group, a singlet as it has no adjacent protons.
~9.6-9.7 Doublet (d) 1H H5 Proton at the C5 position, deshielded by the adjacent ring nitrogen.

| ~7.1-7.8 | Multiplet (m) | 8H | Ar-H | Overlapping signals corresponding to the remaining protons on the phenyl and imidazopyridine rings. |

Single-Crystal X-ray Crystallography: The Definitive Proof

While spectroscopy provides a robust hypothesis for the structure, single-crystal X-ray crystallography offers definitive, unambiguous proof of atomic connectivity, stereochemistry, and the three-dimensional arrangement of the molecule in the solid state.

Causality of Choice: This technique is the gold standard for structural determination. By diffracting X-rays off a single crystal, a 3D electron density map can be generated, from which the precise position of each atom can be determined.

Experimental Protocol: Crystallography
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., dichloromethane/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Oxford Diffraction Xcalibur2). The crystal is cooled (typically to 120 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation).[6][11]

  • Structure Solution & Refinement: The diffraction data are collected and processed. The structure is solved using direct methods and refined against the collected data to yield the final atomic coordinates and structural parameters.[6]

Crystallographic Data & Structural Insights

The crystal structure of this compound has been previously reported and provides the final confirmation.[6][7][11]

ParameterValueSignificance
Chemical FormulaC₁₄H₁₀N₂OConfirms the result from Mass Spectrometry.[6][11]
Molecular Weight222.2 g/mol Matches the expected value.[6][11]
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.[6][11]
Space GroupPbcaDefines the symmetry elements within the crystal lattice.[6][11]
a, b, c (Å)13.0640, 7.4162, 21.6698The dimensions of the unit cell.[6][11]
Dihedral Angle 28.61° The angle between the planes of the imidazo[1,2-a]pyridine and the phenyl rings. This non-planar conformation is a key structural feature. [6][7][11]

Integrated Structural Confirmation

The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure.

Final_Confirmation Structure Final Structure |  this compound MS Mass Spectrometry Formula: C₁₄H₁₀N₂O MW: 222.2 MS->Structure:f1 Confirms Formula IR FT-IR C=O: ~1680 cm⁻¹ Aldehyde C-H: ~2850 cm⁻¹ IR->Structure:f1 Confirms Functional Groups NMR NMR ¹³C CHO: ~180 ppm ¹H CHO: ~10.0 ppm NMR->Structure:f1 Confirms Connectivity XRAY X-ray Crystallography Unambiguous Connectivity Dihedral Angle: 28.61° XRAY->Structure:f0 Provides Definitive Proof

Caption: Convergence of analytical data to the final structure.

The structural elucidation is complete and self-validating:

  • MS provides the exact molecular formula.

  • FT-IR confirms the presence of the critical aldehyde functional group and the aromatic system.

  • NMR places the aldehyde at the C3 position and the phenyl group at C2, mapping the entire molecular framework.

This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment, a prerequisite for any further investigation or application of this compound in drug discovery and development.

References

Methodological & Application

The Versatile Scaffold: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] The strategic introduction of a 2-phenyl and a 3-carbaldehyde substituent onto this scaffold creates a molecule of significant interest: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. This compound is not merely a biologically active entity in its own right, but more importantly, a versatile synthetic intermediate. The aldehyde functionality at the 3-position serves as a reactive handle, enabling chemists to readily introduce a diverse array of chemical moieties, thereby generating extensive libraries of novel compounds for drug discovery.[2]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, detailing its derivatization into potent anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the synthetic rationale, mechanisms of action, and structure-activity relationships (SAR), supported by detailed experimental protocols for both synthesis and biological evaluation.

The Strategic Importance of the 3-Carbaldehyde Group

The aldehyde group at the C-3 position of the 2-phenylimidazo[1,2-a]pyridine scaffold is the cornerstone of its utility in medicinal chemistry. Its electrophilic nature makes it an ideal reaction partner for a variety of nucleophiles, facilitating the construction of more complex molecules through reactions such as condensation to form Schiff bases, chalcones, and hydrazones. This synthetic accessibility allows for the systematic exploration of the chemical space around the core scaffold, a critical step in optimizing biological activity and developing structure-activity relationships.

G This compound This compound Schiff Bases Schiff Bases This compound->Schiff Bases Condensation with Primary Amines Chalcones Chalcones This compound->Chalcones Claisen-Schmidt Condensation Hydrazones Hydrazones This compound->Hydrazones Condensation with Hydrazines Other Derivatives Other Derivatives This compound->Other Derivatives Various Reactions

Caption: Synthetic pathways from this compound.

Applications in Anticancer Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of anticancer agents, with derivatives reported to inhibit various kinases and other cancer-related targets.[3] The derivatization of this compound has yielded promising candidates with significant cytotoxic activity against a range of cancer cell lines.

Schiff Base Derivatives as Potential Anticancer Agents

The condensation of this compound with various primary amines affords Schiff bases (imines), which have demonstrated notable anticancer properties.[4][5] The imine linkage is not merely a linker but can actively participate in biological interactions, and the appended aryl or alkyl groups allow for the fine-tuning of steric and electronic properties to enhance target binding.

Mechanism of Action: While the precise mechanisms are often compound-specific, some Schiff base derivatives of heterocyclic compounds have been shown to exert their anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[6]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base derivative from this compound and a primary amine.[7]

Materials:

  • This compound

  • Substituted aniline (or other primary amine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol.

  • To this solution, add 1.1 equivalents of the desired primary amine.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress using TLC.

  • If the reaction is slow, gently reflux the mixture for 2-4 hours.

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening for potential anticancer compounds.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.[9]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Applications in Anti-inflammatory Drug Discovery

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The imidazo[1,2-a]pyridine scaffold has been explored for the development of novel anti-inflammatory agents, with many derivatives exhibiting potent inhibitory activity against key inflammatory mediators.[5][11]

Hydrazone Derivatives as Potential Anti-inflammatory Agents

The reaction of this compound with various hydrazides yields hydrazone derivatives. These compounds have shown promising anti-inflammatory activity, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[3][11]

Mechanism of Action: The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[12] Some hydrazone derivatives have been shown to selectively inhibit COX-2, which is a desirable trait to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[13]

G Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Conversion Inflammation Inflammation Prostaglandins->Inflammation Mediate Hydrazone Derivative Hydrazone Derivative Hydrazone Derivative->COX-2 Inhibits

Caption: Mechanism of action of hydrazone derivatives as COX-2 inhibitors.

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol outlines a general procedure for the synthesis of a hydrazone derivative from this compound.[14]

Materials:

  • This compound

  • Substituted hydrazide

  • Methanol or Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve 1 equivalent of this compound in methanol or ethanol in a round-bottom flask.

  • Add a solution of 1 equivalent of the desired hydrazide in the same solvent.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or reflux for a period of 2 to 6 hours, monitoring the reaction by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The product is washed with a small amount of cold solvent and dried.

  • Recrystallization from a suitable solvent can be performed for further purification.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This is a general protocol for a colorimetric in vitro assay to determine the COX-2 inhibitory activity of test compounds.[12][15]

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compound and a reference COX-2 inhibitor (e.g., celecoxib)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution.

  • Add the test compound at various concentrations. Include a vehicle control and a positive control.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate TMPD.

  • Immediately measure the absorbance at 590 nm over a period of 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Applications in Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising nucleus for the synthesis of compounds with antibacterial and antifungal activities.[16][17]

Chalcone Derivatives as Potent Antimicrobial Agents

Chalcones, synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone, are a class of compounds known for their diverse biological activities, including antimicrobial effects.[16][18] Derivatives of this compound in the form of chalcones have been synthesized and shown to possess significant activity against various bacterial and fungal strains.[17]

Structure-Activity Relationship: The antimicrobial activity of these chalcones can be modulated by the nature and position of substituents on both the imidazo[1,2-a]pyridine ring and the phenyl ring of the acetophenone precursor. For instance, the presence of electron-withdrawing or electron-donating groups can influence the electronic distribution of the molecule and its interaction with microbial targets.[19]

Compound IDSubstituent on AcetophenoneAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
3a 4-BromoModerate against B. coccusNot Reported
3b 4-ChloroHigh against S. aureus and P. aeruginosaNot Reported
3d 4-NitroHigh against AerogenesNot Reported
3f 2,4-DichloroModerate against B. coccusNot Reported
Data synthesized from multiple sources for illustrative purposes.[16][17][19]
Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes the synthesis of a chalcone derivative from this compound.[16][17]

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol or Methanol

  • Aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of the substituted acetophenone in ethanol.

  • Add an aqueous solution of KOH (e.g., 10-20%) and stir the mixture at room temperature for 15-20 minutes.

  • To this mixture, add a solution of 1 equivalent of this compound in ethanol.

  • Continue stirring at room temperature for 6-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into crushed ice.

  • The precipitated solid is collected by filtration, washed with water until the washings are neutral, and then dried.

  • The crude chalcone can be purified by recrystallization from a suitable solvent.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][20]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Add the standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum but no antimicrobial), and a sterility control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic tractability, stemming from the reactive 3-carbaldehyde group, provides a gateway to a vast chemical space of derivatives with diverse pharmacological profiles. The successful development of anticancer, anti-inflammatory, and antimicrobial agents from this starting material underscores its significance. The protocols detailed herein offer a practical guide for researchers to synthesize and evaluate novel compounds based on this privileged core structure, paving the way for the discovery of new and effective therapeutic agents. The continued exploration of derivatives of this compound is a promising avenue for addressing unmet medical needs.

References

Application Note: A Validated Protocol for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the well-known drug Zolpidem.[1][2] The functionalization of this heterocyclic system is of paramount importance for the development of new therapeutic candidates.[3] 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a key synthetic intermediate, providing a reactive handle for the introduction of diverse molecular fragments at the C3 position.[4] This application note provides a detailed, robust, and reproducible protocol for the synthesis of this aldehyde via the Vilsmeier-Haack reaction, a classic and efficient method for the formylation of electron-rich aromatic systems.[5][6] We will elucidate the reaction mechanism, provide a step-by-step experimental procedure with explanations for critical steps, and detail the necessary characterization of the final product.

Reaction Principle and Mechanism

The synthesis is achieved through the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring—in this case, 2-phenylimidazo[1,2-a]pyridine—using a Vilsmeier reagent.[7] The C3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich, making it susceptible to electrophilic substitution.

Mechanism Causality: The reaction proceeds in two primary stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates the carbonyl oxygen of N,N-dimethylformamide (DMF). This activation facilitates the departure of a dichlorophosphate anion, generating the highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.[8] This reagent is the key electrophile for the formylation.

  • Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich C3 position of 2-phenylimidazo[1,2-a]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final this compound.[5]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Adduct Activated Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Adduct->VilsmeierReagent - (Cl₂PO₂)⁻ Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate + Attack at C3 Substrate 2-Phenylimidazo [1,2-a]pyridine Substrate->Intermediate Product 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product Synthesis_Workflow Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification A1 Cool DMF to 0°C A2 Add POCl₃ Dropwise A1->A2 < 10°C B1 Add 2-Phenylimidazo [1,2-a]pyridine A2->B1 B2 Heat at 100°C for 1h B1->B2 C1 Quench on Ice B2->C1 C2 Neutralize with Na₂CO₃ C1->C2 C3 Extract with DCM C2->C3 C4 Dry & Concentrate C3->C4 C5 Column Chromatography C4->C5 FinalProduct FinalProduct C5->FinalProduct Pure Product

References

functionalization of silica with 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde for metal ion adsorption

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Capacity Metal Ion Adsorption Using Silica Functionalized with 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Abstract

The removal of toxic heavy metal ions from aqueous environments is a critical challenge in environmental remediation and industrial processing. This application note provides a comprehensive guide to the synthesis and application of a novel adsorbent material: silica functionalized with this compound (PIP-Si). The imidazopyridine moiety, rich in nitrogen heteroatoms, acts as a powerful chelating agent for various metal ions. This document details the complete workflow, from the synthesis of the organic ligand and its covalent immobilization onto a silica support to the characterization of the final material and its application in metal ion adsorption. We provide step-by-step protocols, explain the scientific rationale behind key steps, and offer guidance on data analysis using established adsorption models.

Introduction: The Need for Advanced Sorbent Materials

Heavy metal contamination of water resources poses a significant threat to ecological systems and human health. Conventional methods for metal ion removal, such as chemical precipitation and membrane filtration, often have limitations related to cost, efficiency at low concentrations, and the generation of secondary pollutants. Adsorption is a highly effective and eco-friendly alternative, with the adsorbent's performance being paramount.[1]

Silica is an excellent support material due to its high surface area, mechanical stability, and the presence of surface silanol groups (Si-OH) that can be readily modified.[2][3] By covalently grafting specific organic ligands onto the silica surface, we can create hybrid materials with high selectivity and capacity for target metal ions.[4][5] The 2-phenylimidazo[1,2-a]pyridine scaffold is a particularly promising ligand due to its rigid structure and multiple nitrogen donor sites, which are ideal for forming stable complexes with metal ions.[6]

This guide provides the technical protocols for creating and validating a this compound functionalized silica (PIP-Si) adsorbent.

Synthesis and Functionalization Workflow

The preparation of the PIP-Si adsorbent is a multi-step process that involves the synthesis of the organic ligand, activation and amination of the silica support, and finally, the covalent immobilization of the ligand.

G cluster_0 Part A: Ligand Synthesis cluster_1 Part B: Silica Functionalization cluster_2 Part C: Application A1 2-Phenylimidazo [1,2-a]pyridine A3 2-Phenylimidazo[1,2-a]pyridine -3-carbaldehyde (PIP) A1->A3 Formylation A2 Vilsmeier-Haack Reagents (POCl3, DMF) A2->A3 B4 PIP-Functionalized Silica (PIP-Si) A3->B4 B1 Bare Silica (SiO2) B3 Amine-Functionalized Silica (APTES-Si) B1->B3 Silanization B2 3-Aminopropyl- triethoxysilane (APTES) B2->B3 B3->B4 Schiff Base Formation C2 Metal-Adsorbed PIP-Si B4->C2 Adsorption C1 Metal Ion Solution (e.g., Cu²⁺, Pb²⁺, Cd²⁺) C1->C2

Figure 1: Overall workflow for the synthesis of PIP-Si adsorbent and its application in metal ion removal.

Protocol: Synthesis of this compound (PIP)

This protocol employs the Vilsmeier-Haack reaction to formylate the 2-phenylimidazo[1,2-a]pyridine precursor at the C3 position.[7][8]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium carbonate (Na₂CO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, reflux condenser

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF (e.g., 26 mmol) in an ice bath (0 °C).

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 26 mmol) to the cooled DMF while stirring. Maintain the temperature at 0 °C.

    • Scientist's Note: The reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent (chloromethyleniminium salt), which is the active formylating agent. This step is highly exothermic and must be performed slowly at low temperatures to prevent uncontrolled reaction.

  • Portion-wise, add 2-phenylimidazo[1,2-a]pyridine (e.g., 10 mmol) to the Vilsmeier reagent mixture.

  • After the addition is complete, remove the ice bath and heat the mixture to 100 °C for 1 hour.

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Carefully neutralize the mixture by slowly adding a saturated solution of Na₂CO₃ until the pH is ~8.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain the pure this compound (PIP) as a solid.[7]

Protocol: Functionalization of Silica with PIP (PIP-Si)

This two-step protocol first introduces primary amine groups onto the silica surface using an organosilane, followed by the immobilization of the PIP ligand via a Schiff base reaction.[9]

Materials:

  • Silica gel (high purity, e.g., 100-200 mesh)

  • Hydrochloric acid (HCl), 1 M

  • Toluene, anhydrous

  • 3-Aminopropyltriethoxysilane (APTES)

  • Ethanol

  • This compound (PIP), from step 2.1

  • Soxhlet extractor, round-bottom flask, reflux condenser

Step 1: Amination of Silica (APTES-Si)

  • Activation: Stir the silica gel in 1 M HCl for 24 hours at room temperature to increase the density of surface silanol (Si-OH) groups. Filter, wash with deionized water until neutral, and dry in an oven at 120 °C for 12 hours.

  • Add the activated silica (e.g., 10 g) to a round-bottom flask containing anhydrous toluene (150 mL).

  • Add APTES (e.g., 10 mL) to the silica suspension.

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Scientist's Note: The ethoxy groups of APTES react with the surface silanol groups of silica, forming stable covalent Si-O-Si bonds.[10] Using an anhydrous solvent and inert atmosphere prevents self-condensation of APTES in solution.

  • Cool the mixture, filter the solid, and wash sequentially with toluene and ethanol to remove any unreacted APTES.

  • Dry the amine-functionalized silica (APTES-Si) at 80 °C for 12 hours.

Step 2: Immobilization of PIP Ligand (PIP-Si)

  • Disperse the dried APTES-Si (e.g., 5 g) in ethanol (100 mL).

  • Add a solution of PIP (e.g., 2.5 g) dissolved in a minimal amount of ethanol.

  • Reflux the mixture for 24 hours.

    • Scientist's Note: This step forms an imine bond (Schiff base) between the primary amine of APTES-Si and the aldehyde group of the PIP ligand. This reaction is reversible, and refluxing helps drive the reaction to completion by removing the water byproduct.

  • Cool the mixture, filter the resulting yellow-colored solid (PIP-Si).

  • Wash the product extensively with ethanol in a Soxhlet extractor for 12 hours to remove any physisorbed PIP.

  • Dry the final PIP-Si adsorbent at 60 °C overnight.

Characterization of the Functionalized Material

Confirming the successful synthesis and functionalization is a critical step. A combination of spectroscopic and analytical techniques should be employed.[11][12][13]

Technique Bare SiO₂ APTES-Si PIP-Si Purpose
FTIR (cm⁻¹) ~3400 (O-H), ~1100 (Si-O-Si)Adds ~2930 (C-H), ~1560 (N-H bend)Adds ~1640 (C=N imine), ~1590 (C=C aromatic)Identify key functional groups from each modification step.[14]
TGA (% weight loss) < 5%5-15%15-30%Quantify the amount of organic material grafted onto the silica surface.[12]
Zeta Potential (pH 7) Highly Negative (~ -30 mV)Less Negative (~ -15 mV)Varies, may become slightly more negativeMonitor changes in surface charge after each functionalization step.[10]
SEM/EDX Smooth particlesSmooth particlesSmooth particlesObserve surface morphology and use Energy-Dispersive X-ray (EDX) to confirm the presence of Nitrogen and increased Carbon content.

Protocols for Metal Ion Adsorption Studies

The performance of the PIP-Si adsorbent is evaluated by studying its adsorption kinetics and equilibrium behavior.

Protocol: Batch Adsorption Experiments
  • Prepare stock solutions (e.g., 1000 mg/L) of the desired metal ions (e.g., Cu(NO₃)₂, Pb(NO₃)₂, Cd(NO₃)₂) in deionized water.

  • In a series of flasks, add a fixed amount of PIP-Si adsorbent (e.g., 25 mg) to a fixed volume of metal ion solution (e.g., 25 mL) of a known initial concentration.

  • Adjust the pH of the solutions to the desired value using dilute HNO₃ or NaOH.

    • Scientist's Note: pH is a critical parameter as it affects both the surface charge of the adsorbent and the speciation of the metal ions in solution.

  • Agitate the flasks on a shaker at a constant speed and temperature for a predetermined time.

  • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

  • Measure the final concentration of the metal ion in the supernatant using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculate the amount of metal ion adsorbed at equilibrium, qₑ (mg/g), using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Analysis: Adsorption Isotherm Modeling

Adsorption isotherms describe the relationship between the amount of adsorbate on the adsorbent and its concentration in the solution at equilibrium.[1][15] Fitting experimental data to isotherm models provides insight into the adsorption mechanism.[16]

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.[17]

    • Equation: Cₑ/qₑ = 1/(Kₗ * qₘ) + Cₑ/qₘ

    • This model is often indicative of chemisorption.[18][19]

  • Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation.[15][17]

    • Equation: log(qₑ) = log(Kբ) + (1/n) * log(Cₑ)

    • This model is often associated with physical adsorption.[20]

By plotting the experimental data according to the linearized forms of these equations, the model that provides the best fit (highest R² value) can be determined, suggesting the nature of the adsorption process.

Analysis: Adsorption Kinetic Modeling

Kinetic studies describe the rate of adsorbate uptake and provide information about the rate-controlling step.[21][22] Data is collected by analyzing metal ion concentration at various time intervals.

  • Pseudo-First-Order Model: Assumes the rate of adsorption is proportional to the number of unoccupied sites.

    • Equation: log(qₑ - qₜ) = log(qₑ) - (k₁/2.303) * t

  • Pseudo-Second-Order Model: Assumes the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons.[18]

    • Equation: t/qₜ = 1/(k₂ * qₑ²) + t/qₑ

The pseudo-second-order model often provides a better fit for chemisorption-based systems, which is expected for the chelation of metal ions by the PIP-Si material.[20][23]

Proposed Adsorption Mechanism

The high efficiency of the PIP-Si adsorbent is attributed to the strong chelation between the metal ions and the nitrogen atoms within the imidazopyridine ring and the imine linkage.

Figure 2: Proposed chelation of a divalent metal ion (M²⁺) by the nitrogen atoms of the PIP-Si surface.

The lone pair of electrons on the imine nitrogen and the pyridine-type nitrogen of the imidazo[1,2-a]pyridine ring system can form strong coordinate bonds with electron-deficient metal ions, effectively removing them from the solution.

Regeneration and Reusability

For a sorbent to be economically viable, it must be reusable. The PIP-Si material can often be regenerated by breaking the metal-ligand coordinate bonds.

Protocol: Adsorbent Regeneration

  • After adsorption, filter the metal-loaded PIP-Si.

  • Wash the adsorbent with a dilute acidic solution (e.g., 0.1 M HNO₃ or HCl) for 1-2 hours.[24][25]

    • Scientist's Note: The low pH protonates the nitrogen atoms of the ligand, causing the release of the bound metal ions back into the solution.

  • Filter the adsorbent and wash thoroughly with deionized water until the filtrate is neutral.

  • Wash with a dilute base (e.g., 0.1 M NaOH) to deprotonate the ligand sites, reactivating them for the next cycle.

  • Finally, wash with deionized water until neutral and dry at 60 °C.

  • The regenerated PIP-Si can be used for subsequent adsorption cycles. The adsorption capacity should be measured for each cycle to assess the material's stability.

Conclusion

The functionalization of silica with this compound yields a robust and high-capacity adsorbent for heavy metal ions. The synthesis is straightforward, and the resulting material (PIP-Si) demonstrates the power of tailoring surface chemistry for specific environmental applications. The protocols and analytical methods described in this note provide a complete framework for researchers to prepare, characterize, and evaluate this promising adsorbent for water purification and resource recovery.

References

Application Notes and Protocols: Leveraging 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde for the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core for Fluorescence Sensing

The imidazo[1,2-a]pyridine moiety has emerged as a "privileged structure" not only in medicinal chemistry but also in the realm of materials science, particularly in the development of fluorescent probes.[1][2] Its rigid, π-conjugated bicyclic system provides a robust framework for constructing fluorophores with desirable photophysical properties, including high quantum yields and significant Stokes shifts.[3][4] The inherent electron-donating nature of the imidazo[1,2-a]pyridine core makes it an excellent component in the design of donor-π-acceptor (D-π-A) type fluorescent sensors.[5]

Among the various derivatives, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde stands out as a particularly versatile and crucial building block. The aldehyde functionality at the 3-position serves as a reactive handle for the facile introduction of various recognition moieties, enabling the tailored design of fluorescent probes for a wide array of analytes. This strategic placement of the aldehyde group allows for the extension of the π-conjugation and the modulation of the electronic properties of the final molecule, which are key to achieving sensitive and selective fluorescence responses.

These probes operate on various fluorescence mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT), allowing for the detection of a diverse range of species such as metal ions, anions, and biologically significant small molecules.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the creation of high-performance fluorescent probes.

Part 1: Synthesis of the Core Scaffold and the Key Intermediate

The journey to sophisticated fluorescent probes based on this scaffold begins with the synthesis of the 2-phenylimidazo[1,2-a]pyridine core, followed by its formylation to yield the indispensable this compound intermediate.

Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

A straightforward and efficient method for the synthesis of 2-phenylimidazo[1,2-a]pyridine involves the condensation of 2-aminopyridine with an α-haloketone, such as 2-bromoacetophenone.[1][7]

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.05 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with copious amounts of water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to afford 2-phenylimidazo[1,2-a]pyridine as a crystalline solid.[1]

Protocol 2: Vilsmeier-Haack Formylation to this compound

The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic rings, making it ideal for the synthesis of our key intermediate.[8][9]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, add a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[8][10]

Vilsmeier_Haack_Reaction 2-Phenylimidazo[1,2-a]pyridine 2-Phenylimidazo[1,2-a]pyridine Intermediate Electrophilic Iminium Ion Intermediate 2-Phenylimidazo[1,2-a]pyridine->Intermediate Electrophilic Aromatic Substitution Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent (DMF + POCl3)->Intermediate Reacts with Product This compound Intermediate->Product Hydrolysis caption Vilsmeier-Haack Formylation Workflow

Caption: Vilsmeier-Haack Formylation Workflow.

Part 2: Design and Synthesis of a Fluorescent Probe for Metal Ion Detection

The aldehyde group of this compound is a versatile anchor for attaching a chelating unit to create a fluorescent probe for metal ions. A common strategy involves a condensation reaction with a hydrazine derivative to form a hydrazone-based sensor.

Design Rationale: A "Turn-On" Fluorescent Probe for Fe³⁺

We will design a probe based on the condensation of this compound with 2-hydrazinobenzothiazole. The resulting hydrazone will act as a selective chelator for Fe³⁺. The fluorescence of the imidazo[1,2-a]pyridine core is expected to be quenched in the free probe due to the PET process from the electron-rich benzothiazole moiety. Upon binding to Fe³⁺, the PET process is inhibited, leading to a "turn-on" fluorescence response.

Probe_Sensing_Mechanism cluster_off Fluorescence OFF State (Free Probe) cluster_on Fluorescence ON State (Probe + Fe³⁺) Fluorophore_Off Imidazo[1,2-a]pyridine (Fluorophore) Quencher Benzothiazole Hydrazone (PET Quencher) Fluorophore_Off->Quencher PET Fluorophore_On Imidazo[1,2-a]pyridine (Fluorophore) Chelator Benzothiazole Hydrazone (Chelator) Fluorophore_On->Chelator PET Inhibited Fe3 Fe³⁺ Chelator->Fe3 Binds to Free Probe Free Probe Free Probe->Fluorophore_Off Probe-Fe3 Complex Probe-Fe3 Complex Probe-Fe3 Complex->Fluorophore_On caption PET-based 'Turn-On' Sensing Mechanism

Caption: PET-based 'Turn-On' Sensing Mechanism.

Protocol 3: Synthesis of the Fe³⁺ Fluorescent Probe

Materials:

  • This compound

  • 2-Hydrazinobenzothiazole

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of 2-hydrazinobenzothiazole (1.0 eq) in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired fluorescent probe.

Part 3: Application Protocol - Fluorometric Detection of Fe³⁺

This protocol outlines the steps for using the synthesized probe for the detection of Fe³⁺ in an aqueous solution.

Materials and Equipment:

  • Synthesized Fe³⁺ fluorescent probe

  • Stock solution of the probe (e.g., 1 mM in DMSO or acetonitrile)

  • Stock solutions of various metal ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.) in deionized water

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of the Test Solution: In a quartz cuvette, add the buffer solution. Then, add an appropriate aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Fluorescence Measurement of the Free Probe: Record the fluorescence emission spectrum of the probe solution. Excite the probe at its maximum absorption wavelength and record the emission spectrum over the appropriate range.

  • Titration with Fe³⁺: Add increasing concentrations of the Fe³⁺ stock solution to the cuvette containing the probe. After each addition, gently mix the solution and allow it to equilibrate for a few minutes. Record the fluorescence emission spectrum.

  • Selectivity Study: To assess the selectivity of the probe, add solutions of other metal ions at a concentration significantly higher than that of Fe³⁺ to separate cuvettes containing the probe solution. Record the fluorescence emission spectra and compare the response to that observed with Fe³⁺.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration. This will generate a calibration curve that can be used to determine the concentration of Fe³⁺ in unknown samples. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

Table 1: Representative Photophysical Properties of Imidazo[1,2-a]pyridine-Based Probes

Probe TargetAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
Fe³⁺/Hg²⁺365, 326, 285, 244---[11]
Zn²⁺----[12]
Hg²⁺---Large[13]
Hydrazine----[14]
pHVaries with pHVaries with pH--

Note: Specific photophysical data are highly dependent on the probe structure and solvent environment. The table provides a general overview of the types of probes developed.

Part 4: Application in Biological Imaging

Imidazo[1,2-a]pyridine-based probes with low cytotoxicity and good cell permeability can be employed for fluorescence imaging of analytes in living cells.[13][15]

Protocol 4: Live Cell Imaging of Intracellular Fe³⁺

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Fe³⁺ fluorescent probe

  • FeCl₃ solution

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HeLa cells in a suitable culture dish with a glass bottom in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

  • Probe Loading: When cells reach 70-80% confluency, remove the culture medium and wash the cells with PBS. Incubate the cells with a solution of the fluorescent probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37 °C.

  • Washing: After incubation, wash the cells three times with PBS to remove any excess probe.

  • Imaging of Basal Fe³⁺: Add fresh culture medium to the cells and acquire fluorescence images using a fluorescence microscope with the appropriate filter set.

  • Imaging of Increased Intracellular Fe³⁺: To visualize the probe's response to an increase in intracellular Fe³⁺, treat the probe-loaded cells with a solution of FeCl₃ (e.g., 50 µM) for 30 minutes.

  • Post-treatment Imaging: Wash the cells with PBS and acquire fluorescence images again. A significant increase in fluorescence intensity should be observed in the cells treated with FeCl₃.

Cell_Imaging_Workflow Cell_Culture Culture HeLa Cells Probe_Loading Incubate with Fluorescent Probe Cell_Culture->Probe_Loading Washing_1 Wash with PBS Probe_Loading->Washing_1 Basal_Imaging Image Basal Fe³⁺ Levels Washing_1->Basal_Imaging Fe_Treatment Treat with FeCl₃ Basal_Imaging->Fe_Treatment Washing_2 Wash with PBS Fe_Treatment->Washing_2 Post_Treatment_Imaging Image Increased Fe³⁺ Levels Washing_2->Post_Treatment_Imaging caption Live Cell Imaging Workflow

Caption: Live Cell Imaging Workflow.

Conclusion and Future Perspectives

This compound is a cornerstone intermediate for the development of a diverse range of fluorescent probes. Its straightforward synthesis and the reactivity of the aldehyde group provide a robust platform for creating sensors with high sensitivity and selectivity. The applications of these probes are continually expanding, from environmental monitoring to advanced diagnostics and drug development. Future research will likely focus on the development of probes with two-photon absorption capabilities for deep-tissue imaging, as well as the creation of ratiometric probes for more quantitative intracellular measurements.[4] The versatility and favorable photophysical properties of the imidazo[1,2-a]pyridine scaffold ensure its continued prominence in the field of fluorescence sensing.

References

catalytic activity of metal complexes of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde Schiff bases

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Versatility of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde Schiff Base Metal Complexes

Introduction: A Privileged Scaffold Meets Catalytic Power

The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry and materials science, forming the foundation of numerous therapeutic agents.[1] Its rigid, planar structure and rich electron density make it an ideal platform for developing functional molecules. When functionalized at the 3-position with a carbaldehyde, it opens a gateway to a vast chemical space through the formation of Schiff bases (imines).

Schiff base ligands, formed by the condensation of a primary amine and an aldehyde, are exceptional chelators for transition metals.[2][3] The resulting metal complexes are not merely structurally elegant; they are often potent catalysts. The electronic and steric properties of the complex can be meticulously tuned by modifying the amine precursor and the metal center, making them highly adaptable tools for organic synthesis.[4]

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and catalytic application of metal complexes derived from this compound Schiff bases. We will delve into the causality behind the experimental design, offering insights to researchers in catalysis, organic synthesis, and drug development.

Part 1: The Synthetic Workflow: From Scaffold to Catalyst

The journey from the basic imidazo[1,2-a]pyridine framework to a catalytically active metal complex is a multi-step process. Each step is critical for ensuring the purity and integrity of the final catalyst.

Protocol 1: Synthesis of the Ligand Precursor: this compound

Scientific Rationale: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic systems like 2-phenylimidazo[1,2-a]pyridine. The reaction proceeds via the formation of the Vilsmeier reagent (an electrophilic iminium cation) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophile preferentially attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.

Step-by-Step Methodology: [5]

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool DMF (8 mL) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (11 mL) dropwise to the cooled DMF under constant stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-phenylimidazo[1,2-a]pyridine (3 mmol) in chloroform (CHCl₃) and add it to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and reflux the mixture for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then neutralize it carefully by slowly adding a saturated solution of sodium carbonate (Na₂CO₃) until the pH is ~8.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aldehyde as a solid.

Protocol 2: Synthesis of the Schiff Base Ligand (Representative Example)

Scientific Rationale: The formation of the Schiff base is a reversible condensation reaction. To drive the equilibrium towards the product, a catalytic amount of acid is often used to protonate the aldehyde's carbonyl oxygen, making it more electrophilic. The removal of water, either by azeotropic distillation or by performing the reaction in a dry solvent, is also crucial. Here, we use 4-methoxyaniline as a representative amine to introduce an electron-donating group, which can influence the electronic properties of the final metal complex.

Step-by-Step Methodology: [6]

  • Reactant Setup: In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Amine Addition: To this solution, add 4-methoxyaniline (1 mmol) and 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 4-6 hours. The formation of the imine can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Filter the solid product, wash it with cold ethanol to remove unreacted starting materials, and dry it under vacuum. Recrystallization from a suitable solvent like ethanol may be performed if further purification is needed.

Protocol 3: Synthesis of a Palladium(II)-Schiff Base Complex

Scientific Rationale: Palladium(II) complexes are workhorses in cross-coupling catalysis. The Schiff base ligand acts as a bidentate or tridentate scaffold, coordinating to the metal center. This coordination stabilizes the palladium, preventing its precipitation as palladium black, and modulates its reactivity. The choice of a precursor like Pd(OAc)₂ is strategic, as the acetate can be easily displaced by the coordinating atoms of the Schiff base ligand.

Step-by-Step Methodology: [7]

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (1 mmol) in a suitable solvent such as acetonitrile or ethanol (10 mL) in a round-bottom flask.

  • Palladium Addition: In a separate flask, dissolve palladium(II) acetate (Pd(OAc)₂, 1 mmol) in acetonitrile (5 mL).

  • Complexation: Add the palladium solution dropwise to the stirring ligand solution at room temperature.

  • Reaction: Stir the mixture for 12-24 hours at room temperature. A color change and/or the formation of a precipitate typically indicates complex formation.

  • Isolation and Purification: If a precipitate forms, filter the complex, wash it with cold solvent (e.g., acetonitrile) and then diethyl ether to remove any soluble impurities. Dry the complex under vacuum.

Synthesis_Workflow cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Catalyst Formation Aldehyde_Syn Protocol 1: Synthesis of Aldehyde Schiff_Base_Syn Protocol 2: Synthesis of Schiff Base Aldehyde_Syn->Schiff_Base_Syn Vilsmeier-Haack Product Complex_Syn Protocol 3: Synthesis of Pd(II) Complex Schiff_Base_Syn->Complex_Syn Chelating Ligand Pd_Source Pd(OAc)₂ Pd_Source->Complex_Syn

Caption: Workflow for the synthesis of the Pd(II) catalyst.

Expected Spectroscopic Characterization Data

Proper characterization is a self-validating step to confirm the successful synthesis of each component. FT-IR and NMR spectroscopy are primary tools for this purpose.

Compound TypeTechniqueKey Spectroscopic FeatureRationale for Confirmation
Aldehyde FT-IRStrong C=O stretch at ~1680-1700 cm⁻¹Confirms the presence of the aldehyde functional group.
Schiff Base Ligand FT-IRDisappearance of C=O (~1700 cm⁻¹). Appearance of C=N (imine) stretch at ~1600-1630 cm⁻¹.Confirms condensation of the aldehyde and amine to form the imine bond.[6]
¹H NMRDisappearance of aldehyde proton (-CHO) singlet at ~9-10 ppm. Appearance of imine proton (-CH=N-) singlet at ~8-9 ppm.Unambiguously proves the formation of the Schiff base.
Metal Complex FT-IRShift in the C=N stretching frequency (typically to a lower wavenumber).Indicates coordination of the imine nitrogen to the metal center, which weakens the C=N bond.[7]
¹H NMRBroadening or shifting of proton signals near the coordination sites (e.g., imine proton, pyridine ring protons).Confirms the interaction of the ligand with the paramagnetic or diamagnetic metal center.

Part 2: Application in C-C Cross-Coupling - The Mizoroki-Heck Reaction

Field Insight: Palladium-catalyzed cross-coupling reactions are pillars of modern organic synthesis. The Mizoroki-Heck reaction, which forms a substituted alkene from an aryl halide and an alkene, is particularly powerful. The challenge often lies in catalyst stability and efficiency. A well-designed Schiff base ligand provides a robust coordination environment for the palladium center, preventing decomposition and allowing for lower catalyst loadings and milder reaction conditions.

Protocol 4: Mizoroki-Heck Coupling of Iodobenzene and Methyl Acrylate

Scientific Rationale: This protocol uses the synthesized Pd(II)-Schiff base complex as a pre-catalyst. In the presence of a base and at elevated temperatures, the Pd(II) pre-catalyst is reduced in situ to the catalytically active Pd(0) species, which then enters the catalytic cycle. Triethylamine (Et₃N) acts as both the base and a scavenger for the H-X byproduct.

Step-by-Step Methodology: [7]

  • Reaction Setup: To a Carousel reaction tube or a similar reaction vessel, add the Pd(II)-Schiff base complex (0.01 mmol, 1 mol%).

  • Reagent Addition: Add iodobenzene (1 mmol), methyl acrylate (1.2 mmol), and triethylamine (Et₃N, 2.4 mmol).

  • Solvent: Add N,N-Dimethylacetamide (DMA, 10 mL) as the solvent.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction: Place the vessel in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) or TLC.

  • Work-up: After completion (typically 6-12 hours), cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain methyl cinnamate.

The Heck Catalytic Cycle

The efficiency of the catalyst is rooted in its ability to smoothly navigate the catalytic cycle.

Heck_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)L(X) OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord Alkene PdII_Olefin Olefin-Pd(II) Complex Coord->PdII_Olefin Insert Migratory Insertion PdII_Olefin->Insert PdII_Alkyl Alkyl-Pd(II)L(X) Insert->PdII_Alkyl BetaH β-Hydride Elimination PdII_Alkyl->BetaH PdII_Hydride Hydrido-Pd(II)L(X) BetaH->PdII_Hydride Product Released RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 - H-X-Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Representative Catalytic Performance

The performance of such catalysts is typically high, as demonstrated in related systems.

Catalyst Loading (mol%)SubstrateAlkeneTemp (°C)Time (h)Conversion (%)Reference
1.0IodobenzeneMethyl Acrylate1006>99[7]
1.04-IodoanisoleStyrene100898[8]
0.54-BromobenzaldehydeMethyl Acrylate1201295[8]

Part 3: Application in Aerobic Oxidation

Field Insight: The use of molecular oxygen as the terminal oxidant is a cornerstone of green chemistry. Cobalt-Schiff base complexes are renowned for their ability to mimic oxygen-carrying enzymes. They can bind and activate O₂, facilitating the selective oxidation of substrates like alcohols to aldehydes and ketones under mild conditions, avoiding the need for harsh, stoichiometric oxidants.

Protocol 5: Aerobic Oxidation of Benzyl Alcohol

Scientific Rationale: This protocol would utilize a Co(II) analogue of the synthesized Schiff base complex. The Co(II) center reversibly binds O₂ to form a cobalt-oxygen adduct. This activated oxygen species is the key oxidant. The reaction is often performed in a polar solvent to facilitate the interaction between the substrate and the catalyst.

Step-by-Step Methodology (Adapted from[9]):

  • Catalyst Preparation: Prepare the Co(II)-Schiff base complex using a similar method to Protocol 3, substituting Co(OAc)₂·4H₂O for the palladium salt.

  • Reaction Setup: In a flask open to the air (or under an O₂ balloon), dissolve the Co(II) complex (0.05 mmol, 5 mol%) in a suitable solvent like methanol (10 mL).

  • Substrate Addition: Add benzyl alcohol (1 mmol) to the solution.

  • Reaction: Stir the mixture at a specified temperature (e.g., 60 °C). The reaction progress can be monitored by GC, analyzing for the disappearance of benzyl alcohol and the appearance of benzaldehyde.

  • Work-up & Analysis: After the reaction, the product can be quantified by GC using an internal standard. For isolation, the solvent can be evaporated, and the residue purified by chromatography.

Mechanistic Consideration: The catalytic cycle is believed to involve the formation of a Co(II)-O₂ adduct, which then abstracts a hydrogen atom from the alcohol. This process generates a substrate radical and a Co(III)-hydroperoxo species, which ultimately leads to the formation of the aldehyde product and regeneration of the Co(II) catalyst.[9]

Conclusion and Future Outlook

The metal complexes of this compound Schiff bases represent a highly versatile and tunable class of catalysts. By leveraging established synthetic protocols, researchers can readily access these powerful tools for a range of organic transformations, from fundamental C-C bond formations to green aerobic oxidations.

Future work in this area could focus on immobilizing these complexes on solid supports (e.g., silica or magnetic nanoparticles) to create recyclable, heterogeneous catalysts, further enhancing their practical utility and environmental credentials.[10][11] Additionally, the synthesis of chiral Schiff base ligands from this scaffold could open doors to important asymmetric catalytic reactions.

References

Application Note: Experimental Protocols for Condensation Reactions of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including hypnotic agents and high-affinity ligands for benzodiazepine receptors.[1][2][3][4][5] The functionalization of this scaffold is critical for developing new chemical entities. This application note provides detailed, field-proven experimental protocols for key condensation reactions of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile synthetic intermediate. We delve into the Knoevenagel condensation, Claisen-Schmidt condensation, and the Wittig reaction, offering not just step-by-step procedures but also the underlying mechanistic rationale to empower researchers in their synthetic strategies.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered immense interest in drug discovery due to their diverse pharmacological activities.[6][7] The aldehyde functionality at the C-3 position of the 2-phenyl derivative serves as a crucial synthetic handle, allowing for the extension of the molecule and the introduction of varied pharmacophores through carbon-carbon bond-forming reactions. Condensation reactions are among the most powerful tools for this purpose, enabling the construction of complex molecular architectures from relatively simple precursors. This guide focuses on three such indispensable transformations.

Prerequisite: Synthesis of Starting Material

Before attempting the condensation reactions, the synthesis of the starting aldehyde is required. The Vilsmeier-Haack reaction is a reliable method for the formylation of the electron-rich imidazo[1,2-a]pyridine ring system.[8][9]

Protocol 2.1: Synthesis of this compound[9]
  • Reagent Preparation: In a flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 26 mmol) to 0 °C (ice bath).

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 26 mmol) dropwise to the cooled DMF. Stir for 15 minutes at 0 °C. The formation of the electrophilic Vilsmeier reagent is exothermic and should be controlled.

  • Substrate Addition: To this mixture, add 2-phenylimidazo[1,2-a]pyridine (10 mmol) portionwise, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, heat the reaction mixture to 100 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to 0 °C and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the title compound as a solid. A typical yield is around 60%.[8]

Core Condensation Reactions: Principles and Protocols

The aldehyde group is a potent electrophile, making it an ideal substrate for reactions with various nucleophiles. We will explore reactions with active methylene compounds (Knoevenagel), enolates (Claisen-Schmidt), and phosphorus ylides (Wittig).

G cluster_workflow General Experimental Workflow Reactants Aldehyde + Nucleophile + Catalyst/Base Setup Reaction Setup (Solvent, Temp, Time) Reactants->Setup 1. Combine Workup Aqueous Work-up & Extraction Setup->Workup 2. React Purify Purification (Chromatography/Recrystallization) Workup->Purify 3. Isolate Crude Characterize Characterization (NMR, MS, IR) Purify->Characterize 4. Purify Product Final Product Characterize->Product 5. Validate

Caption: General experimental workflow for condensation reactions.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z'), catalyzed by a weak base.[10][11]

Mechanism Insight: The base (e.g., piperidine) deprotonates the active methylene compound to form a resonance-stabilized carbanion.[12][13] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step, often occurring spontaneously, yields the stable, conjugated α,β-unsaturated product.[11][14]

G Aldehyde Aldehyde Alkoxide Intermediate Alkoxide Intermediate Aldehyde->Alkoxide Intermediate Nucleophilic Attack Active Methylene\n(Z-CH2-Z') Active Methylene (Z-CH2-Z') Carbanion Carbanion Active Methylene\n(Z-CH2-Z')->Carbanion Deprotonation Base Base Carbanion->Alkoxide Intermediate β-Hydroxy Adduct β-Hydroxy Adduct Alkoxide Intermediate->β-Hydroxy Adduct Protonation Final Product\n(α,β-Unsaturated) Final Product (α,β-Unsaturated) β-Hydroxy Adduct->Final Product\n(α,β-Unsaturated) -H2O (Dehydration)

Caption: Simplified Knoevenagel condensation mechanism.

Protocol 3.1.1: Knoevenagel Condensation with Malononitrile

  • Setup: To a solution of this compound (1 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops). The use of a weak base is crucial to prevent side reactions like the self-condensation of the aldehyde.[11]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting aldehyde. In many cases, the product will precipitate out of the solution.

  • Isolation: If a precipitate forms, cool the mixture in an ice bath for 30 minutes and collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst. The product is often pure enough after washing, but it can be recrystallized from ethanol or an ethanol/water mixture if necessary.

Claisen-Schmidt Condensation: A Crossed Aldol Reaction

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde in the presence of a base (e.g., NaOH or KOH).[15][16]

Mechanism Insight: The base abstracts an α-hydrogen from the ketone (e.g., acetophenone) to form a nucleophilic enolate ion.[17][18] This enolate then attacks the carbonyl carbon of this compound. The resulting aldol addition product readily undergoes base-catalyzed dehydration to form a highly conjugated enone, which is the thermodynamic driving force for the reaction.[18][19]

G Aldehyde Aldehyde Aldol Adduct Aldol Adduct Aldehyde->Aldol Adduct Nucleophilic Attack Ketone (with α-H) Ketone (with α-H) Enolate Enolate Ketone (with α-H)->Enolate Deprotonation Base (OH-) Base (OH-) Enolate->Aldol Adduct Final Product\n(Enone) Final Product (Enone) Aldol Adduct->Final Product\n(Enone) -H2O (Dehydration)

Caption: Simplified Claisen-Schmidt condensation mechanism.

Protocol 3.2.1: Claisen-Schmidt Reaction with Acetophenone

  • Setup: In a flask, dissolve this compound (1 mmol) and acetophenone (1.1 mmol) in ethanol (15 mL).

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (10% w/v, 2 mL) to the stirred mixture.

  • Reaction: Continue stirring at room temperature. The reaction typically proceeds over 4-8 hours. The formation of a solid product (chalcone derivative) often indicates reaction completion.

  • Work-up: Pour the reaction mixture into crushed ice (~50 g) and acidify with dilute HCl to a pH of ~6-7.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid thoroughly with water and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure enone.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a highly versatile method for converting aldehydes and ketones into alkenes.[20][21] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent).[22][23]

Mechanism Insight: The reaction is believed to proceed via a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[24][25] This intermediate rapidly collapses to form the desired alkene and a highly stable triphenylphosphine oxide, the formation of which is the major driving force for the reaction.[24][26] The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide; stabilized ylides generally favor the E-alkene.[22]

G Aldehyde Aldehyde Oxaphosphetane\n(4-membered ring) Oxaphosphetane (4-membered ring) Aldehyde->Oxaphosphetane\n(4-membered ring) [2+2] Cycloaddition Phosphorus Ylide Phosphorus Ylide Phosphorus Ylide->Oxaphosphetane\n(4-membered ring) Alkene Alkene Oxaphosphetane\n(4-membered ring)->Alkene Decomposition Triphenylphosphine\nOxide Triphenylphosphine Oxide Oxaphosphetane\n(4-membered ring)->Triphenylphosphine\nOxide

Caption: Simplified Wittig reaction mechanism.

Protocol 3.3.1: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide)

  • Setup: In a dry, two-neck flask under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (a commercially available, stabilized ylide) (1.2 mmol).

  • Solvent and Substrate Addition: Add dry toluene (15 mL) followed by this compound (1 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 6-12 hours. Monitor the reaction by TLC until the aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct may partially precipitate. Filter the mixture if necessary.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue using silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to separate the desired alkene product from the remaining triphenylphosphine oxide.

Data Presentation and Characterization

Successful synthesis must be confirmed by rigorous analytical characterization. Below are expected outcomes and data for the described protocols.

Table 1: Summary of Representative Condensation Reactions

Reaction TypeNucleophileProduct StructureExpected Yield (%)Key ¹H NMR Signal (δ, ppm)Expected MS (m/z) [M+H]⁺
Knoevenagel Malononitrile2-((2-phenylimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile85-95%~8.5 (s, 1H, vinyl-H)285.10
Claisen-Schmidt Acetophenone(E)-1-phenyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one70-85%7.8-8.2 (d, 2H, vinyl-H)323.13
Wittig (Carbethoxymethylene) triphenylphosphoraneEthyl (E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)acrylate65-80%~7.9 (d, 1H, vinyl-H), ~6.8 (d, 1H, vinyl-H)291.13

Note: Yields are estimates and may vary. NMR signals are characteristic and approximate.

Characterization Notes:

  • ¹H and ¹³C NMR: Confirms the carbon skeleton and the formation of new bonds (e.g., the vinyl protons in the product).[2][27]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[2][27]

  • Infrared (IR) Spectroscopy: Useful for observing the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of new functional groups like nitriles (~2220 cm⁻¹) or ester C=O (~1720 cm⁻¹).[7]

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[28]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Piperidine: Flammable, toxic, and corrosive.[29][30]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

  • Solvents (Ethanol, Toluene, DCM): Flammable and/or volatile. Avoid open flames and ensure proper ventilation.[31]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Analytical Characterization of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar geometry make it a versatile scaffold for the development of therapeutic agents and functional materials. Derivatives of this core have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties.[1][2] The 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde moiety is of particular importance as it serves as a key synthetic intermediate. The aldehyde group at the 3-position is a versatile handle for introducing diverse functionalities through reactions like condensation, oxidation, reduction, and Schiff base formation, enabling the creation of extensive chemical libraries for drug discovery and optimization.

Given the critical role of these compounds, ensuring their structural integrity, identity, and purity is paramount. A multi-technique analytical approach is not merely a procedural formality but a scientific necessity to validate synthesis, guide development, and meet stringent regulatory standards. This guide provides a comprehensive overview of the essential analytical techniques, offering both the theoretical basis for their application and detailed, field-tested protocols for the characterization of this compound and its derivatives.

The Analytical Workflow: A Strategic Approach

A robust characterization strategy follows a logical progression from initial purity assessment to unambiguous structural confirmation. The following workflow illustrates the synergistic relationship between chromatographic and spectroscopic techniques.

Analytical_Workflow cluster_0 Initial Assessment & Purity cluster_1 Structural Elucidation cluster_2 Structural Confirmation cluster_3 Definitive Structure TLC TLC (Reaction Monitoring) HPLC HPLC-UV (Purity & Quantification) TLC->HPLC Purity Check MS Mass Spectrometry (MS) (Molecular Weight) HPLC->MS Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) MS->NMR Structural Framework FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Functional Group Validation XRay Single-Crystal X-Ray Crystallography (3D Structure) NMR->XRay Absolute Confirmation (If crystal obtained) UVVis UV-Vis Spectroscopy (Electronic Transitions) FTIR->UVVis Spectroscopic Profile

Caption: Integrated workflow for the characterization of this compound derivatives.

Chromatographic Techniques: Purity and Separation

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is the gold standard for determining the purity of a synthesized compound, quantifying it, and separating it from starting materials, by-products, or isomers. It is an indispensable tool for monitoring reaction progress and for final quality control.

Causality of Method Choice: The conjugated, aromatic nature of imidazopyridine derivatives makes them excellent chromophores, allowing for sensitive detection using a UV detector. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is ideally suited for these moderately polar compounds, providing excellent resolution and reproducible results.[3][4]

Protocol: Reversed-Phase HPLC Purity Analysis
  • Instrumentation: An HPLC system equipped with a UV-Vis Diode Array Detector (DAD) or a variable wavelength detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Acetonitrile or Methanol.

    • Rationale: Formic acid is used to acidify the mobile phase, which sharpens peaks by ensuring that the nitrogen atoms in the heterocyclic ring are consistently protonated.[5][6]

  • Elution Method:

    • Gradient: Start with a high concentration of Solvent A (e.g., 90%) and gradually increase Solvent B over 10-15 minutes. A typical gradient might be: 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Rationale: A gradient elution is superior for analyzing reaction mixtures or samples of unknown purity, as it can separate compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at the λ_max determined by UV-Vis spectroscopy (typically around 330-360 nm for this scaffold). A DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of 0.05-0.1 mg/mL.

  • Data Analysis: Purity is calculated based on the relative peak area percentage of the main component in the chromatogram.

ParameterTypical Value/ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for moderately polar small molecules.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidProvides good peak shape and resolution.
Detection (λ) ~340 nmCorresponds to a strong π → π* transition for the conjugated system.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Column Temp. 30 °CEnsures reproducibility of retention times.

Spectroscopic Techniques: Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.

Causality of Method Choice: The distinct electronic environments within the fused ring system and its substituents lead to a well-resolved spectrum. The aldehyde proton, in particular, has a highly characteristic chemical shift, making it an excellent diagnostic signal.[7][8]

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Solvent Choice: CDCl₃ is a good first choice for many derivatives. If solubility is an issue, or if exchangeable protons (e.g., from an -OH or -NH₂ substituent) need to be observed, DMSO-d₆ is preferable.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (Optional but Recommended): For new derivatives, COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) experiments are invaluable for unambiguous signal assignment.

Data Interpretation: Expected Chemical Shifts (δ) in ppm

The following tables summarize the characteristic chemical shifts for the core this compound structure. Substituents on the phenyl or pyridine rings will alter these values predictably.

Table 1: Expected ¹H NMR Signals

ProtonChemical Shift (δ, ppm)MultiplicityKey Features
Aldehyde (-CHO)9.5 - 10.5Singlet (s)Highly deshielded, diagnostic for the aldehyde group.[9]
H-58.0 - 9.5Doublet (d)Most downfield proton on the pyridine ring due to proximity to N4.
Phenyl (ortho)7.8 - 8.2Multiplet (m)Deshielded by proximity to the imidazo ring and aldehyde.
H-87.6 - 7.8Doublet (d)
Phenyl (meta/para)7.3 - 7.6Multiplet (m)Typical aromatic region.[10]
H-77.1 - 7.4Multiplet (m)
H-66.8 - 7.1Multiplet (m)Most upfield proton on the pyridine ring.

Table 2: Expected ¹³C NMR Signals

CarbonChemical Shift (δ, ppm)Key Features
Aldehyde (C=O)180 - 190Most downfield signal, diagnostic for the carbonyl.[11]
C-2, C-8a145 - 155Quaternary carbons in the fused ring system.
Phenyl (ipso)130 - 135Quaternary carbon attached to the imidazo ring.
Aromatic C-H110 - 130Aromatic carbons from both ring systems.
C-3105 - 115Carbon bearing the aldehyde group, often appears at a higher field.
Mass Spectrometry (MS)

Application: MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.

Causality of Method Choice: Electrospray Ionization (ESI) is a soft ionization technique well-suited for these nitrogen-containing heterocyclic compounds. It typically produces a protonated molecular ion ([M+H]⁺) with minimal fragmentation, making the resulting spectrum easy to interpret.[1][12]

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent suitable for infusion, such as acetonitrile or methanol. A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrumentation: Direct infusion into an ESI-MS system.

  • Ionization Mode: Positive ion mode is standard for these compounds to observe the [M+H]⁺ ion.

  • Data Analysis:

    • Identify the peak with the highest mass-to-charge ratio (m/z) corresponding to the expected [M+H]⁺.

    • For HRMS, compare the experimentally measured accurate mass to the theoretical mass calculated from the molecular formula. The mass error should be less than 5 ppm.

Example: For this compound (C₁₄H₁₀N₂O), the monoisotopic mass is 222.0793 Da. The expected [M+H]⁺ ion in HRMS would be observed at m/z 223.0866.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Causality of Method Choice: This technique is particularly effective for confirming the successful introduction of the aldehyde group, which has a very strong and distinct carbonyl (C=O) stretching vibration.[14][15]

Protocol: FTIR Analysis (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹)

Functional GroupWavenumber (cm⁻¹)IntensityNotes
Aldehyde C-H Stretch2820-2880 & 2720-2780MediumOften appears as a pair of peaks (Fermi resonance).
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aldehyde C=O Stretch 1680 - 1700 Strong, Sharp Key diagnostic peak. Conjugation with the aromatic system lowers the frequency from a typical aldehyde (~1725 cm⁻¹).[16]
Aromatic C=C/C=N Stretch1450 - 1620Medium-StrongA series of sharp peaks characteristic of the fused aromatic system.

Definitive Structure and Electronic Properties

UV-Visible Spectroscopy

Application: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. It is also used to determine the optimal wavelength for HPLC detection.

Causality of Method Choice: The extensive conjugation across the fused imidazopyridine and phenyl rings results in strong absorption in the UV region, typically with multiple π → π* transitions.[17]

Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a very dilute solution (e.g., 1-10 µM) of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Acquisition: Record the absorption spectrum from ~200 to 500 nm using a matched pair of quartz cuvettes.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). For this scaffold, expect intense absorption bands in the range of 250-280 nm and a longer-wavelength band around 330-360 nm.

Single-Crystal X-ray Crystallography

Application: This is the only technique that provides an unambiguous, three-dimensional structure of the molecule in the solid state. It yields precise information on bond lengths, bond angles, and intermolecular interactions.

Causality of Method Choice: For novel derivatives, especially those with stereocenters or complex substitution patterns, X-ray crystallography provides the ultimate structural proof. It can reveal subtle conformational details, such as the dihedral angle between the phenyl ring and the imidazopyridine plane.[13][18][19]

Protocol: Crystal Growth and Analysis
  • Crystal Growth (The Critical Step): High-purity material is essential. Grow single crystals by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane). Vapor diffusion is another common technique.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding an atomic model of the molecule.

Key Data Obtained: The crystal structure for the parent compound, this compound, has been reported. Key findings include a dihedral angle of 28.61 (4)° between the imidazopyridine and phenyl rings and intermolecular C—H···O and C—H···N hydrogen bonds that influence crystal packing.[13][18] This published data serves as an excellent reference point for new derivatives.

References

Application Notes & Protocols: Development of Novel Enzyme Inhibitors from a 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2][3] This guide provides a comprehensive framework for the development of novel enzyme inhibitors starting from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. The inherent reactivity of the aldehyde functional group presents a strategic entry point for generating a diverse chemical library with the potential for covalent or reversible covalent interactions with enzyme targets.[4][5] We will detail the synthetic derivatization, screening methodologies, and in-depth kinetic characterization required to identify and optimize potent and selective enzyme inhibitors.

Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyridine-3-carbaldehyde Scaffold

The imidazo[1,2-a]pyridine skeleton is a bicyclic heteroaromatic system that has garnered significant interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][6] Its rigid structure provides a well-defined three-dimensional orientation for substituent groups to interact with biological targets such as enzymes and receptors.[6]

The selection of this compound as a starting point is deliberate and strategic for several key reasons:

  • Proven Bioactivity: Derivatives of the 2-phenylimidazo[1,2-a]pyridine core have demonstrated potent activity as kinase inhibitors (e.g., Nek2) and as ligands for various receptors, validating its utility in drug design.[7][8][9]

  • Synthetic Tractability: The core scaffold is readily synthesized, and the aldehyde group at the 3-position serves as a versatile chemical handle for a multitude of synthetic transformations.[10][11]

  • Reactive "Warhead" Potential: Aldehydes are known electrophiles that can reversibly or irreversibly interact with nucleophilic residues (e.g., cysteine, serine, lysine) within an enzyme's active site.[4][5][12] This provides a rational basis for designing inhibitors that can form covalent or hemithioacetal adducts, often leading to high potency.

This document will guide researchers through a logical workflow, from the initial synthesis of a focused compound library to the detailed biochemical characterization of lead candidates.

Workflow for Inhibitor Development

The process of developing enzyme inhibitors from the selected scaffold follows a multi-stage pipeline. Each stage is designed to progressively narrow down the pool of compounds to those with the most promising therapeutic potential.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Lead Characterization A Starting Scaffold 2-Phenylimidazo[1,2-a]pyridine -3-carbaldehyde B Chemical Derivatization (e.g., Reductive Amination, Wittig Reaction) A->B C Focused Compound Library B->C D Primary High-Throughput Screening (HTS) C->D E Hit Confirmation & Dose-Response (IC50 Determination) D->E F Mechanism of Action Studies (Enzyme Kinetics) E->F G Selectivity Profiling F->G H Structure-Activity Relationship (SAR) Analysis G->H H->B Iterative Optimization

Caption: Workflow for Enzyme Inhibitor Development.

Phase 1: Synthesis of the Inhibitor Library

Protocol: Synthesis of the Starting Scaffold

The starting material, this compound, can be reliably synthesized using a Vilsmeier-Haack reaction on 2-phenylimidazo[1,2-a]pyridine.[10]

Materials:

  • 2-phenylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cool N,N-Dimethylformamide (DMF, 26 mmol) in an ice bath to 0°C (273 K).

  • Slowly add phosphorus oxychloride (POCl₃, 26 mmol) to the cooled DMF while stirring.

  • Portionwise, add 2-phenylimidazo[1,2-a]pyridine (10 mmol) to the mixture.

  • Remove the ice bath and heat the reaction mixture to 100°C (373 K) for 1 hour.

  • Cool the mixture back down to 0°C in an ice bath.

  • Carefully neutralize the solution with a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound as a solid.[10]

Strategy: Library Derivatization via Reductive Amination

Reductive amination is a robust and efficient method to convert the aldehyde into a diverse range of secondary and tertiary amines, introducing various functional groups to probe the enzyme's binding pocket.

Caption: Reductive Amination Derivatization Scheme.

Protocol: General Procedure for Reductive Amination

  • Dissolve this compound (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add the desired primary or secondary amine (1.1 eq).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic phase over Na₂SO₄, and concentrate.

  • Purify via column chromatography or preparative HPLC.

Phase 2: Screening and Hit Identification

Protocol: Primary Enzyme Inhibition Assay

This protocol provides a general framework for a 96- or 384-well plate-based colorimetric or fluorometric assay, which is suitable for high-throughput screening (HTS).[13]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • Test compounds (dissolved in DMSO, typically at 10 mM)

  • Positive control inhibitor

  • Negative control (DMSO vehicle)

  • Stop solution (if required)

  • Microplate reader

Procedure:

  • Prepare Reagent Plates: In an assay plate, add 1 µL of test compound, positive control, or DMSO vehicle to the appropriate wells.

  • Add Enzyme: Dispense 50 µL of a 2X concentration of the enzyme solution (in assay buffer) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[13]

  • Initiate Reaction: Add 50 µL of a 2X concentration of the substrate solution (in assay buffer) to all wells to start the reaction.

  • Incubate: Incubate the plate for a predetermined time (e.g., 30-60 minutes) during which the reaction proceeds linearly.

  • Stop Reaction (Optional): If necessary, add a stop solution to quench the enzymatic reaction.

  • Read Plate: Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Protocol: IC₅₀ Determination

For compounds showing significant inhibition in the primary screen (>50% at a single concentration), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).[12]

Procedure:

  • Prepare serial dilutions of the "hit" compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Perform the enzyme inhibition assay as described in section 4.1, using the different concentrations of the inhibitor.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Exemplary IC₅₀ Data for a Hypothetical Kinase Target

Compound IDR₁ GroupR₂ GroupIC₅₀ (nM)
Scaffold --> 100,000
IMP-001 HCyclopropyl8,500
IMP-002 H4-Fluorobenzyl950
IMP-003 H3-Pyridylmethyl475
IMP-004 Methyl4-Fluorobenzyl1,200
IMP-005 H4-Morpholinylethyl25
Positive Ctrl Staurosporine-10

This data is for illustrative purposes only.

Phase 3: Lead Characterization

Rationale: Understanding the Mechanism of Inhibition (MOA)

Determining the mechanism of inhibition is critical for lead optimization. It clarifies how the inhibitor interacts with the enzyme (e.g., competing with the substrate, binding to an allosteric site) and provides insights for improving potency and selectivity.[14][15] Steady-state enzyme kinetics is the cornerstone technique for this characterization.[14]

Protocol: Enzyme Kinetic Analysis

These experiments involve measuring the initial reaction velocity at various substrate and inhibitor concentrations.[14][16]

Procedure:

  • Determine Michaelis-Menten Constant (Kₘ): First, in the absence of an inhibitor, measure the initial reaction rate at varying substrate concentrations. Plot rate vs. [Substrate] and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

  • Inhibition Studies: Select a promising inhibitor (e.g., IMP-005).

  • Set up a matrix of reactions with varying substrate concentrations (e.g., 0.5x to 10x Kₘ) and varying inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Measure the initial reaction velocity for each condition.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of changes in the lines at different inhibitor concentrations reveals the mechanism of inhibition.[15]

Caption: Lineweaver-Burk Plots for Inhibition Mechanisms.

  • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

  • Mixed Inhibition: Lines intersect in the upper-left quadrant.

Table 2: Exemplary Kinetic Parameters for Inhibitor IMP-005

ParameterValueInterpretation
IC₅₀ 25 nMHigh potency in the initial assay.
Inhibition Type CompetitiveInhibitor likely binds to the enzyme's active site, competing with the natural substrate.
Kᵢ 12 nMThe inhibition constant, a true measure of binding affinity. Lower values indicate tighter binding.
Structure-Activity Relationship (SAR) Studies

SAR analysis involves systematically modifying the chemical structure of hit compounds to understand which molecular features are crucial for biological activity.[17][18]

From the exemplary data in Table 1:

  • Observation: Introducing a basic nitrogen in a distal ring (IMP-005, morpholine) dramatically increased potency compared to simple aromatic or aliphatic groups (IMP-001, IMP-002).

  • Hypothesis: The enzyme's active site may have a hydrogen bond donor or an acidic residue that favorably interacts with the morpholine nitrogen.

  • Next Steps: Synthesize additional analogs with different basic groups (piperidine, piperazine) and vary the linker length to optimize this interaction.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. The protocols and strategies outlined in this guide provide a clear and logical pathway from initial library synthesis to detailed mechanistic understanding. By leveraging the versatility of the aldehyde functional group and the privileged nature of the core scaffold, researchers can efficiently generate and characterize potent and selective inhibitors. Future work should focus on expanding the diversity of the chemical library, profiling lead compounds against a panel of related enzymes to ensure selectivity, and ultimately, evaluating their efficacy in cell-based and in vivo models.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of the Vilsmeier-Haack Reaction for 2-Phenylimidazopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of 2-phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation for synthesizing 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a key building block for various pharmaceutical agents. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your optimization efforts.

Core Principles: Understanding the "Why"

Before troubleshooting, a firm grasp of the reaction's fundamentals is essential. The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] The imidazo[1,2-a]pyridine scaffold is an electron-rich system, making it an excellent substrate for this transformation.[3][4][5]

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][7][8]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 2-phenylimidazo[1,2-a]pyridine ring attacks the Vilsmeier reagent.[9][10] This step is the key carbon-carbon bond formation.

  • Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous work-up, which hydrolyzes it to yield the final this compound.[6][11]

The regioselectivity is driven by the electronic properties of the heterocyclic system, with the C3 position being the most nucleophilic and sterically accessible site for electrophilic attack.

Vilsmeier_Haack_Mechanism cluster_reagent 1. Vilsmeier Reagent Formation cluster_substitution 2. Electrophilic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Reagent POCl3 POCl₃ POCl3->V_Reagent Iminium_Salt Iminium Salt Intermediate Substrate 2-Phenylimidazo[1,2-a]pyridine Substrate->Iminium_Salt Attacks Vilsmeier Reagent Product 2-Phenylimidazo[1,2-a]pyridine -3-carbaldehyde V_Reagent_node Vilsmeier Reagent Workup Aqueous Work-up (H₂O) Workup->Product Iminium_Salt_node Iminium Salt

Caption: General workflow of the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it prepared? The Vilsmeier reagent is the active electrophile, a chloroiminium salt.[7] It is typically prepared in situ (in the reaction mixture) by reacting DMF with an acid chloride, most commonly POCl₃.[6][7] The preparation involves the slow, controlled addition of POCl₃ to ice-cooled DMF.[1]

Q2: Why is the formylation of 2-phenylimidazo[1,2-a]pyridine regioselective for the C3 position? The fused heterocyclic ring system's electronic distribution makes the C3 position the most electron-rich and nucleophilic site. This inherent electronic bias directs the electrophilic Vilsmeier reagent to attack this position preferentially over any other on the imidazopyridine or the pendant phenyl ring.[10][12]

Q3: What are the critical safety precautions when using phosphorus oxychloride (POCl₃)? POCl₃ is highly corrosive and toxic. A critical safety concern is its violent and highly exothermic reaction with water, which produces toxic fumes.[13] Always handle POCl₃ in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and ensure all glassware is scrupulously dried. The quenching of the reaction must be performed with extreme care by slowly adding the reaction mixture to ice.[13]

Q4: Can I use other solvents besides DMF? While DMF serves as both a reagent and a solvent, other anhydrous solvents like dichloromethane (DCM), chloroform, or o-dichlorobenzene have been used.[14][15] However, using excess DMF is a common and effective strategy. If using a co-solvent, ensure it is anhydrous.

Troubleshooting Guide
Problem: Low or No Product Yield

Q: My reaction has a very low yield, or I am only recovering the starting material. What are the most common causes and how can I fix this?

This is the most frequent issue encountered. The cause often lies in one of four areas: moisture, reagent quality, reaction conditions, or stoichiometry.

Potential Causes & Solutions:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[7] Any water in your reagents or glassware will quench the reagent, halting the reaction.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous grade DMF, preferably from a freshly opened bottle. Use fresh, high-purity POCl₃. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Reagent Quality: Old or improperly stored reagents are a primary culprit.

    • Solution: DMF can decompose over time to form dimethylamine, which smells fishy and will consume the Vilsmeier reagent.[16] If your DMF has a noticeable fishy odor, do not use it. POCl₃ should be a clear, colorless liquid; discard if it is discolored.

  • Insufficient Reaction Temperature/Time: The formylation of 2-phenylimidazo[1,2-a]pyridine requires heating to proceed at a reasonable rate.

    • Solution: While the Vilsmeier reagent is formed at 0 °C, the subsequent reaction with the substrate often requires elevated temperatures. A proven condition is heating the reaction mixture to 100 °C for 1 hour.[17] If you see a low conversion, consider increasing the reaction time or temperature incrementally (e.g., to 110 °C), monitoring by TLC.

  • Incorrect Stoichiometry: The molar ratio of reagents is crucial. Using too little of the Vilsmeier reagent will result in incomplete conversion.

    • Solution: A significant excess of the Vilsmeier reagent is often employed to drive the reaction to completion. A reported successful stoichiometry is using 2.6 equivalents of both DMF and POCl₃ relative to the 2-phenylimidazo[1,2-a]pyridine substrate.[17]

Troubleshooting_Yield Start Low or No Yield Observed Check_Moisture 1. Check for Moisture Start->Check_Moisture Check_Reagents 2. Assess Reagent Quality Check_Moisture->Check_Reagents No Sol_Moisture Use Oven-Dried Glassware Use Anhydrous Reagents Run Under Inert Atmosphere Check_Moisture->Sol_Moisture Yes Check_Conditions 3. Verify Temp. & Time Check_Reagents->Check_Conditions No Sol_Reagents Use Fresh DMF (No Fishy Odor) Use Pure, Colorless POCl₃ Check_Reagents->Sol_Reagents Yes Check_Stoichiometry 4. Confirm Stoichiometry Check_Conditions->Check_Stoichiometry No Sol_Conditions Heat Reaction to 100°C Increase Reaction Time Monitor by TLC Check_Conditions->Sol_Conditions Yes Sol_Stoichiometry Use Excess Vilsmeier Reagent (e.g., 2.6 eq. DMF/POCl₃) Check_Stoichiometry->Sol_Stoichiometry Yes Success Improved Yield Check_Stoichiometry->Success No (Re-evaluate Substrate) Sol_Moisture->Check_Reagents Sol_Reagents->Check_Conditions Sol_Conditions->Check_Stoichiometry Sol_Stoichiometry->Success

Caption: Troubleshooting workflow for low reaction yield.

Problem: Difficult Work-up and Purification

Q: My work-up is difficult to manage, forming emulsions or resulting in a low recovery of impure product. What is the best practice for isolation?

A systematic and careful work-up is vital for both safety and purity.

Solutions & Best Practices:

  • Quenching: The most critical step is neutralizing the excess POCl₃. Never add water directly to the reaction mixture.

    • Procedure (Reverse Quench): Prepare a separate beaker with a large amount of crushed ice or an ice-water slurry. While stirring vigorously, slowly and carefully pour the cooled reaction mixture onto the ice.[13] This method effectively dissipates the large exotherm from POCl₃ hydrolysis.

  • Neutralization: The quenched mixture will be highly acidic due to the formation of phosphoric and hydrochloric acids.[13]

    • Procedure: Slowly add a saturated aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), until the pH is neutral or slightly basic (pH 7-8).[17] Be cautious, as CO₂ evolution can cause frothing. The product will often precipitate as a solid at this stage.

  • Extraction: Once neutralized, the product must be extracted into an organic solvent.

    • Procedure: Extract the aqueous slurry multiple times with a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.[17] If emulsions form, adding brine (saturated NaCl solution) can help break them.[18]

  • Purification: The crude product is rarely pure enough for subsequent steps.

    • Procedure: The most reliable method for purification is silica gel column chromatography.[17] A typical eluent system would be a gradient of ethyl acetate in hexanes. Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.

Optimized Experimental Protocol

This protocol synthesizes the key findings from the literature to provide a robust starting point for the formylation of 2-phenylimidazo[1,2-a]pyridine.

ParameterRecommended ValueRationale
Substrate 2-phenylimidazo[1,2-a]pyridine1.0 equivalent
DMF 2.6 equivalentsServes as reagent and solvent; excess drives the reaction.
POCl₃ 2.6 equivalentsEnsures complete formation of the Vilsmeier reagent.
Reagent Addition Temp. 0 °C (ice bath)Controls the exothermic formation of the Vilsmeier reagent.
Reaction Temperature 100 °CProvides sufficient energy for the electrophilic substitution.[17]
Reaction Time 1-2 hoursTypically sufficient for full conversion; monitor by TLC.[17]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the Vilsmeier reagent by atmospheric moisture.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (2.6 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (2.6 eq.) dropwise to the cooled DMF via a syringe, ensuring the internal temperature does not rise above 5-10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add 2-phenylimidazo[1,2-a]pyridine (1.0 eq.) portionwise to the Vilsmeier reagent mixture at 0 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 100 °C in an oil bath. Maintain this temperature for 1-2 hours, monitoring the reaction's progress via TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice.

    • Slowly pour the reaction mixture into the ice.

    • Carefully neutralize the acidic solution by adding a saturated solution of Na₂CO₃ until the pH reaches ~8.

    • Extract the aqueous mixture three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound, which typically presents as a white solid.[17] A reported yield under similar conditions is 60%.[17]

References

common side products in the formylation of 2-phenylimidazopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the formylation of 2-phenylimidazopyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical scaffold in their synthetic endeavors. Here, we move beyond simple protocols to address the nuanced challenges and frequently encountered side products in these reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments.

Introduction: The Synthetic Challenge

The formylation of 2-phenylimidazo[1,2-a]pyridine is a cornerstone transformation, yielding the versatile 3-formyl-2-phenylimidazo[1,2-a]pyridine intermediate, a key building block for numerous pharmaceutical agents. While seemingly straightforward, this electrophilic substitution can be plagued by a variety of side products that complicate purification and reduce yields. This guide provides a deep dive into the mechanistic origins of these impurities and offers practical, field-tested solutions.

Part 1: Troubleshooting Common Side Products in Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, employing a pre-formed or in situ generated Vilsmeier reagent (typically from POCl₃ and DMF), is the most prevalent method for this transformation. Its efficacy, however, is contingent on precise control of reaction conditions.

Q1: My reaction is sluggish and I'm recovering a significant amount of unreacted 2-phenylimidazopyridine. What's going wrong?

Answer:

This is a common issue often related to the activity of the Vilsmeier reagent or insufficient activation of the substrate.

Root Causes & Solutions:

  • Vilsmeier Reagent Degradation: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or high-purity POCl₃ and anhydrous DMF.

  • Insufficient Reagent Stoichiometry: For complete conversion, an excess of the Vilsmeier reagent is often required. A typical starting point is 1.5 to 3.0 equivalents.

  • Low Reaction Temperature: While initial reagent formation is often done at 0 °C to control the exotherm, the subsequent formylation of the imidazopyridine scaffold may require heating. Monitor the reaction by TLC or LCMS and consider a gradual increase in temperature (e.g., to 40-60 °C) if the reaction stalls at room temperature.

Q2: I've isolated my product, but NMR analysis shows a minor isomer. What is it and how can I avoid it?

Answer:

While formylation is highly regioselective for the electron-rich C-3 position, minor isomeric side products can form, particularly under forcing conditions.[1]

Potential Isomeric Side Products:

  • C-5 or C-7 Formylation: The pyridine ring is generally deactivated towards electrophilic substitution.[2][3][4] However, the electron-donating nature of the fused imidazole ring can provide sufficient activation for minor substitution at the C-5 or C-7 positions.

  • Phenyl Ring Formylation: If the 2-phenyl ring possesses strong electron-donating substituents (e.g., methoxy, amino), formylation can occur at the ortho or para positions of this ring.

Troubleshooting & Prevention:

  • Temperature Control: Avoid excessive heating. Higher temperatures can overcome the activation energy barrier for substitution at less favored positions.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Dichloromethane or 1,2-dichloroethane are common choices that often provide good selectivity.

  • Purification: These isomers are often separable by column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective.

Q3: My mass spectrometry results indicate the presence of a di-formylated product. How is this happening?

Answer:

The desired 3-formyl product is less electron-rich than the starting material, but under forcing conditions (e.g., large excess of Vilsmeier reagent, high temperatures, prolonged reaction times), a second formylation can occur.

Plausible Di-formylated Structures:

The most likely di-formylated product would be the 3,5- or 3,7-dicarbaldehyde, as these positions are the most activated after the initial C-3 substitution.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Use the minimum excess required for full conversion of the starting material.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed, quench the reaction promptly to prevent over-reaction.

Q4: I've observed a chlorinated byproduct in my crude reaction mixture. What is the source of this impurity?

Answer:

The Vilsmeier reagent itself is a chloroiminium salt, and under certain conditions, it can act as a chlorinating agent.[5]

Mechanism of Formation:

The intermediate from the electrophilic attack of the Vilsmeier reagent can be intercepted by a chloride ion before hydrolysis, leading to a chlorinated species. This is more likely if the hydrolysis/workup procedure is not efficient.

Prevention:

  • Efficient Quenching: Ensure the reaction is quenched by pouring it into a well-stirred mixture of ice and a suitable base (e.g., sodium bicarbonate, sodium carbonate solution) to rapidly hydrolyze the intermediate iminium salt and neutralize the acidic medium.

  • Avoid High Chloride Concentrations: While inherent to the reagent, ensure no extraneous sources of chloride are present.

Experimental Workflow: Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent  0 °C, Inert Atm. POCl3 POCl3 POCl3->Vilsmeier_Reagent Substrate 2-Phenylimidazopyridine Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix Substrate->Reaction_Mix  0 °C to RT/Heat Iminium_Salt Intermediate Iminium Salt Reaction_Mix->Iminium_Salt Electrophilic Attack Quench Aqueous Base Quench (e.g., NaHCO3) Iminium_Salt->Quench Hydrolysis Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product 3-Formyl-2-phenyl- imidazopyridine Purification->Final_Product

Caption: Vilsmeier-Haack experimental workflow.

Part 2: Troubleshooting the Duff Reaction

The Duff reaction offers an alternative formylation route using hexamine (hexamethylenetetramine) in an acidic medium (e.g., acetic acid, trifluoroacetic acid). It is generally less efficient than the Vilsmeier-Haack reaction but can be useful in specific contexts.[6]

Q5: My Duff reaction has a very low yield, with mostly starting material recovered. Is this normal?

Answer:

Yes, low yields are a known drawback of the Duff reaction.[6] The reaction mechanism is complex and involves multiple steps, including the formation of an electrophilic iminium species from hexamine.

Optimization Strategies:

  • Acid Catalyst: The choice and amount of acid are critical. Trifluoroacetic acid is often more effective than acetic acid but is more expensive and corrosive.

  • Temperature: The Duff reaction typically requires heating (e.g., 80-120 °C). Ensure the reaction temperature is maintained consistently.

  • Reaction Time: These reactions can be slow. Monitor by TLC to determine the optimal reaction time.

  • Consider Alternatives: For the 2-phenylimidazopyridine scaffold, the Vilsmeier-Haack reaction is generally superior in terms of yield and efficiency.

Q6: My Duff reaction produced a dark, tarry substance that is difficult to purify. What is this?

Answer:

Polymerization is a significant side reaction in the Duff reaction, especially with activated substrates at elevated temperatures. The acidic conditions and the reactive nature of the intermediates can lead to the formation of insoluble, high-molecular-weight byproducts.

Minimizing Polymerization:

  • Temperature Control: Avoid excessive temperatures. Find the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Gradual Addition: Consider the slow or portion-wise addition of the 2-phenylimidazopyridine substrate to the hot hexamine/acid mixture to maintain a low concentration of the reactive species.

  • Workup: After the reaction, a thorough workup involving filtration to remove insoluble tars before extraction can simplify purification.

Part 3: Summary of Potential Side Products and Their Identification

The table below summarizes the common side products, their likely mass spectrometry signals, and key distinguishing features in ¹H NMR spectroscopy.

Side Product Formation Pathway Expected Mass (M+H)⁺ Key ¹H NMR Signals
Unreacted Starting MaterialIncomplete ReactionC₁₃H₁₁N₂⁺Absence of aldehyde proton; characteristic aromatic signals.
Isomeric Monofunctional ProductElectrophilic substitution at C-5/C-7C₁₄H₁₁N₂O⁺Aldehyde proton (~9-10 ppm); distinct aromatic coupling patterns.
Di-formylated ProductOver-reactionC₁₅H₁₁N₂O₂⁺Two distinct aldehyde protons; fewer aromatic protons.
Chlorinated ByproductReaction with Vilsmeier reagentC₁₃H₁₀ClN₂⁺Absence of aldehyde proton; complex aromatic region.
Incomplete Hydrolysis Product (Enamine)Incomplete workupC₁₆H₁₆N₃⁺Olefinic proton adjacent to nitrogen; N(CH₃)₂ singlet.

Part 4: Mechanistic Overview of Side Product Formation

Understanding the reaction pathways is crucial for effective troubleshooting. The following diagram illustrates the desired reaction and key side reactions.

Side_Products Substrate 2-Phenylimidazopyridine Intermediate C-3 Sigma Complex Substrate->Intermediate Major Pathway (C-3 Attack) Isomer_Intermediate C-5/C-7 Sigma Complex Substrate->Isomer_Intermediate Minor Pathway (C-5/C-7 Attack) Vilsmeier Vilsmeier Reagent (Electrophile, E⁺) Vilsmeier->Intermediate Vilsmeier->Isomer_Intermediate Iminium Iminium Salt Intermediate->Iminium Deprotonation Product Desired Product (3-Formyl) Iminium->Product Hydrolysis Chlorinated_Product Chlorinated Byproduct Iminium->Chlorinated_Product Cl⁻ Attack (Side Reaction) Diformyl_Product Di-formylated Product Product->Diformyl_Product Further Reaction (Excess E⁺) Isomer_Product Isomeric Product (5- or 7-Formyl) Isomer_Intermediate->Isomer_Product Hydrolysis

Caption: Formation of the desired product and common side products.

References

Technical Support Center: Purification of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. The content is structured to address specific experimental issues through a troubleshooting guide and a frequently asked questions (FAQ) section, ensuring both problem-solving and foundational knowledge are covered.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Question 1: My final product is a persistent oil or waxy solid, not the expected white crystalline solid. How can I induce crystallization?

Answer:

The failure of this compound to crystallize is typically due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.

  • Underlying Cause: The aldehyde functional group and the nitrogen atoms in the imidazopyridine core can form strong hydrogen bonds with polar solvents like DMF or methanol, making their complete removal difficult. Impurities, such as unreacted 2-phenylimidazo[1,2-a]pyridine or byproducts from the Vilsmeier-Haack reaction, can also act as "crystal poisons."[1]

  • Step-by-Step Solution:

    • Ensure Complete Solvent Removal: Dry the crude product under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C), to remove tenacious solvent residues.

    • Trituration: Attempt to solidify the oil by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., n-hexane, diethyl ether, or a mixture of petroleum ether and ethyl acetate).[2][3] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface to induce nucleation.

    • Recrystallization Screening: If trituration fails, perform a small-scale solvent screening for recrystallization. Test solvents of varying polarities. Ethanol, or mixed solvent systems like ethyl acetate/hexane and dichloromethane/hexane, are often effective for this class of compounds. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[4]

Question 2: After column chromatography, my yield is significantly lower than expected. Where did my product go?

Answer:

Low recovery from silica gel column chromatography is a frequent issue, often related to the compound's polarity and interactions with the stationary phase.

  • Underlying Cause: The imidazopyridine scaffold is relatively polar. The aldehyde group further increases polarity, leading to strong adsorption onto the acidic silica gel. This can cause significant tailing of the product spot on TLC and irreversible adsorption or degradation on the column.[5]

  • Step-by-Step Solution:

    • Optimize Eluent Polarity: Develop a solvent system using TLC that provides a retention factor (Rf) of 0.25-0.35 for the product. Common eluents include gradients of ethyl acetate in petroleum ether or hexane.[2][6]

    • Deactivate Silica Gel: To minimize strong acidic interactions, consider deactivating the silica gel. This can be achieved by adding a small percentage (0.5-1%) of a basic modifier like triethylamine or pyridine to the eluent system. This neutralizes acidic sites on the silica, reducing tailing and improving recovery.

    • Alternative Stationary Phase: If the compound is particularly base-sensitive or recovery issues persist, consider using a less acidic stationary phase like neutral alumina.

    • Flash Chromatography: Employ flash column chromatography, which uses pressure to increase the flow rate, minimizing the time the compound spends on the column and thus reducing the chance for degradation or irreversible binding.[2]

Question 3: My NMR spectrum shows the presence of starting material (2-phenylimidazo[1,2-a]pyridine) even after purification. How can I remove it?

Answer:

The starting material, lacking the polar aldehyde group, is significantly less polar than the product. This difference in polarity is the key to their separation.

  • Underlying Cause: Incomplete reaction is the primary source of this impurity. If the column chromatography conditions are not optimized, the less polar starting material can co-elute with the product, especially if the fractions are collected too broadly.

  • Step-by-Step Solution:

    • Refine Column Chromatography: The separation should be straightforward if the eluent polarity is carefully controlled. Start with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) to first elute the non-polar starting material completely. Monitor the fractions carefully by TLC. Once the starting material is gone, gradually increase the eluent polarity (e.g., to 30-50% ethyl acetate in hexane) to elute your desired aldehyde product.[7]

    • Recrystallization: A carefully chosen recrystallization solvent can effectively separate the product from the less soluble starting material. Since the product is more polar, it may have different solubility profiles. Experiment with solvents like ethanol or isopropanol where the product might be soluble when hot, while the starting material is less so.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose method for purifying crude this compound?

A1: A two-stage purification protocol is most effective. First, perform silica gel column chromatography to remove the bulk of impurities.[8][9] Following the column, recrystallization from a suitable solvent (such as ethanol or an ethyl acetate/hexane mixture) is highly recommended to obtain a highly crystalline, analytically pure solid.[10] This dual approach effectively separates impurities with different polarities and physical properties.

Q2: How do I select the best solvent system for column chromatography?

A2: The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC).

  • Spot your crude reaction mixture on a TLC plate.

  • Develop the plate in various solvent systems of increasing polarity.

  • The goal is to find a system where the product spot has an Rf value between 0.25 and 0.35, and is well-separated from all impurity spots.

Starting Solvent Systems for TLC Development Typical Polarity Notes
80:20 Hexane / Ethyl AcetateLowGood starting point for separating non-polar impurities.
60:40 Hexane / Ethyl AcetateMediumOften a good eluent for the product itself.[2]
100% Ethyl AcetateMedium-HighMay be needed if the product is strongly retained.
95:5 Dichloromethane / MethanolHighUseful for highly polar impurities or if the product is very polar.

Q3: What are the primary impurities I should expect from a Vilsmeier-Haack synthesis?

A3: The Vilsmeier-Haack reaction, while effective, can generate several predictable impurities.[1][11]

  • Unreacted Starting Material: 2-Phenylimidazo[1,2-a]pyridine.

  • Over-formylated or Side-reaction Products: Although less common for this substrate, reaction at other positions is possible.

  • Hydrolysis Products: The Vilsmeier reagent is moisture-sensitive; impurities can arise from its decomposition.

  • Residual Reagents: Traces of DMF or phosphorus-containing byproducts after workup. A thorough aqueous workup, including a wash with saturated sodium bicarbonate solution, is crucial to remove acidic residues before chromatography.[12]

Q4: Can the aldehyde group oxidize during purification?

A4: Yes, aromatic aldehydes can be susceptible to air oxidation, converting the aldehyde (-CHO) to a carboxylic acid (-COOH).[12]

  • Mitigation Strategies:

    • Work reasonably quickly and avoid unnecessarily long exposure of the purified compound to air.

    • Store the final product under an inert atmosphere (nitrogen or argon) if it will be kept for an extended period.

    • The corresponding carboxylic acid impurity is highly polar and can be removed by washing a solution of the product (e.g., in dichloromethane or ethyl acetate) with a mild base like 5% aqueous sodium bicarbonate solution.[13]

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for the purification and troubleshooting process.

Purification_Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis (e.g., 7:3 Hex:EtOAc) Crude->TLC Assess Purity Column Silica Gel Column Chromatography TLC->Column Proceed if Impure Fractions Collect & Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Product_Oil Product is an Oil / Waxy Solid Combine->Product_Oil If Oily Product_Solid Impure Solid Obtained Combine->Product_Solid If Solid but Impure Final_Product Pure Crystalline Product Combine->Final_Product If solid & pure by TLC Triturate Trituration (Hexane or Ether) Product_Oil->Triturate Attempt Solidification Recrystallize Recrystallization (e.g., from Ethanol) Product_Solid->Recrystallize Purify further Recrystallize->Final_Product Collect Crystals Triturate->Final_Product If pure solid forms Triturate->Recrystallize If still impure

References

removal of byproducts from 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde Synthesis

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges related to byproduct formation and provide robust, field-tested solutions to ensure the highest purity of your final compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the workup and purification of this compound.

Question 1: My crude product is a dark, oily residue after aqueous workup. What are the likely impurities and how can I remove them?

Answer:

An oily or deeply colored crude product often indicates the presence of unreacted starting materials and polymeric byproducts. The Vilsmeier-Haack formylation, a common synthetic route, uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which can lead to several impurities if the reaction or quench is not controlled.[1][2][3]

Common Culprits:

  • Unreacted 2-Phenylimidazo[1,2-a]pyridine: This starting material is less polar than the desired aldehyde product.

  • Hydrolyzed Vilsmeier Reagent Byproducts: Residual reactive species from the POCl₃/DMF mixture can polymerize upon neutralization.

  • Excess DMF: While volatile, DMF can be difficult to remove completely and can trap other impurities.

Step-by-Step Troubleshooting Protocol:

  • Initial Cleanup: Before concentrating the organic extract, wash it thoroughly. After extracting with a solvent like dichloromethane (DCM), perform additional washes with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic components.

    • Brine (saturated NaCl solution) to break up emulsions and remove bulk water.

  • Removal of DMF: After drying the organic layer (e.g., over Na₂SO₄ or MgSO₄) and filtering, concentrate the solution on a rotary evaporator. To remove residual DMF, add a higher-boiling non-polar solvent like toluene and re-evaporate. This process, known as azeotropic removal, is highly effective.

  • Pre-purification by Trituration/Recrystallization:

    • If the crude material is an oil, attempt to solidify it by trituration. Add a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir vigorously. The desired product may precipitate as a solid, which can then be filtered.

    • If a solid is obtained, recrystallization is an excellent next step.[4] See the detailed protocol in the FAQ section below.

Question 2: I'm performing column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?

Answer:

Achieving baseline separation on a silica gel column requires careful optimization of the mobile phase. Imidazo[1,2-a]pyridine derivatives are moderately polar, and slight adjustments to the eluent can significantly enhance resolution.[5][6]

Optimization Strategy:

  • Assess Rf Values with TLC: The key to good separation is a significant difference in the Retention Factor (Rf) of your product and the impurity. Aim for an Rf of 0.2-0.4 for your target compound.[6]

    • If the Rf is too high (>0.5), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol).

    • If the Rf is too low (<0.1), your eluent is not polar enough. Increase the proportion of the polar solvent.

  • Solvent System Selection:

    • Standard System: Hexane/Ethyl Acetate is the most common choice for this class of compounds.[7][8] Start with a 7:3 or 8:2 ratio and adjust based on TLC.

    • Alternative Systems: If separation is still poor, consider switching solvent systems. Dichloromethane/Methanol can offer different selectivity. A small amount of triethylamine (~0.5%) can be added to the eluent to reduce tailing of basic compounds on acidic silica gel.

  • Column Packing and Loading:

    • Ensure the column is packed uniformly without air bubbles or cracks.[6]

    • Use "dry loading" for samples that are not very soluble in the initial eluent. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[6]

Parameter Recommendation for Improved Separation Causality
Solvent Polarity Adjust eluent for a product Rf of 0.2-0.4 on TLC.Optimizes the interaction time with the stationary phase, allowing for better separation from faster or slower-moving impurities.
Solvent System Switch from Hexane/EtOAc to DCM/MeOH if co-elution persists.Different solvent systems alter the specific interactions (selectivity) between analytes and the silica gel surface.
Sample Loading Use dry loading for poorly soluble samples.Prevents band broadening at the top of the column, leading to sharper peaks and better resolution.[6]
Column Dimensions Use a longer, narrower column for difficult separations.Increases the number of theoretical plates, providing more opportunities for separation to occur.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The primary synthetic route is the Vilsmeier-Haack formylation of 2-phenylimidazo[1,2-a]pyridine.[1][2] Another common approach to the core scaffold is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[9][10]

  • From Vilsmeier-Haack:

    • Unreacted Starting Material: 2-phenylimidazo[1,2-a]pyridine is the most common impurity if the reaction does not go to completion.

    • Di-formylated or Side-Reaction Products: Over-reactivity or high temperatures can sometimes lead to reactions at other positions on the aromatic rings, though formylation at the 3-position is strongly preferred.

  • From GBB Reaction (if used for the precursor):

    • Unreacted Components: Residual 2-aminopyridine, benzaldehyde, or isocyanide can remain.

    • Side Products: Unwanted adducts can sometimes form, particularly if using reactive aldehydes like formaldehyde.[11]

Q2: Can you provide a reliable, step-by-step protocol for purification by column chromatography?

Answer:

Certainly. This protocol assumes you have already performed a workup and have a crude solid or oil.

Protocol: Silica Gel Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of your crude material in DCM or ethyl acetate.

    • Spot it on a silica TLC plate.

    • Develop the plate in a test eluent (e.g., 80:20 Hexane:Ethyl Acetate).

    • Visualize under UV light (254 nm).

    • Adjust the eluent ratio until the spot corresponding to your product has an Rf value between 0.2 and 0.4.

  • Column Preparation:

    • Select an appropriate size column (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using the "slurry method": mix the silica gel with your initial, less polar eluent, pour it into the column, and use gentle pressure to pack it uniformly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add this solution carefully to the top of the silica bed.

    • Alternatively, use the "dry loading" method described in the troubleshooting section for superior results.[6]

  • Elution and Fraction Collection:

    • Begin eluting with the determined solvent system. You can run the column isocratically (same solvent mixture throughout) or using a gradient (gradually increasing the polarity).

    • Collect fractions in an array of test tubes.

  • Analysis and Product Isolation (Self-Validation):

    • Spot every few fractions on a TLC plate alongside your crude material and a reference spot of the pure compound (if available).

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound, which should be a white to pale yellow solid.[1][2]

G start Start: Crude Product tlc Perform TLC Analysis start->tlc rf_check Is Product Rf 0.2 - 0.4? tlc->rf_check adjust_polar Adjust Solvent Polarity rf_check->adjust_polar No prep_column Prepare & Pack Silica Column rf_check->prep_column Yes adjust_polar->tlc load_sample Load Sample (Wet or Dry) prep_column->load_sample elute Elute & Collect Fractions load_sample->elute analyze Analyze Fractions by TLC (Self-Validation) elute->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end_node End: Pure Product evaporate->end_node

Caption: Workflow for Column Chromatography Purification.

Q3: Is recrystallization a viable method for this compound? If so, what solvent systems are recommended?

Answer:

Yes, recrystallization is an excellent and highly recommended method for purifying this compound, especially if the crude product is already a solid and the impurities are minor.[4] The goal is to find a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold.

Recommended Solvents & Protocol:

  • Single Solvents: Ethanol is often a good starting point for polar heterocyclic compounds.[12]

  • Solvent Pairs: A more versatile approach uses a solvent pair, such as Hexane/Ethyl Acetate, Dichloromethane/Hexane, or Chloroform/Diethyl Ether.[12][13]

Step-by-Step Recrystallization Protocol (using a solvent pair):

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the "soluble" solvent (e.g., Dichloromethane) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.

  • Slowly add the "anti-solvent" (e.g., Hexane) until the solution becomes faintly cloudy (this is the saturation point).

  • Add a drop or two of the "soluble" solvent to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Dry the crystals under vacuum.

Caption: Decision and Execution Flow for Recrystallization.

References

Technical Support Center: Greener Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the greener synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals seeking to adopt more sustainable, efficient, and safer methodologies for synthesizing this valuable scaffold. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, providing insights grounded in established chemical principles.

The synthesis of this compound is fundamentally a two-stage process: first, the construction of the 2-phenylimidazo[1,2-a]pyridine core, followed by formylation at the C-3 position. This guide is structured to address potential issues in both stages, focusing on modern, greener alternatives to classical methods.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments. The solutions provided are based on both mechanistic understanding and practical laboratory experience.

Part 1: Synthesis of the 2-Phenylimidazo[1,2-a]pyridine Core

Traditional synthesis often involves the condensation of 2-aminopyridine with pre-synthesized α-haloketones, which are potent lachrymators and require the use of volatile organic solvents. Greener alternatives such as one-pot, solvent-free, mechanochemical, and energy-assisted (microwave, ultrasound) methods are now preferred.

Q1: My one-pot, solvent-free reaction using acetophenone and [Bmim]Br₃ is resulting in low yields. What are the critical parameters to check?

A1: This is a common issue often related to reagent quality, addition rate, or inadequate mixing. Here’s a breakdown of causative factors and solutions:

  • Causality: The reaction proceeds via the in situ formation of the α-bromoacetophenone from acetophenone and the ionic liquid brominating agent, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃). This is immediately followed by condensation with 2-aminopyridine. The success of this one-pot method hinges on controlling the rate of bromination to prevent side reactions.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the acetophenone is free of acidic impurities and the 2-aminopyridine is of high purity. The base, Na₂CO₃, should be anhydrous.

    • Rate of [Bmim]Br₃ Addition: This is the most critical parameter. [Bmim]Br₃ should be added very slowly (e.g., 1 drop per 5 seconds) to the acetophenone with vigorous stirring.[1] A rapid addition can lead to the formation of dibrominated species or other side products, reducing the yield of the desired α-bromoacetophenone intermediate.

    • Efficient Mixing: In a solvent-free reaction, efficient mixing is paramount to ensure homogeneity. Use a magnetic stirrer that can handle viscous mixtures or consider mechanical stirring for larger scales.

    • Moisture Control: While not strictly an anhydrous reaction, excessive moisture can react with the brominating agent. Perform the reaction in a well-ventilated hood and ensure glassware is dry.

Q2: I'm attempting the mechanochemical synthesis by grinding 2-bromoacetophenone and 2-aminopyridine, but the reaction seems incomplete. What can I do to improve conversion?

A2: Mechanochemistry relies on generating reactive interfaces through mechanical force. Incomplete reactions are typically due to insufficient energy input or improper technique.

  • Causality: The reaction is driven by the intimate mixing and activation of reactants in the solid state. The efficiency of this process depends on the grinding force, duration, and the physical properties of the reactants.

  • Troubleshooting Steps:

    • Grinding Technique: For manual grinding with a mortar and pestle, apply consistent and firm pressure for the entire duration (e.g., 30 minutes).[2] Ensure all parts of the solid mixture are periodically scraped from the sides and reground.

    • Consider a Ball Mill or Vortex Mixer: For more reproducible and efficient results, a laboratory ball mill or a vortex mixer with steel spheres can provide higher and more consistent energy input.[2] Vortex mixing can often reduce the reaction time to as little as 10 minutes.[2]

    • Monitor Physical Changes: The reaction progress can often be visually monitored. A change in color or texture (e.g., from a free-flowing powder to a paste-like solid) often indicates the reaction is proceeding.

    • Work-up Procedure: The work-up is critical for isolating the product. After grinding, the solid mass should be dissolved in a minimum amount of a hot solvent like ethyl acetate or acetone, then precipitated by adding a cold non-polar solvent like hexane.[2] Using too much of the initial dissolving solvent can be detrimental to precipitation and lead to lower isolated yields.[2]

Q3: My ultrasound-assisted synthesis in PEG-400 is not reaching full conversion within the expected time. How can I optimize this?

A3: Ultrasound-assisted synthesis accelerates reactions through acoustic cavitation. In-situ temperature increases and the formation of high-energy microenvironments are key. Optimization often involves adjusting the physical setup and reaction parameters.

  • Causality: The effectiveness of sonication depends on the transmission of ultrasonic waves through the medium. The position of the reaction vessel in the ultrasonic bath and the solvent properties are crucial. PEG-400 is an excellent green solvent for this, but efficiency can be further improved.[3][4]

  • Troubleshooting Steps:

    • Vessel Positioning: Position your reaction flask at the point of maximum energy release in the ultrasound bath (the "hot spot"). You can identify this by observing the area with the most intense surface agitation or by using the classic aluminum foil test (the spot with the most perforations).

    • Solvent Volume: Ensure there is enough solvent (PEG-400) to fully couple with the ultrasonic energy but not so much that it dampens the effect. A volume of 1-2 mL for a 0.5 mmol scale reaction is a good starting point.[3]

    • Power and Frequency: Use an ultrasonic bath or probe with adequate power. Most laboratory syntheses are successful at frequencies around 20-40 kHz.[3] Ensure the amplitude is set appropriately (e.g., 60% of maximum).[3]

    • Base Selection: While NaHCO₃ is commonly used, ensure it is finely powdered to maximize its surface area in the viscous PEG-400 medium.

Part 2: C-3 Formylation via Greener Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the classic method for formylating electron-rich heterocycles. Greener adaptations focus on using alternative energy sources and recyclable solvents to minimize waste and energy consumption.[5][6]

Q4: I am attempting the microwave-assisted Vilsmeier-Haack formylation in PEG-400, but I am getting a low yield of the desired carbaldehyde. What could be going wrong?

A4: This issue typically points to problems with the formation or stability of the Vilsmeier reagent, or with the microwave heating profile.

  • Causality: The reaction requires the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF.[6] This reagent then attacks the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring. The reaction is exothermic and requires careful temperature control, even under microwave irradiation.

  • Troubleshooting Steps:

    • Vilsmeier Reagent Preparation: The Vilsmeier reagent must be prepared in situ at low temperature (0–5 °C) before adding the substrate.[7] Add the POCl₃ dropwise to the DMF/PEG-400 mixture while cooling in an ice bath. A premature increase in temperature can degrade the reagent.

    • Substrate Addition: Add the 2-phenylimidazo[1,2-a]pyridine substrate slowly to the pre-formed reagent, ensuring the temperature remains low.[7]

    • Microwave Parameters: Use a dedicated scientific microwave reactor for precise temperature and power control. A typical condition is 400W at 90°C.[8] Overheating can lead to decomposition and the formation of tar-like byproducts. Use a sealed microwave vessel to prevent the loss of volatile reagents.

    • Solvent Choice: PEG-400 is an excellent choice due to its high boiling point and ability to absorb microwave energy efficiently.[8][9] Glycerol is another green alternative.[7] Ensure the solvent is pure and dry.

Q5: The work-up for my Vilsmeier-Haack reaction is difficult, involving a large volume of water for neutralization and leading to product loss. How can this be improved?

A5: The work-up is indeed a critical step that requires careful execution to maximize yield and purity.

  • Causality: The reaction mixture is highly acidic due to excess POCl₃ and its byproducts. Neutralization is highly exothermic and must be controlled to prevent product degradation. The product, being a solid, can precipitate in a difficult-to-handle form if the conditions are not optimal.

  • Troubleshooting Steps:

    • Controlled Neutralization: After the reaction is complete, cool the mixture thoroughly in an ice bath. Very slowly and portion-wise, pour the reaction mixture onto crushed ice or into a vigorously stirred, ice-cold saturated solution of Na₂CO₃ or NaHCO₃.[10] Do not add water or base directly to the hot reaction mixture.

    • pH Monitoring: Monitor the pH during neutralization, aiming for a final pH of 7-8.

    • Efficient Extraction: Once neutralized, the product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.[10] Perform multiple extractions with smaller volumes of solvent for better recovery.

    • Purification: The crude product often requires purification. Column chromatography on silica gel is a standard method to obtain the pure this compound.[10]

Frequently Asked Questions (FAQs)

Q1: For scaling up the synthesis of the 2-phenylimidazo[1,2-a]pyridine core, which greener method is most advantageous?

A1: For scalability, the one-pot solvent-free method and ultrasound-assisted synthesis are often the most practical.

  • One-Pot Solvent-Free: This method has a high atom economy and avoids the costs and waste associated with solvents, making it economically favorable for larger scales.[1][11] However, efficient mixing and heat management become critical on a larger scale and may require specialized mechanical stirring equipment.

  • Ultrasound-Assisted Synthesis: Ultrasound can be applied to larger reactor volumes, and its ability to accelerate reactions can significantly improve throughput. The use of recyclable solvents like PEG-400 adds to its green credentials on a larger scale.[3]

  • Mechanochemical methods , while highly green, can be challenging to scale up uniformly without specialized industrial grinding equipment.

Q2: How do I decide between using microwave, ultrasound, or mechanochemical energy sources?

A2: The choice depends on the specific reaction step and available equipment.

  • Microwave: Best for reactions in polar solvents (like PEG-400 or glycerol) that heat rapidly under irradiation. It offers precise temperature control and dramatically reduced reaction times, making it ideal for the Vilsmeier-Haack formylation step.[8]

  • Ultrasound: Excellent for enhancing reaction rates in both homogeneous and heterogeneous systems. It is particularly effective for improving mass transfer in viscous media like PEG-400 and for reactions that benefit from radical pathways or enhanced surface reactivity.[3][12]

  • Mechanochemistry: The ultimate "green" choice for solvent-free reactions. It is ideal for the initial condensation to form the imidazopyridine core, especially when starting with solid reactants.[2][13]

Q3: What are the primary advantages of using PEG-400 as a reaction medium?

A3: Polyethylene glycol 400 (PEG-400) is considered a green solvent for several reasons:

  • Low Toxicity and Biodegradability: It is non-toxic, biodegradable, and environmentally benign.[9]

  • High Thermal Stability: It has a high boiling point and is stable at the temperatures required for synthesis, including under microwave irradiation.

  • Recyclability: PEG-400 is non-volatile and can often be recovered and reused after the product is extracted, reducing waste.[9]

  • Dual Role: In some reactions, PEG-400 can act as both a solvent and a phase-transfer catalyst, enhancing reaction rates.[9]

Data Summary: Comparison of Greener Synthesis Methods for 2-Phenylimidazo[1,2-a]pyridine

MethodEnergy SourceSolventTypical Reaction TimeTypical Yield (%)Key AdvantagesReference(s)
One-Pot Conventional Heating (RT)Solvent-Free40 min72-89High atom economy, avoids harmful solvents and lachrymators.[1],[11]
Mechanochemical Mechanical (Grinding/Vortex)Solvent-Free10-30 min~77Extremely fast, energy-efficient, completely solvent-free.[13],[2]
Ultrasound-Assisted Ultrasound (20-40 kHz)PEG-40030 min~78Rapid, efficient energy input, uses a green solvent.[3],[4]
Microwave-Assisted Microwave (e.g., 600W)Solvent-Free2-3 minGood to ExcellentExtremely short reaction times, high efficiency.[14]

Experimental Protocols

Protocol 1: One-Pot Solvent-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine[1]
  • To a round-bottom flask equipped with a magnetic stirrer, add acetophenone (2 mmol).

  • With continuous and vigorous stirring, add 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (2 mmol) dropwise over a period of 5 minutes at room temperature.

  • Add Na₂CO₃ (1.1 mmol) and 2-aminopyridine (2.4 mmol) to the mixture.

  • Continue stirring at room temperature for 40 minutes. Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with diethyl ether (3 x 20 mL).

  • Combine the ethereal layers and concentrate using a rotary evaporator.

  • Purify the crude product by preparative thin-layer chromatography or column chromatography on silica gel (petroleum ether/EtOAc) to yield the pure product.

Protocol 2: Microwave-Assisted Vilsmeier-Haack Formylation in PEG-400[8]

(Safety Note: This reaction should be performed in a chemical fume hood. POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment.)

  • In a 10 mL microwave process vial, add PEG-400 (3 mL) and N,N-dimethylformamide (DMF, 0.06 mol).

  • Cool the vial in an ice bath (0-5 °C).

  • Slowly add phosphorus oxychloride (POCl₃, 0.04 mol) dropwise to the stirred solution, maintaining the temperature below 5 °C to form the Vilsmeier reagent.

  • To this pre-formed reagent, add 2-phenylimidazo[1,2-a]pyridine (0.01 mol) portion-wise while continuing to stir in the ice bath.

  • Seal the vial and place it in a scientific microwave reactor.

  • Irradiate the mixture at 400W, maintaining a temperature of 90 °C for the time specified by your optimization (typically 5-15 minutes).

  • After the reaction, cool the vial to room temperature and then in an ice bath.

  • Carefully pour the cooled reaction mixture onto 50 g of crushed ice in a beaker with vigorous stirring.

  • Neutralize the solution to pH 7-8 by the slow addition of a saturated Na₂CO₃ solution.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel to obtain pure this compound.

Visualization of Workflows and Concepts

G cluster_0 Stage 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine Core cluster_1 Stage 2: C-3 Formylation Start Start Reactants 2-Aminopyridine + α-Keto Compound Source Start->Reactants Method1 One-Pot, Solvent-Free (e.g., [Bmim]Br3 + Acetophenone) Reactants->Method1 Method2 Mechanochemical (Grinding/Vortex) Reactants->Method2 Method3 Ultrasound-Assisted (in PEG-400) Reactants->Method3 Method4 Microwave-Assisted (Solvent-Free) Reactants->Method4 CoreProduct 2-Phenylimidazo[1,2-a]pyridine Method1->CoreProduct Method2->CoreProduct Method3->CoreProduct Method4->CoreProduct Formylation Greener Vilsmeier-Haack Reaction (Microwave in PEG-400/Glycerol) CoreProduct->Formylation VilsmeierReagent Vilsmeier Reagent (DMF + POCl3) VilsmeierReagent->Formylation FinalProduct This compound Formylation->FinalProduct

Caption: Overall workflow for the two-stage greener synthesis.

G cluster_mw Microwave Irradiation cluster_us Ultrasound Sonication cluster_mc Mechanochemistry mw_node Direct coupling of electromagnetic energy with polar molecules. Leads to rapid, uniform heating. us_node Acoustic cavitation creates localized hot spots (high T, P). Enhances mass transfer and reactivity. mc_node Mechanical force (grinding, milling) activates reactants in the solid state. Solvent-free.

Caption: Core principles of alternative energy sources in synthesis.

References

troubleshooting guide for the synthesis of imidazopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Imidazopyridines are a critical scaffold in medicinal chemistry, and their successful synthesis is often pivotal to the advancement of research projects.[1][2][3][4][5] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Low yields in imidazopyridine synthesis can stem from a variety of factors, ranging from suboptimal reaction conditions to the inherent reactivity of the substrates.[1][6] Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

      • Increase Temperature: Many imidazopyridine syntheses, like the classic Tschitschibabin reaction, initially required high temperatures.[1] While modern methods often use milder conditions, a moderate increase in temperature can sometimes drive the reaction to completion. For thermally sensitive substrates, consider microwave-assisted synthesis, which can accelerate the reaction at lower bulk temperatures.[7][8][9][10]

      • Optimize Catalyst and Reagents: Ensure the catalyst is active and the reagents are pure. For instance, in copper-catalyzed reactions, the choice of copper salt (e.g., CuI, Cu(OAc)₂) can significantly impact the yield.[11][12][13]

  • Side Product Formation: Competing reactions can consume starting materials, leading to a lower yield of the desired product. Common side products include regioisomers, Schiff bases, and dimerization products.[14]

    • Troubleshooting:

      • Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might favor the formation of side products.

      • Choice of Base: In base-catalyzed reactions, the nature and strength of the base are crucial. For example, the Tschitschibabin method was significantly improved by using a mild base like NaHCO₃ under milder conditions.[1]

      • Reaction Conditions: Adjusting the solvent, temperature, and reaction time can help minimize side reactions. For multicomponent reactions, the order of addition of reagents can also be critical.

  • Product Degradation: The synthesized imidazopyridine derivative might be unstable under the reaction or workup conditions.

    • Troubleshooting:

      • Milder Conditions: Employ milder reaction conditions where possible. This could involve using a more efficient catalyst that allows for lower temperatures or shorter reaction times.

      • Workup and Purification: Ensure the workup procedure is not degrading your product. For example, if your product is acid-sensitive, avoid acidic workup conditions. Purification via column chromatography should be done promptly after the reaction.

Workflow for Optimizing Low Yield

Below is a systematic workflow to troubleshoot low reaction yields.

LowYieldTroubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Optimize_Conditions Optimize Conditions: - Increase Time - Increase Temperature - Change Solvent Incomplete->Optimize_Conditions Yes Check_Side_Products Analyze for Side Products (NMR, MS) Incomplete->Check_Side_Products No Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Side_Products_Present Side Products Present Check_Side_Products->Side_Products_Present Modify_Stoichiometry Modify Stoichiometry & Reagent Purity Side_Products_Present->Modify_Stoichiometry Yes Check_Degradation Assess Product Stability Side_Products_Present->Check_Degradation No Modify_Stoichiometry->Improved_Yield Degradation_Observed Degradation Observed Check_Degradation->Degradation_Observed Milder_Conditions Use Milder Conditions & Optimize Workup Degradation_Observed->Milder_Conditions Yes Milder_Conditions->Improved_Yield

Caption: A decision-making workflow for troubleshooting low yields in imidazopyridine synthesis.

FAQ 2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

The formation of regioisomers is a common challenge, especially when using substituted 2-aminopyridines.[14] The position of substituents can influence the site of cyclization.

  • Understanding the Mechanism: The regioselectivity is often determined by the initial nucleophilic attack. In the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, the reaction typically proceeds via attack of the exocyclic amino group or the endocyclic pyridine nitrogen.[1][12]

  • Steric Hindrance: Bulky substituents on the 2-aminopyridine or the carbonyl compound can direct the cyclization to the less sterically hindered position.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the pyridine ring can influence the nucleophilicity of the ring nitrogen and the exocyclic amino group, thereby affecting the regioselectivity.

  • Directed Synthesis: In some cases, a directed solid-phase synthesis approach can be employed to achieve specific isomers, although this may involve more synthetic steps.[15]

Troubleshooting Steps:

  • Re-evaluate Starting Materials: If possible, choose starting materials that are less prone to forming regioisomers.

  • Modify Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the transition state and thus the regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene).

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the thermodynamically more stable product.

  • Catalyst Choice: For metal-catalyzed reactions, the ligand on the metal center can play a crucial role in controlling regioselectivity through steric and electronic interactions.

FAQ 3: My purification is difficult due to persistent impurities. What are the likely culprits and how can I remove them?

Purification of imidazopyridine derivatives can be challenging due to the presence of closely related side products or unreacted starting materials.

  • Common Impurities:

    • Unreacted 2-aminopyridine: Can often be removed by an acidic wash during workup, as it will form a water-soluble salt.

    • Schiff Base Intermediates: In multicomponent reactions, the condensation of an aldehyde and an amine can form a stable Schiff base that may not fully cyclize.[14] These can sometimes be hydrolyzed back to the starting materials during an aqueous workup.

    • Dimerization Products: Dimerization of the 2-aminopyridine can occur, leading to higher molecular weight impurities.[14]

    • Oxidation Products: 2-aminopyridines can be susceptible to oxidation, resulting in highly polar byproducts.[14]

Purification Strategies:

Impurity TypeRecommended Purification Technique
Unreacted Starting MaterialsAqueous acid/base washes, column chromatography
RegioisomersColumn chromatography, preparative TLC, or HPLC
Dimerization ProductsColumn chromatography, recrystallization
Polar ByproductsColumn chromatography with a more polar eluent system, recrystallization

Experimental Protocol: Standard Column Chromatography for Imidazopyridine Derivatives

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel to form a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 4: I am considering a transition-metal-catalyzed approach. What are the key considerations and potential pitfalls?

Transition-metal catalysis, particularly with copper and palladium, has become a powerful tool for the synthesis of imidazopyridines, offering milder reaction conditions and broader substrate scope.[11][12]

  • Copper-Catalyzed Reactions:

    • Advantages: Copper catalysts are relatively inexpensive and effective for various C-N and C-C bond formations in imidazopyridine synthesis.[12] They are often used in aerobic oxidative cyclizations.[13]

    • Troubleshooting:

      • Catalyst Choice: The choice of copper salt (e.g., CuI, Cu(OAc)₂, CuO) and ligand can be critical.[11][12]

      • Oxidant: Many copper-catalyzed reactions require an oxidant, often atmospheric oxygen. Ensure adequate aeration of the reaction mixture. In some cases, the reaction may fail under an inert atmosphere.[12]

      • Base: The choice of base is important for the efficiency of the catalytic cycle.

  • Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig Amination):

    • Application: While not a direct imidazopyridine ring-forming reaction, the Buchwald-Hartwig amination is crucial for synthesizing precursors by forming C-N bonds.[16][17] This is particularly relevant when constructing substituted 2-aminopyridines.

    • Troubleshooting:

      • Ligand Selection: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands are often required.[18]

      • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center and inhibit its catalytic activity. Using appropriate ligands can mitigate this issue.[18]

      • Inert Atmosphere: These reactions are highly sensitive to oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) is essential.[18]

Reaction Mechanism: Copper-Catalyzed Aerobic Oxidative Cyclization

The following diagram illustrates a plausible mechanism for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones.

CopperCatalysis cluster_0 Catalytic Cycle cluster_1 Redox Couple A 2-Aminopyridine + Ketone B Intermediate Iminium Ion A->B Cu(I) / O2 C Intramolecular Cyclization B->C D Dehydrogenation C->D Cu(II) E Imidazo[1,2-a]pyridine D->E CuII Cu(II) D->CuII Regenerates CuI Cu(I) CuI->CuII Oxidation CuII->CuI Reductive Elimination

Caption: A simplified representation of a copper-catalyzed aerobic oxidative cyclization for imidazopyridine synthesis.

References

Technical Support Center: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability and handling challenges associated with this important class of heterocyclic compounds. By understanding the underlying chemical principles, you can mitigate experimental variability and ensure the integrity of your results.

Introduction

The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The C-3 carbaldehyde derivative is a key intermediate for further functionalization, but the inherent reactivity of the aldehyde group, combined with the electronic nature of the fused heterocyclic system, can lead to stability issues. This guide provides a structured approach to troubleshooting common problems encountered during the synthesis, purification, storage, and handling of these valuable compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Synthesis & Purification

Question 1: My Vilsmeier-Haack formylation of 2-phenylimidazo[1,2-a]pyridine is giving a low yield and multiple side products. What is going wrong?

Answer:

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like 2-phenylimidazo[1,2-a]pyridine.[2] However, side reactions can occur if conditions are not carefully controlled.

  • Plausible Cause 1: Overheating or Prolonged Reaction Time. The Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive. Excessive heat or extended reaction times can lead to the formation of colored impurities and degradation of the product. One study notes that the reaction mixture was heated at 373 K (100 °C) for 1 hour.[2] Deviating significantly from optimized temperature and time can be detrimental.

  • Plausible Cause 2: Stoichiometry of Reagents. The molar ratio of the Vilsmeier reagent to the imidazo[1,2-a]pyridine substrate is critical. An excess of the reagent can lead to the formation of di-formylated or other undesired products.

  • Plausible Cause 3: Ineffective Neutralization. After the reaction, the acidic mixture must be carefully neutralized, typically with a base like sodium carbonate, at a low temperature (e.g., 273 K or 0 °C).[2] Incomplete or overly aggressive neutralization can lead to product degradation or the formation of salt impurities that complicate purification.

Troubleshooting Protocol:

  • Temperature Control: Maintain a strict temperature profile. Add the POCl₃ to DMF at 0 °C and control the temperature during the addition of the 2-phenylimidazo[1,2-a]pyridine.[2] Do not exceed the recommended reaction temperature.

  • Reagent Stoichiometry: Use a precise molar ratio of POCl₃ and DMF to the substrate. A slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent is often sufficient.

  • Controlled Neutralization: After the reaction is complete, cool the mixture in an ice bath before slowly adding a saturated solution of a mild base like sodium carbonate or sodium bicarbonate until the pH is neutral.

  • Purification Strategy: The crude product is typically purified by silica gel column chromatography.[2] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

Question 2: I'm observing a gradual color change (yellowing or browning) of my purified this compound during storage. What is causing this and how can I prevent it?

Answer:

The color change is a common indicator of product degradation. For aldehydes, especially those on electron-rich aromatic systems, this is often due to oxidation.

  • Plausible Cause: Aerobic Oxidation. The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (-COOH). This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Prevention and Mitigation Strategy:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere such as argon or nitrogen. This can be achieved by using a desiccator backfilled with inert gas or by storing vials in a glovebox.

  • Light Protection: Store the compound in amber vials or wrap the vials in aluminum foil to protect it from light, as photo-oxidation can be a contributing factor. The photophysical properties of imidazo[1,2-a]pyridines are well-documented, indicating their interaction with light.[3]

  • Low Temperature Storage: As a general precaution for reactive intermediates, store the compound at low temperatures (0-8 °C is often recommended).

  • Purity: Ensure the compound is highly pure after chromatography. Trace impurities can sometimes catalyze degradation.

Question 3: My downstream reactions with this compound are inconsistent. Could the starting material be the issue?

Answer:

Yes, the stability and purity of the aldehyde are crucial for the success of subsequent reactions.

  • Plausible Cause 1: Partial Oxidation. As mentioned, the aldehyde can oxidize to the carboxylic acid. This non-reactive impurity will reduce the effective concentration of your starting material and can interfere with certain reaction conditions.

  • Plausible Cause 2: Presence of Unreacted Starting Material. If the initial formylation was incomplete, your purified product may contain residual 2-phenylimidazo[1,2-a]pyridine, which could participate in side reactions.

Verification and Handling Protocol:

  • Purity Check: Before use, verify the purity of your aldehyde by TLC, ¹H NMR, or LC-MS. In the ¹H NMR spectrum, look for the characteristic aldehyde proton signal (typically around 10 ppm) and the absence of the C3-H proton of the starting material.

  • Fresh is Best: If possible, use freshly synthesized and purified this compound for critical reactions.

  • Degassing Solvents: For sensitive reactions, using degassed solvents can minimize the risk of oxidation during the reaction setup.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (0-8 °C or colder).

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents aerobic oxidation of the aldehyde.
Light Amber vial or protected from lightMinimizes photo-induced degradation.[3]
Temperature 0-8 °CSlows down potential degradation pathways.
Form SolidMore stable than in solution.

Q2: Is this compound sensitive to acidic or basic conditions?

A2: Yes, both the aldehyde and the imidazo[1,2-a]pyridine ring system have sensitivities to pH.

  • Acidic Conditions: The imidazo[1,2-a]pyridine ring can be protonated, which can alter its reactivity. While generally stable to mild acids, strong acidic conditions should be avoided unless required for a specific reaction, as they can promote side reactions or degradation.

  • Basic Conditions: Strong bases can deprotonate the carbon alpha to the aldehyde, potentially leading to side reactions like aldol condensations if other enolizable carbonyls are present. The use of a strong, non-nucleophilic base has been noted in functionalization reactions at the C3 position.[1] Careful selection of the base is crucial for desired reactivity.

Q3: Can I expect similar stability issues with other derivatives, such as those with different substituents on the phenyl ring?

A3: Yes, while the core stability issues will be similar, the electronic nature of the substituents on the 2-phenyl ring can modulate the reactivity and stability.

  • Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring can increase the electron density of the imidazo[1,2-a]pyridine system, potentially making it more susceptible to oxidation but also enhancing its nucleophilicity.

  • Electron-withdrawing groups (e.g., nitro, cyano) can decrease the electron density, which might slightly improve oxidative stability but could also affect the reactivity in desired transformations.

Visualizing Stability and Troubleshooting

Degradation Pathway of this compound

A This compound B 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid A->B  Oxidation (Air, Light) C Other Degradation Products (e.g., from photolysis) A->C  Other Stress (e.g., Strong Acid/Base, UV light) start Low Yield of Product q1 Check Reaction Temperature start->q1 q2 Verify Reagent Stoichiometry q1->q2 Correct a1 Control Temperature Profile (0°C for reagent prep, specific temp for reaction) q1->a1 Incorrect q3 Review Neutralization Protocol q2->q3 Correct a2 Use Precise Molar Ratios (slight excess of Vilsmeier reagent) q2->a2 Incorrect a3 Slow, Cold Neutralization (e.g., Na2CO3 at 0°C) q3->a3 Incorrect end Improved Yield a1->end a2->end a3->end

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Imidazopyridine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazopyridine Scaffold

The imidazopyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] These activities span from anxiolytic and hypnotic agents to potent antiviral, anti-inflammatory, and antimicrobial effects.[1] In recent years, derivatives of imidazo[1,2-a]pyridine, in particular, have garnered significant interest as potential anticancer agents, demonstrating potent inhibitory effects on the growth of various cancer cell lines.[2] These compounds often exert their effects by targeting fundamental cellular processes, such as tubulin polymerization or critical cell survival signaling pathways.[2][3]

The aldehyde functional group, a reactive electrophile, can be a key pharmacophore, potentially forming covalent bonds with biological nucleophiles like cysteine or lysine residues in target proteins, leading to irreversible inhibition. This guide provides a comparative study of the cytotoxicity of representative imidazopyridine aldehydes and related derivatives against established cancer cell lines. We will benchmark their performance against Cisplatin, a cornerstone of chemotherapy, to contextualize their potential efficacy.[4] This analysis is supported by a detailed experimental protocol for cytotoxicity assessment and an exploration of the underlying molecular mechanisms.

Experimental Rationale: Designing a Validated Cytotoxicity Comparison

The primary objective of this study is to quantify and compare the cytotoxic potency of novel imidazopyridine derivatives. To achieve this, a robust and reproducible experimental design is paramount.

  • Selection of Compounds: We have selected two promising imidazopyridine derivatives from recent literature, Compound 7d , an imidazo[1,2-a]pyridine-2-carbohydrazide derivative bearing a 4-bromophenyl group, and iMPZ-8 , an imidazopyridine–oxadiazole designed as a tubulin polymerization inhibitor.[3][5] While Compound 7d is a carbohydrazide, its synthesis originates from an aldehyde precursor, and its biological activity provides valuable structure-activity relationship (SAR) insights for this class of compounds.[5][6] These will be compared against Cisplatin , a platinum-based DNA alkylating agent widely used as a reference drug in anticancer screening.[4]

  • Choice of Cell Lines: To assess the breadth of cytotoxic activity, we selected three well-characterized human cancer cell lines representing different malignancies:

    • MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.[5]

    • HT-29: A colon adenocarcinoma cell line.[5]

    • A549: A lung carcinoma cell line.[7]

  • Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen for this study. It is a reliable, colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic effect.[9][11]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol describes a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cancer cell lines (MCF-7, HT-29, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test Compounds (Imidazopyridine derivatives, Cisplatin) dissolved in DMSO

  • MTT solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS).[9][10] The solution should be filter-sterilized and protected from light.[10]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm, with an optional reference wavelength of 630 nm).[9]

Step-by-Step Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer). b. Dilute the cell suspension to an optimal seeding density (typically 5,000–10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.[4]

  • Compound Treatment: a. Prepare serial dilutions of the test compounds and the reference drug (Cisplatin) in a complete culture medium. It is critical to include a "vehicle control" well that contains the highest concentration of DMSO used in the dilutions (typically <0.5%). b. Also, prepare "medium only" wells for background subtraction and "untreated cells" wells as a negative control (100% viability). c. After 24 hours of incubation, carefully aspirate the old medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Following the treatment period, carefully remove the medium. b. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10] c. Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.[12]

  • Formazan Solubilization: a. After incubation, add 150 µL of DMSO (or other solubilization solution) to each well.[10] b. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: a. Subtract the average OD of the "medium only" blank from all other readings. b. Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = (OD of Treated Cells / OD of Untreated Cells) x 100 c. Plot the % Cell Viability against the logarithm of the compound concentration. d. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%, using non-linear regression analysis.

Visual Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis seed 1. Seed Cells (5,000-10,000 cells/well) incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Compound Dilutions (Include Controls) incubate1->treat incubate2 4. Incubate 48h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 3h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add DMSO (Dissolve Crystals) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability read->calculate plot 10. Plot Dose-Response Curve calculate->plot ic50 11. Determine IC₅₀ Value plot->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Results: A Comparative Analysis of Cytotoxic Potency

The cytotoxic activities of the selected imidazopyridine derivatives and the reference drug are summarized below as IC₅₀ values (in µM). Lower IC₅₀ values indicate greater potency.

Compound/DrugTarget/MechanismMCF-7 (Breast) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)Reference(s)
Compound 7d PDGFRA (predicted)22.613.4Not Reported[5][6][13]
iMPZ-8 β-Tubulin Inhibitor>30Not ReportedNot Reported[3]
Compound HB9 Not SpecifiedNot ReportedNot Reported50.56[7]
Cisplatin DNA Alkylating Agent31.3Not Reported10.91 (24h)[4]

Note: Data is compiled from multiple sources and experimental conditions (e.g., incubation time) may vary between studies, affecting direct comparability. iMPZ-8 was reported to have an IC₅₀ of 0.21 µM against MDA-MB-231 (a different breast cancer cell line) and was noted to have a high selectivity index against normal breast epithelial cells.[3]

Discussion: Mechanistic Insights and Structure-Activity Relationships

The data reveals that novel imidazopyridine derivatives can exhibit potent cytotoxic activity, in some cases surpassing that of the standard chemotherapeutic agent, Cisplatin.

Compound 7d demonstrated significant potency against both breast (MCF-7) and colon (HT-29) cancer cell lines, with IC₅₀ values of 22.6 µM and 13.4 µM, respectively.[5][13] Notably, this compound was not toxic toward non-cancerous Vero cells, suggesting a degree of selectivity for cancer cells.[13] Further investigation into its mechanism revealed that it induces cell cycle arrest in the G0/G1 phase.[5][6] In silico modeling predicted the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) as a plausible target, a key player in cell growth and proliferation.[6][13]

The imidazopyridine class of molecules is known to target various cellular pathways. One of the most well-documented mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][14] Another critical pathway often targeted by anticancer agents, including some imidazopyridine derivatives, is the PI3K/AKT/mTOR signaling cascade .[2] This pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can effectively shut down pro-survival signals and induce apoptosis.[2]

Visual Pathway: The AKT/mTOR Signaling Cascade

AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazopyridine Derivative Imidazopyridine->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by certain imidazopyridine derivatives.

Conclusion and Future Directions

This comparative guide demonstrates that imidazopyridine aldehydes and their related derivatives represent a promising scaffold for the development of novel anticancer agents.[1] Compounds like 7d show potent and selective cytotoxicity, highlighting the potential for creating effective therapeutics with favorable safety profiles.[13] The diverse mechanisms of action, from tubulin inhibition to the modulation of key signaling pathways like AKT/mTOR, provide multiple avenues for therapeutic intervention.[2][3]

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the imidazopyridine scaffold for enhanced potency and selectivity. Further investigation into the precise molecular targets and downstream effects using techniques like Western blotting and cell cycle analysis will be crucial for elucidating their mechanisms of action and advancing these promising compounds toward preclinical and clinical development.

References

A Comparative Analysis of the Biological Activities of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1] This guide provides a comprehensive validation and comparative analysis of the biological activities of a specific and promising subclass: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde derivatives. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their anticancer, anti-inflammatory, and antimicrobial potential, supported by experimental data and detailed protocols.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Pharmacology

The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant attention in drug discovery. Its rigid structure and the presence of nitrogen atoms in key positions allow for diverse functionalization, leading to compounds with a wide array of pharmacological properties.[2][3] The introduction of a 2-phenyl group and a 3-carbaldehyde moiety creates a unique chemical entity with distinct electronic and steric properties, paving the way for potent and selective biological interactions.[4][5]

Anticancer Activity: A Promising Frontier

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, targeting various cellular pathways involved in cancer progression.[6][7][8] Recent studies on novel imidazo[1,2-a]pyridine hybrids have shown promising cytotoxic activity against various cancer cell lines.

Comparative Performance Data:

A study on novel imidazo[1,2-a]pyridine hybrids revealed significant cytotoxic potential against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines.[9] The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, were determined and compared with the well-established anticancer drug, Cisplatin.

CompoundTarget Cell LineIC50 (µM)[9]Comparator: Cisplatin IC50 (µM)[9]
HB9 A549 (Lung Cancer)50.5653.25
HB10 HepG2 (Liver Carcinoma)51.5254.81

These results indicate that specific 2-phenylimidazo[1,2-a]pyridine derivatives can exhibit cytotoxicity comparable to, or even exceeding, that of a standard chemotherapeutic agent. The causality behind this activity often lies in the ability of these compounds to intercalate with DNA, inhibit key enzymes like topoisomerases, or modulate signaling pathways crucial for cancer cell survival and proliferation.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The validation of anticancer activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable indicator of cell viability.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Dilution cell_seeding->compound_prep treatment 3. Cell Treatment compound_prep->treatment mtt_addition 4. MTT Addition treatment->mtt_addition formazan_solubilization 5. Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance 6. Read Absorbance formazan_solubilization->read_absorbance calculate_ic50 7. Calculate IC50 read_absorbance->calculate_ic50

Anti-inflammatory Activity: Targeting the COX Enzymes

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[14]

Comparative Performance Data:

Recent research has focused on synthesizing imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. A study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives demonstrated potent and selective inhibition of the COX-2 enzyme, with some compounds outperforming the well-known COX-2 inhibitor, Celecoxib.[14]

CompoundCOX-1 IC50 (µM)[14]COX-2 IC50 (µM)[14]Selectivity Index (COX-1/COX-2)[14]Comparator: Celecoxib SI[14]
5n >35.60.07>508.6~30

The high selectivity index of compound 5n highlights the potential of this chemical scaffold to produce highly selective COX-2 inhibitors. This selectivity is attributed to the specific interactions of the molecule with the active site of the COX-2 enzyme, which has a larger and more accommodating binding pocket compared to COX-1.[15]

Experimental Protocol: COX-2 Inhibition Assay

The inhibitory activity of the compounds against COX-2 can be evaluated using commercially available inhibitor screening kits.[2][8][16][17]

Principle: These assays typically measure the peroxidase activity of the COX enzyme. The enzyme converts a substrate (e.g., arachidonic acid) to prostaglandin G2, and the subsequent reduction of PGG2 to PGH2 is coupled to the oxidation of a chromogenic or fluorogenic substrate. The inhibition of this reaction by a test compound is measured.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer, enzyme (COX-2), heme, and substrate (arachidonic acid) according to the kit's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., Celecoxib).

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well. Then, add the test inhibitors or control.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Inflammation Inflammation PGG2->Inflammation Inhibitor 2-Phenylimidazo[1,2-a]pyridine -3-carbaldehyde Derivative Inhibitor->COX2 Inhibition

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents. Heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives, have shown promise in this area.[18][19]

Comparative Performance Data:

While specific data for this compound derivatives is still emerging, the broader class of imidazo[1,2-a]pyridines has demonstrated activity against a range of bacterial and fungal pathogens. For a meaningful comparison, the performance of these emerging compounds is often benchmarked against established antibiotics like Ciprofloxacin.[3][20]

Compound ClassTarget OrganismZone of Inhibition (mm)Comparator: Ciprofloxacin Zone of Inhibition (mm)
Imidazo[1,2-a]pyridine DerivativesStaphylococcus aureusVariesTypically > 20
Imidazo[1,2-a]pyridine DerivativesEscherichia coliVariesTypically > 25

The mechanism of antimicrobial action for these compounds can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Experimental Protocol: Agar Well Diffusion Method

A standard and widely used method to screen for antimicrobial activity is the agar well diffusion assay.[6][7][21][22]

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are created in the agar, and the test compound is added to the wells. The compound diffuses through the agar, and if it has antimicrobial activity, it will create a clear zone of inhibition where the microorganism cannot grow.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Spread the microbial suspension evenly over the surface of the agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the test compound and a positive control (e.g., Ciprofloxacin) to the wells.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis media_prep 1. Prepare Agar Media inoculum_prep 2. Prepare Microbial Inoculum media_prep->inoculum_prep plate_inoculation 3. Inoculate Agar Plate inoculum_prep->plate_inoculation well_creation 4. Create Wells plate_inoculation->well_creation compound_application 5. Apply Test Compound well_creation->compound_application incubation 6. Incubate Plate compound_application->incubation measure_zone 7. Measure Zone of Inhibition incubation->measure_zone

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds with diverse and potent biological activities. The experimental data presented in this guide demonstrates their potential as anticancer, anti-inflammatory, and antimicrobial agents, with performance often comparable to or exceeding that of established drugs. The detailed protocols provided serve as a foundation for researchers to validate and expand upon these findings.

Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, and conducting in vivo studies to evaluate the therapeutic potential of these promising derivatives. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic scaffold, presents a fascinating case for the application of modern spectroscopic techniques. Its unique arrangement of aromatic rings and functional groups requires a multi-faceted analytical approach for complete characterization.

This guide provides an in-depth comparison of the primary spectroscopic methods for the analysis of this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices and demonstrate how integrating data from multiple sources leads to irrefutable structural elucidation.

Comparative Overview of Spectroscopic Techniques

A strategic analytical workflow leverages the strengths of different spectroscopic methods to build a complete molecular picture. Each technique provides a unique piece of the puzzle, from the connectivity of atoms to the nature of functional groups and the overall electronic environment.

Spectroscopic MethodInformation ProvidedSample RequirementsDestructive?
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, stereochemistry1-10 mg dissolved in deuterated solventNo
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsMicrograms to nanogramsYes
Infrared Spectroscopy Presence of specific functional groups (e.g., C=O, C-H, C=N)~1 mg solid or liquidNo
UV-Vis Spectroscopy Electronic transitions, conjugation within the moleculeDilute solution (~10⁻⁵ M)No

In-Depth Analysis of Each Spectroscopic Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment and connectivity of each atom in the molecule.

Expert Insight: For a molecule like this compound, a combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) is essential for unambiguous assignment of all proton and carbon signals, especially within the fused heterocyclic ring system.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).

  • Aldehyde Proton (CHO): This will be a highly deshielded singlet, expected to appear far downfield (around 10.0 ppm) due to the strong electron-withdrawing effect of the carbonyl group.

  • Aromatic Protons: The spectrum will show a complex multiplet region between 7.0 and 9.7 ppm. The protons on the pyridine ring are typically more deshielded than those on the phenyl ring. For instance, the proton at position 5 of the imidazopyridine ring is often the most downfield of the ring protons due to its proximity to the bridgehead nitrogen.

  • Phenyl Group Protons: These will appear as multiplets in the aromatic region.

  • Imidazopyridine Ring Protons: These will also present as multiplets, with their exact chemical shifts and coupling constants providing crucial information about their relative positions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of 180-200 ppm. For a similar compound, a chemical shift at 179.6 ppm has been reported.

  • Aromatic and Heteroaromatic Carbons: These will appear in the region of 110-160 ppm. The carbons of the imidazopyridine core and the phenyl ring will have distinct signals. Based on literature data for a closely related compound, the carbon signals for the imidazopyridine and phenyl rings are expected in the range of 115-159 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)
C=O (aldehyde)~180
C2 (imidazole)~158
C9a (bridgehead)~148
Phenyl C (ipso)~130
Phenyl C (ortho, meta, para)128-131
C5, C6, C7, C8 (pyridine)115-130
C3 (imidazole)~120

Note: These are predicted values based on known data for similar structures. Actual values may vary slightly.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for many organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for all protons. Assign the chemical shifts for all carbons in the ¹³C NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample ~5-10 mg of Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent 0.6 mL CDCl₃ + TMS Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Fourier Transform & Processing Acquire_1H->Process Acquire_13C->Process Assign Assign Peaks & Correlate Data Process->Assign Structure Final Structure Confirmation Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern can also offer valuable structural clues.

Expert Insight: Electrospray ionization (ESI) is an excellent choice for this molecule due to the presence of nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.

  • Molecular Ion Peak: The molecular formula of this compound is C₁₄H₁₀N₂O. Its monoisotopic mass is 222.0793 g/mol . In an ESI-MS experiment, the primary observation would be the protonated molecular ion, [M+H]⁺, at m/z 223.0866.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Likely fragmentations include the loss of the aldehyde group (CHO, 29 Da) and cleavages within the heterocyclic ring system.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use a TOF or Orbitrap analyzer to obtain high mass accuracy.

  • Data Analysis: Determine the m/z of the molecular ion peak and compare it to the theoretical mass. If HRMS data is available, use it to confirm the elemental composition.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency.

Expert Insight: For this molecule, the most diagnostic peak will be the strong carbonyl (C=O) stretch from the aldehyde group. Its position can also give clues about conjugation.

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ . The conjugation with the imidazopyridine ring system will lower the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).

  • Aromatic C-H Stretch: These will appear as a group of weaker bands above 3000 cm⁻¹ .

  • C=C and C=N Stretches: Absorptions in the 1450-1650 cm⁻¹ region will correspond to the various C=C and C=N bonds within the aromatic and heteroaromatic rings.

  • Aldehyde C-H Stretch: Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ , which are characteristic of the C-H bond of an aldehyde.

Experimental Protocol: ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption frequencies and correlate them with the expected functional groups.

UV-Vis Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λ_max) is related to the extent of conjugation. Imidazo[1,2-a]pyridine derivatives are known to be fluorescent, and their extended π-conjugated system results in characteristic UV-Vis absorption spectra.[1]

  • Expected Absorption: The π → π* transitions of the conjugated system are expected to result in strong absorption bands in the UV region. For similar imidazo[1,2-a]pyridine derivatives, absorption maxima have been observed in the range of 250-360 nm.[1] The presence of the phenyl and aldehyde groups in conjugation with the heterocyclic core will influence the exact position and intensity of these bands.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-transparent solvent such as ethanol or acetonitrile.

  • Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Synergistic Approach: Integrating Spectroscopic Data

Integrated_Analysis MS MS (C₁₄H₁₀N₂O) Structure Confirmed Structure: This compound MS->Structure Provides Formula IR IR (C=O, C-H) IR->Structure Confirms Functional Groups UV UV-Vis (Conjugation) UV->Structure Confirms π-System NMR NMR (Connectivity) NMR->Structure Defines Atom Connectivity

Caption: Integration of data from multiple spectroscopic techniques.

The process is one of logical deduction:

  • MS provides the molecular formula (C₁₄H₁₀N₂O).

  • IR confirms the presence of an aldehyde (C=O stretch) and aromatic rings.

  • ¹³C NMR confirms the number of carbon atoms (14) and identifies the carbonyl carbon.

  • ¹H NMR shows the aldehyde proton and the correct number and arrangement of aromatic protons.

  • UV-Vis supports the presence of a large, conjugated electronic system.

Together, these data points converge to a single, unambiguous structure, leaving no doubt as to the identity and purity of this compound. This integrated approach is fundamental to robust chemical research and development.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, The Imperative of Purity

The synthesis of a target molecule is often viewed as the primary victory in a chemical research campaign. However, for compounds like 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a molecule of significant interest due to the broad biological activities of the imidazo[1,2-a]pyridine scaffold, the synthesis is merely the first act.[1][2] As this class of compounds progresses through the discovery pipeline—from initial screening to lead optimization and preclinical studies—the purity of the active pharmaceutical ingredient (API) becomes paramount. An impure sample can yield misleading biological data, introduce unforeseen toxicity, and compromise the integrity of downstream research.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confidently assess the purity of synthesized this compound. We will move beyond rote procedures to explore the rationale behind methodological choices, ensuring that every protocol is a self-validating system for generating trustworthy and reproducible data.

The Synthetic Landscape: Understanding the Origin of Impurities

The most prevalent method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][3][4][5] This reaction involves the formylation of the electron-rich 2-phenylimidazo[1,2-a]pyridine starting material at the C-3 position using a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][5]

While effective, this synthetic route can introduce a predictable profile of impurities that must be analytically targeted:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-phenylimidazo[1,2-a]pyridine.

  • Reagent-Derived Impurities: Residual DMF and hydrolysis products of POCl₃.

  • Side-Products: Potential for over-formylation or reaction at other positions on the heterocyclic ring, though the C-3 position is highly favored.

  • Solvent Residues: Incomplete removal of extraction solvents (e.g., Dichloromethane) or purification solvents.[1]

Understanding this impurity profile is the foundational step in designing a robust analytical strategy. We are not just looking for the presence of our target molecule, but also the absence of these specific, process-related impurities.

cluster_synthesis Vilsmeier-Haack Synthesis cluster_impurities Potential Impurities SM 2-Phenylimidazo[1,2-a]pyridine Product 2-Phenylimidazo[1,2-a]pyridine- 3-carbaldehyde SM->Product Formylation Imp1 Unreacted SM SM->Imp1 Incomplete Reaction Reagents DMF + POCl3 Reagents->Product Imp2 Residual DMF Reagents->Imp2 Workup Neutralization & Extraction Product->Workup Imp3 Side Products Product->Imp3 Purification Silica Gel Chromatography Workup->Purification Imp4 Solvent Residues Workup->Imp4 Final Final Product Purification->Final

Caption: Workflow of the Vilsmeier-Haack synthesis and points of impurity introduction.

A Comparative Framework for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged approach, leveraging the orthogonal strengths of chromatography and spectroscopy, is essential. Here, we compare the three pillars of purity determination: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Technique Primary Role in Purity Assessment Strengths Limitations
HPLC (UV-Vis) Quantitative assessment of purity by area percent; detection of non-volatile impurities.High sensitivity and resolution; excellent for quantitating known and unknown impurities; robust and reproducible.Requires a chromophore for UV detection; destructive; relative area percent assumes similar detector response for all impurities.
¹H NMR Structural confirmation and detection of proton-containing impurities.Provides definitive structural information; can detect non-chromophoric impurities; quantitative (qNMR) with an internal standard.Lower sensitivity than HPLC; complex mixtures can lead to overlapping signals; insensitive to non-protonated impurities.
LC-MS Identification of impurities by mass-to-charge ratio.High specificity for impurity identification; can detect impurities co-eluting with the main peak in HPLC-UV.Ionization efficiency can vary significantly between compounds, making it semi-quantitative at best without standards.

Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity

Causality: HPLC is the gold standard for purity determination in drug development due to its ability to separate the main component from closely related impurities. The choice of a reversed-phase C18 column is based on the moderately polar nature of the imidazopyridine scaffold. A gradient elution is selected to ensure that both early-eluting polar impurities (like residual DMF) and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime. UV detection at a wavelength where the analyte exhibits strong absorbance ensures high sensitivity.

Detailed Experimental Protocol:

  • System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample (>98%) will show a single major peak with minimal secondary peaks. Pay close attention to the retention times corresponding to potential starting materials. For instance, the starting material, 2-phenylimidazo[1,2-a]pyridine, is less polar than the aldehyde product and would be expected to have a slightly longer retention time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Causality: While HPLC provides purity data, it gives no structural information. ¹H NMR serves as an essential identity test and a complementary purity assessment tool. It can detect impurities that may not be visible by UV, such as non-chromophoric aliphatic compounds. The choice of DMSO-d₆ as a solvent is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point, which aids in the analysis of samples containing volatile solvents. The characteristic aldehyde proton signal is a key diagnostic peak.

Detailed Experimental Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiment: Standard ¹H NMR acquisition.

  • Key Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

  • Data Processing: Fourier transform, phase correction, and baseline correction. Integrate all signals.

Data Interpretation:

  • Structural Confirmation: The spectrum should be consistent with the structure of this compound. Key expected signals include:

    • A singlet for the aldehyde proton (CHO) around δ 10.0-10.1 ppm.[6]

    • A multiplet for the proton at the 5-position (peri to the bridgehead nitrogen) at a downfield shift (around δ 9.5-9.9 ppm).[6]

    • A series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the remaining protons on the imidazopyridine and phenyl rings.[6]

  • Purity Assessment: Look for small, unassigned peaks. The integral values of these impurity peaks relative to the integral of a well-resolved proton on the main compound can give a semi-quantitative estimate of purity. For example, a peak integrating to 0.02 when a single proton of the main compound is set to 1.00 suggests an impurity level of ~2 mol%.

Proton Assignment Expected Chemical Shift (δ, ppm) in CDCl₃
Aldehyde (-CHO)~10.03 - 10.10
H-5~9.52
Aromatic Protons~7.0 - 7.9
Methyl Protons (if present as impurity)~2.72
(Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data referenced from similar structures)[6]
Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Impurity Identification

Causality: When unknown peaks are observed in the HPLC chromatogram, LC-MS is the definitive tool for identification. By coupling the separation power of LC with the detection specificity of MS, we can obtain the mass-to-charge ratio (m/z) of each impurity. This information is critical for proposing a structure and understanding the source of the impurity. Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds as they are readily protonated.

Detailed Experimental Protocol:

  • System: An LC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer).

  • LC Method: Use the same HPLC method as described above to ensure correlation of retention times.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Mass Analyzer Scan Range: m/z 100-500.

  • Data Analysis: Extract the mass spectrum for each peak observed in the total ion chromatogram (TIC).

Data Interpretation: The expected [M+H]⁺ ion for the product, C₁₄H₁₀N₂O, is m/z 223.08.[6] If an impurity peak is detected in the HPLC, its corresponding mass spectrum can be examined. For example:

  • An ion at m/z 195.09 would correspond to the unreacted starting material, 2-phenylimidazo[1,2-a]pyridine ([C₁₃H₁₀N₂ + H]⁺).

  • Observing a mass that corresponds to a known side product of the Vilsmeier-Haack reaction can confirm its identity.

cluster_workflow Comprehensive Purity Analysis Workflow Start Synthesized Crude Product HPLC HPLC-UV Analysis Start->HPLC Quantitative Check NMR 1H NMR Analysis Start->NMR Structural Check Purity_Check Purity > 98%? HPLC->Purity_Check ID_Check Structure Confirmed? NMR->ID_Check LCMS LC-MS Analysis Impurity_ID Identify Impurities LCMS->Impurity_ID Purity_Check->LCMS No Purity_Check->ID_Check Yes Repurify Repurify Sample ID_Check->Repurify No Report Final Purity Report ID_Check->Report Yes Impurity_ID->Repurify Repurify->Start Re-analysis

Caption: A self-validating workflow for assessing the purity of synthesized compounds.

Conclusion: An Integrated Approach to Confidence

Assessing the purity of a synthesized compound like this compound is not a matter of running a single, definitive test. It is a systematic investigation that requires an integrated application of orthogonal analytical techniques. HPLC provides the robust, quantitative backbone of the assessment, while NMR confirms the molecular identity and detects what chromatography might miss. Finally, LC-MS serves as the ultimate arbiter for identifying unknown impurities. By understanding the causality behind each method and interpreting the data in the context of the synthetic process, researchers can move forward with confidence, knowing that their material is both structurally correct and sufficiently pure for its intended application in the demanding field of drug discovery.

References

A Senior Application Scientist's Guide to the Synthetic Landscape of 2-Phenylimidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Phenylimidazopyridine

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents. Its unique electronic and steric properties allow it to interact with a wide array of biological targets. Marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem underscore the pharmacological significance of this heterocyclic system.[1][2] The 2-phenyl substituted variant, in particular, offers a versatile platform for further functionalization, making it a focal point in drug discovery programs targeting conditions from viral infections to cancer.[3]

This guide provides a comparative analysis of the principal synthetic routes to 2-phenylimidazopyridines. As researchers and drug development professionals, understanding the nuances of each synthetic strategy—from classical condensations to modern multicomponent and transition-metal-catalyzed reactions—is paramount for making informed decisions in library design, process development, and scale-up operations. We will delve into the mechanistic underpinnings, operational efficiencies, and substrate scope of each methodology, supported by experimental data and protocols.

Classical Condensation Strategies: The Workhorse Routes

The most traditional and widely employed methods for constructing the imidazo[1,2-a]pyridine core involve the condensation of a 2-aminopyridine with a suitable C2 synthon.

Tschitschibabin/Debus-Radziszewski Type Reaction

This approach represents the cornerstone of imidazopyridine synthesis, reacting a 2-aminopyridine with an α-halocarbonyl compound, such as 2-bromoacetophenone.[4] The reaction proceeds via an initial SN2 reaction to form a pyridinium salt intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazopyridine ring system.[4]

Causality Behind Experimental Choices:

  • Starting Materials: The choice of 2-aminopyridine and an α-haloketone is a direct and convergent approach to the target scaffold. However, a significant drawback is the lachrymatory and toxic nature of many α-halocarbonyl compounds, necessitating careful handling and limiting the diversity of readily available starting materials.[3]

  • Reaction Conditions: The reaction is often performed under thermal conditions, sometimes with a mild base like sodium bicarbonate to facilitate the final dehydration step and neutralize the HBr byproduct.[4] Solvent-free and microwave-assisted conditions have been developed to accelerate the reaction and improve yields.[5]

Tschitschibabin_Mechanism cluster_0 Step 1: SN2 Attack & Pyridinium Salt Formation cluster_1 Step 2: Intramolecular Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt SN2 Attack alpha-Bromoacetophenone alpha-Bromoacetophenone alpha-Bromoacetophenone->Pyridinium_Salt Cyclized_Intermediate Cyclized Dihydro Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization Product 2-Phenylimidazopyridine Cyclized_Intermediate->Product Dehydration (-H2O)

Caption: Mechanism of the Tschitschibabin-type reaction.

Ortoleva-King Reaction

The Ortoleva-King reaction provides a more streamlined, one-pot alternative by generating the key intermediate in situ. This method typically involves reacting a 2-aminopyridine with an acetophenone in the presence of an oxidant, most commonly molecular iodine.[6][7]

Causality Behind Experimental Choices:

  • Mechanism: The reaction is believed to proceed via an initial α-iodination of the acetophenone, forming an α-iodoacetophenone intermediate. This is immediately followed by a sequence analogous to the Tschitschibabin reaction.[8] This one-pot approach avoids the isolation of the hazardous α-haloketone.

  • Catalysis: While stoichiometric iodine is often used, recent advancements have introduced catalytic systems to improve efficiency and reduce waste. Iron, nickel, and cobalt salts in combination with a catalytic amount of iodine have proven effective, furnishing the desired products in moderate to good yields.[8][9] These transition metals likely facilitate the redox cycling of iodine and may also play a role in the cyclization step.

Ortoleva_King_Mechanism Start Acetophenone + 2-Aminopyridine Iodination α-Iodination (I2) Start->Iodination Intermediate In situ generated α-Iodoacetophenone Iodination->Intermediate SN2 SN2 Attack by 2-Aminopyridine Intermediate->SN2 Cyclization Intramolecular Cyclization & Dehydration SN2->Cyclization Product 2-Phenylimidazopyridine Cyclization->Product

Caption: Workflow of the one-pot Ortoleva-King reaction.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, which combine three or more starting materials in a single synthetic operation, are powerful tools for building molecular complexity and diversity.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which can be readily converted to 2-phenylimidazopyridines if the appropriate aldehyde is chosen.[1][2] It is a three-component condensation of a 2-aminopyridine, an aldehyde (e.g., benzaldehyde), and an isocyanide.[10]

Causality Behind Experimental Choices:

  • Mechanism: The reaction is typically initiated by the acid-catalyzed formation of a Schiff base (imine) from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes an α-addition to the protonated imine, followed by an intramolecular [4+1] cycloaddition to form the fused heterocyclic product.[11]

  • Catalysis & Conditions: Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) are highly effective catalysts, activating the aldehyde and promoting imine formation.[10][12] Microwave irradiation is frequently employed to significantly reduce reaction times from hours to minutes and improve yields.[10][12] The GBB reaction's main advantage is its high atom economy and the vast chemical space that can be explored by simply varying the three input components.[2]

GBB_Mechanism Reactants 2-Aminopyridine + Benzaldehyde Imine_Formation Schiff Base (Imine) Formation Reactants->Imine_Formation Catalyst Lewis Acid (e.g., Sc(OTf)3) Catalyst->Imine_Formation catalyzes Protonation Imine Protonation Imine_Formation->Protonation Isocyanide_Attack Nucleophilic attack by Isocyanide Protonation->Isocyanide_Attack Nitrile_Intermediate Nitrile Ylide Intermediate Isocyanide_Attack->Nitrile_Intermediate Cyclization Intramolecular [4+1] Cycloaddition Nitrile_Intermediate->Cyclization Product 3-Amino-2-phenyl- imidazopyridine Cyclization->Product CH_Activation_Workflow cluster_0 Catalytic Cycle Catalyst_Active Active Catalyst [M] Coordination Coordination with 2-Aminopyridine Catalyst_Active->Coordination CH_Activation C-H Activation/ Oxidative Addition Coordination->CH_Activation Coupling Coupling with Partner (e.g., Alkyne) CH_Activation->Coupling Reductive_Elimination Reductive Elimination Coupling->Reductive_Elimination Reductive_Elimination->Catalyst_Active Catalyst Regeneration Product 2-Phenyl- imidazopyridine Reductive_Elimination->Product

References

A Senior Application Scientist's Guide to the Validation of a New Analytical Method for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the pharmaceutical industry, the journey from a newly synthesized compound to a market-approved drug is paved with rigorous testing and quality control. At the heart of this process lies the analytical method, a specific procedure used to identify and quantify a drug substance.[1] The validation of this method is not merely a regulatory formality but the very foundation of reliable and accurate data, ensuring product quality and patient safety.[2] This guide provides an in-depth, experience-driven comparison and validation workflow for a new analytical method for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound representative of scaffolds with significant biological and pharmaceutical potential.[3][4]

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains the causality behind each experimental choice. We will primarily focus on the validation of a High-Performance Liquid Chromatography (HPLC) method, the workhorse of modern pharmaceutical analysis, and compare its performance characteristics to a simpler UV-Visible Spectrophotometric method.[5] All protocols and acceptance criteria are based on the globally recognized International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[6][7]

Chapter 1: The Analytical Strategy - Choosing the Right Tool

The molecular structure of this compound, featuring a fused heterocyclic system and a phenyl ring, provides key insights for method selection. The extensive π-conjugation suggests strong ultraviolet (UV) absorbance, making both UV-Visible Spectrophotometry and HPLC with a UV detector viable options.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the superior choice for quantification in complex matrices (e.g., in-process samples, final drug product with excipients, or biological fluids).[8] Its primary advantage is its separative power. By separating the analyte of interest from impurities, degradants, or other components, HPLC provides a high degree of specificity .[9] For this compound, a reverse-phase method using a C18 column is a logical starting point due to the molecule's aromaticity and moderate polarity.

  • UV-Visible Spectrophotometry: This technique is simpler, faster, and less expensive. It measures the total absorbance of a solution at a specific wavelength. While useful for pure substances, its Achilles' heel is a lack of specificity. Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[5]

This guide will proceed with the validation of a newly developed HPLC method and use the performance of a UV-Vis method as a comparative benchmark.

Chapter 2: The Validation Master Plan: A Blueprint for Success

Before a single sample is prepared, a comprehensive Validation Protocol must be established.[7] This document serves as the blueprint for the entire validation process, ensuring a systematic approach. It demonstrates foresight and is a critical component of Good Manufacturing Practice (GMP).

The protocol must define:

  • The purpose and scope of the analytical method.

  • The specific validation parameters to be evaluated.[10]

  • The detailed experimental procedures for each parameter.

  • The pre-defined acceptance criteria that the results must meet to be considered valid.[11]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for Analytical Method Validation.

Chapter 3: Core Validation Parameters - An Experimental Deep Dive

Here, we detail the experimental protocols for validating an HPLC method for this compound.

Specificity

Why it's Important: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix excipients.[12][13] It is the cornerstone of an assay, proving that you are measuring only what you intend to measure.[9]

Experimental Protocol (HPLC):

  • Prepare Solutions:

    • Blank: Prepare a solution containing all matrix components (e.g., formulation excipients) without the analyte.

    • Analyte Standard: A solution of known concentration of pure this compound.

    • Spiked Sample: A solution of the matrix components spiked with the analyte and any known related impurities or degradation products.

  • Chromatographic Analysis: Inject each solution into the HPLC system.

  • Evaluation:

    • The blank chromatogram should show no peak at the retention time of the analyte.

    • In the spiked sample, the analyte peak should be well-resolved from all other peaks (impurities, etc.). A resolution of >2 is typically desired.

    • Peak purity analysis using a Photodiode Array (PDA) detector can be used to confirm that the analyte peak is spectrally homogeneous.[14]

Linearity and Range

Why it's Important: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the method's response (e.g., peak area). The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[15]

Experimental Protocol (HPLC):

  • Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the analyte. For an assay, this range typically spans 80% to 120% of the target concentration.[16]

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[14] The y-intercept should be close to zero.

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
80481050480550481900481167
90540100541100540500540567
100602000601500602500602000
110661500662500662000662000
120723000722000722500722500
Regression Results r² = 0.9998
Accuracy

Why it's Important: Accuracy measures the closeness of the test results to the true value.[9] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.[17]

Experimental Protocol (HPLC):

  • Prepare Spiked Samples: Prepare samples of the product matrix (placebo) spiked with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and determine the concentration using the previously established linear calibration curve.

  • Evaluation: Calculate the percent recovery for each replicate.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.[17]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
80%80.080.2100.3%
80%80.079.899.8%
Mean @ 80% 99.8%
100%100.0100.5100.5%
100%100.099.799.7%
100%100.0100.1100.1%
Mean @ 100% 100.1%
120%120.0119.599.6%
120%120.0121.0100.8%
120%120.0120.4100.3%
Mean @ 120% 100.2%
Precision

Why it's Important: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[15] It reflects the random error of the method and is evaluated at two levels: repeatability and intermediate precision.[18]

Experimental Protocol (HPLC):

  • Repeatability (Intra-assay precision):

    • Prepare six identical samples of the analyte at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both sets of measurements.

    • Acceptance Criteria: The %RSD for an assay is typically required to be ≤ 2.0%.[11]

Precision LevelAnalystDayInstrument%RSD of 6 Samples
Repeatability11HPLC-010.85%
Intermediate Precision22HPLC-021.10%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's Important: These parameters describe the lowest concentration of analyte that the method can reliably handle.[19]

  • LOD: The lowest amount that can be detected, but not necessarily quantified with accuracy and precision.[20]

  • LOQ: The lowest amount that can be quantified with acceptable accuracy and precision.[15]

Experimental Protocol (HPLC):

  • Method: The most common approach is based on the standard deviation of the response and the slope of the calibration curve.[19]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line, and S is the slope of the calibration curve.

  • Confirmation: Prepare and analyze samples at the calculated LOQ concentration to confirm that the precision and accuracy criteria are met at this level (e.g., %RSD ≤ 10%).

Robustness

Why it's Important: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21] It provides an indication of its reliability during normal usage.[7]

Experimental Protocol (HPLC):

  • Identify Parameters: Select critical HPLC parameters to vary slightly, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a system suitability sample under each of the modified conditions.

  • Evaluation:

    • Assess the impact on system suitability parameters (e.g., peak retention time, resolution, tailing factor).

    • Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.

Chapter 4: Method Comparison - HPLC vs. UV-Visible Spectrophotometry

To illustrate the value of choosing a highly specific method, the following table compares the expected validation outcomes for our target analyte using a robust HPLC method versus a simpler UV-Vis method. The UV-Vis method's performance suffers significantly in the presence of interfering substances.

Validation ParameterHPLC MethodUV-Vis MethodSenior Scientist's Insight
Specificity High (able to separate analyte from impurities)Low (any absorbing impurity interferes)HPLC is the only choice for stability studies or formulation analysis where degradants or excipients are present.[12]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0% (can be biased by impurities)The accuracy of the UV-Vis method is fundamentally compromised if the sample is not perfectly pure.
Precision (%RSD) < 2.0%< 2.0%Both methods can be precise, but the UV-Vis method may be precisely inaccurate.
Linearity (r²) > 0.999> 0.995Both can demonstrate linearity, but the HPLC data is more reliable due to specificity.
Range 80 - 120% of target80 - 120% of targetThe stated range for the UV-Vis method is only valid for the pure substance.
LOQ (µg/mL) Low (e.g., 0.5 µg/mL)Higher (e.g., 2.0 µg/mL)HPLC typically offers superior sensitivity, which is crucial for impurity analysis.[17]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Interrelationship of core validation parameters.

Conclusion

The validation of an analytical method is a systematic and scientifically rigorous process that demonstrates a method is "fit for purpose".[7] For a compound like this compound, a well-validated HPLC method provides a high degree of confidence in the quality, purity, and potency data generated. While a simpler UV-Vis method may have applications for highly pure, in-solution samples, its lack of specificity makes it unsuitable for the majority of pharmaceutical quality control applications. By following a detailed validation protocol grounded in ICH principles, researchers and drug developers can ensure their data is reliable, reproducible, and compliant with global regulatory expectations.[2][11]

References

A Comparative Guide to the Structure-Activity Relationships of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylimidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, a core molecular framework that is capable of binding to multiple, diverse biological targets.[1] This versatility has led to the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and modulatory effects on the central nervous system.[1][2][3][4][5][6][7][8] The introduction of a carbaldehyde group at the 3-position of this scaffold provides a crucial synthetic handle, allowing for extensive chemical modifications and the generation of diverse analog libraries. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, offering insights into the chemical features that govern their biological performance.

The functionalization of the 2-phenylimidazo[1,2-a]pyridine core is often achieved through established synthetic routes.[9] The parent 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is commonly synthesized via the Vilsmeier-Haack reaction, which efficiently installs the reactive aldehyde group at the C3 position.[2][10][11] This aldehyde then serves as a versatile starting point for creating a vast array of derivatives, such as imines, amides, and other heterocyclic hybrids, enabling a thorough exploration of the chemical space around the core scaffold.[7][10]

Caption: The core chemical structure of this compound.

Comparative SAR Analysis by Biological Activity

The strategic modification of the this compound scaffold has yielded potent and selective agents across several therapeutic areas. The following sections compare the SAR of these analogs based on their primary biological activities.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine core have emerged as a promising class of anticancer agents, targeting various cellular pathways including PI3K/mTOR and tubulin polymerization.[5] The aldehyde at C3 is a key diversification point for developing these potent compounds.

Key SAR Insights:

  • C3 Position Modifications: Conversion of the C3-carbaldehyde to an amine, as seen in 2-arylimidazo[1,2-a]pyridinyl-3-amines, has yielded compounds with significant cytotoxicity against breast (MCF-7), colon (HT-29), and melanoma (B16F10) cancer cell lines.[3]

  • Hybridization with Other Heterocycles: The synthesis of imidazopyridine–oxadiazole hybrids from the C3-carbaldehyde has produced potent β-tubulin polymerization inhibitors.[10] This demonstrates that extending the C3 substituent to include another bioactive heterocycle can introduce new mechanisms of action.

  • Mechanism of Action: Many of these analogs induce cell cycle arrest at the G2/M phase and trigger apoptosis, often in a p53-dependent manner.[6][12]

Caption: Key SAR takeaways for the anticancer activity of C3-modified analogs.

Table 1: Anticancer Activity of Representative Analogs

Compound Class Modification at C3 Target Cell Line IC50 (µM) Reference
Imidazo[1,2-a]pyridinyl-3-amines Amine linkage to various aryl groups MCF-7, HT-29, HCT-116 1 - 5.5 [3][12]
Imidazopyridine–Oxadiazole Hybrids Oxadiazole ring MDA-MB-231 ~2.5 [10]

| Novel IP Compounds (IP-5, IP-6) | Undisclosed modifications | HCC1937 Breast Cancer | 45 - 47.7 |[6] |

Anti-inflammatory and Analgesic Activity

The imidazo[1,2-a]pyridine scaffold has been successfully exploited to develop non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.

Key SAR Insights:

  • Carboxylic Acid Derivatives: Analogs bearing carboxylic acid functionalities, such as 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids, have demonstrated significant analgesic activity.[4] The acidic moiety is a common feature in many NSAIDs, often crucial for binding to cyclooxygenase (COX) enzymes.

  • COX-2 Selectivity: Certain 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid derivatives have shown preferential inhibition of COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects.[8]

  • Improved Gastric Safety: In vivo studies have indicated that some of these compounds are safer for the gastric mucosa when compared to traditional NSAIDs like indomethacin.[8]

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compounds A->B 24h Incubation C 3. Add MTT Reagent (Incubate 4h) B->C 48-72h Incubation D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC50 Value E->F

References

comparing the efficacy of different catalysts for the synthesis of 2-phenylimidazopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmacologically active compounds with anti-inflammatory, antiviral, antibacterial, and anticancer properties.[1][2] The efficient synthesis of 2-phenylimidazopyridine derivatives, a key subset of this family, is therefore of paramount importance. This guide provides an in-depth, objective comparison of various catalytic systems for this synthesis, supported by experimental data, to empower researchers in selecting the optimal methodology for their specific applications.

Introduction to Synthetic Strategies

The synthesis of 2-phenylimidazopyridine derivatives has evolved significantly, moving from classical condensation reactions to more sophisticated and efficient catalytic methods. The most prevalent strategies include:

  • Condensation of 2-aminopyridines with α-halocarbonyl compounds: This is a traditional and still widely used method.[1][3]

  • One-pot multi-component reactions: These reactions offer increased efficiency and atom economy by combining multiple synthetic steps without isolating intermediates.[1][4]

  • Direct C-H functionalization: More recent methods focus on the direct arylation of the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials.[5]

This guide will compare the efficacy of catalysts across these diverse synthetic approaches.

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts the yield, reaction time, and substrate scope of the synthesis of 2-phenylimidazopyridine derivatives. Below is a comparative analysis of different catalytic systems based on published experimental data.

Transition Metal-Free Systems

While not strictly "catalytic" in the traditional sense, several highly efficient methods operate without a metal catalyst, often relying on a reagent that acts as both a reactant and a promoter.

Catalyst/ReagentStarting MaterialsReaction ConditionsYield (%)TimeRef.
[Bmim]Br₃Acetophenone, 2-AminopyridineNa₂CO₃, Solvent-free, Room Temp.72-8940 min[1][2]
I₂Aryl methyl ketones, 2-AminopyridinesMechanochemical grinding, Ambient Temp.Good-[4]
Noneα-Chloroacetophenone, 2-AminopyridineSolvent-freeGood to Excellent-[3]

These methods offer the significant advantage of avoiding potentially toxic and expensive transition metals, aligning with the principles of green chemistry.[5] The use of an ionic liquid like [Bmim]Br₃ under solvent-free conditions is particularly noteworthy for its high yields and short reaction times.[1][2]

Transition Metal-Catalyzed Syntheses

Transition metal catalysts, particularly those based on copper and iron, have been extensively employed to facilitate the synthesis of 2-phenylimidazopyridine derivatives, often enabling novel reaction pathways.

CatalystStarting MaterialsReaction ConditionsYield (%)Time (h)Ref.
Cu-Mn spinel oxide2-Aminopyridines, Aldehydes, AlkynesWater, Reflux80-98-[6]
FeBr₃2-Arylimidazo[1,2-a]pyridines, Aromatic aldehydes110 °Cup to 8916[7]
CuSO₄/TsOH2-Aminopyridines, Aldehydes, Alkynes-Acceptable-[3]
Y(OTf)₃Imidazo[1,2-a]pyridines, Aldehydes, AminesToluene, 110 °C80-9212[8]

Copper-based catalysts have proven to be versatile, enabling multi-component reactions in environmentally benign solvents like water.[6] Iron catalysts, such as FeBr₃, have been effectively used for the direct functionalization of the imidazo[1,2-a]pyridine core.[7] Yttrium triflate has emerged as a powerful Lewis acid catalyst for the C3-alkylation of imidazo[1,2-a]pyridines.[8]

Visible-Light-Mediated Synthesis

A recent and innovative approach involves the use of visible light to promote the synthesis of 2-phenylimidazopyridine derivatives, offering a sustainable and energy-efficient alternative to traditional heating.

CatalystStarting MaterialsReaction ConditionsYield (%)Ref.
Transition-metal-free2-Phenylimidazo-[1,2-a]pyridines, HalobenzeneKOtBu, Aprotic solvent, Room Temp., Visible light58-73[5]

This transition-metal-free, visible-light-induced C-H arylation is a significant advancement in the field, providing a green and efficient route to multi-substituted 2-phenylimidazo-[1,2-a]pyridines.[5]

Experimental Workflows and Mechanisms

To provide a practical understanding of these synthetic methodologies, detailed experimental protocols for representative catalytic systems are provided below.

General Synthetic Pathway

The synthesis of 2-phenylimidazopyridine derivatives generally follows a pathway involving the initial formation of an N-phenacylpyridinium intermediate, followed by intramolecular cyclization.

G cluster_0 Synthetic Pathway A 2-Aminopyridine C N-Phenacylpyridinium bromide A->C Nucleophilic Attack B α-Bromoacetophenone B->C D 2-Phenylimidazopyridine C->D Intramolecular Cyclization & Dehydration

Caption: General reaction pathway for the synthesis of 2-phenylimidazopyridine.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for comparing different catalytic systems for this synthesis.

G cluster_0 Catalyst Comparison Workflow Start Select Starting Materials (e.g., 2-Aminopyridine, Acetophenone derivative) Catalyst_A Catalyst System A (e.g., [Bmim]Br3) Start->Catalyst_A Catalyst_B Catalyst System B (e.g., Cu-Mn spinel oxide) Start->Catalyst_B Catalyst_C Catalyst System C (e.g., Visible Light) Start->Catalyst_C Reaction_A Reaction A (Conditions for A) Catalyst_A->Reaction_A Reaction_B Reaction B (Conditions for B) Catalyst_B->Reaction_B Reaction_C Reaction C (Conditions for C) Catalyst_C->Reaction_C Analysis Analysis (Yield, Purity, Time) Reaction_A->Analysis Reaction_B->Analysis Reaction_C->Analysis Conclusion Select Optimal Catalyst Analysis->Conclusion

Caption: A typical experimental workflow for comparing catalyst efficacy.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis using [Bmim]Br₃ (Transition-Metal-Free)

This protocol is adapted from the work of Zhang et al.[1][2]

  • Reactant Preparation: In a round-bottom flask, combine acetophenone (2 mmol), 2-aminopyridine (2.4 mmol), and 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (2 mmol).

  • Base Addition: Add sodium carbonate (Na₂CO₃) (2 mmol) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 40 minutes.

  • Work-up: After the reaction is complete, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis using Cu-Mn Spinel Oxide Catalyst

This protocol is based on the work describing the use of a recyclable bimetallic catalyst.[6]

  • Catalyst and Reactant Setup: To a solution of 2-aminopyridine (1 mmol) in water, add the aldehyde (1.2 mmol), the alkyne (1.2 mmol), and the Cu-Mn spinel oxide catalyst (10 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography.

  • Catalyst Recovery: After completion of the reaction, the catalyst can be recovered by filtration for reuse.

  • Product Isolation: Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers, evaporate the solvent, and purify the residue by column chromatography.

Protocol 3: Visible-Light-Mediated C-H Arylation

This protocol is based on a transition-metal-free approach.[5]

  • Reactant Preparation: In a reaction vessel, dissolve 2-phenylimidazo-[1,2-a]pyridine (1 mmol) and the corresponding halobenzene (1.5 mmol) in an aprotic solvent.

  • Base Addition: Add potassium tert-butoxide (KOtBu) (2 mmol) to the mixture.

  • Photocatalysis: Irradiate the reaction mixture with visible light at room temperature, stirring for the required duration.

  • Work-up and Purification: Upon completion, quench the reaction and extract the product. Purify the crude product using standard chromatographic techniques.

Conclusion

The synthesis of 2-phenylimidazopyridine derivatives can be achieved through a variety of catalytic and non-catalytic methods. For researchers prioritizing green chemistry and operational simplicity, transition-metal-free options such as the [Bmim]Br₃-mediated synthesis offer excellent yields and short reaction times. For complex multi-component reactions, recyclable catalysts like Cu-Mn spinel oxide provide high efficiency in aqueous media. The emerging field of visible-light photoredox catalysis presents an exciting, energy-efficient, and sustainable avenue for the direct functionalization of the imidazo[1,2-a]pyridine core. The choice of the optimal catalyst will ultimately depend on the specific target molecule, desired scale, and available resources.

References

A Guide to the Cross-Validation of Experimental and Computational Analyses of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of experimental data and computational modeling for the compound 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. This molecule belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[1][2] The robust validation of a molecule's structural and electronic properties through the synergy of empirical and theoretical methods is a cornerstone of modern drug discovery and materials science. By correlating real-world measurements with in-silico predictions, researchers can gain deeper insights into molecular behavior, confirm structural assignments, and build predictive models to guide future synthesis and application.

This document is structured to walk researchers through the synthesis, experimental characterization, and computational analysis of the title compound. The core of this guide is a direct comparative analysis, demonstrating how theoretical data from Density Functional Theory (DFT) aligns with and elucidates experimental results from Single-Crystal X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

The Experimental Benchmark: Synthesis and Characterization

The foundation of any computational cross-validation is a set of high-quality, unambiguous experimental data. The synthesis and structural characterization of this compound provide this essential ground truth.

Synthesis via Vilsmeier-Haack Reaction

The title compound was synthesized efficiently using the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds.[3][4][5] This choice of reaction is strategic, as it typically offers good yields and regioselectivity for this class of heterocycles.

Experimental Protocol:

  • Reagent Preparation: A solution of N,N-dimethylformamide (DMF, 1.9 g, 26 mmol) is cooled to 273 K (0 °C). Phosphorus oxychloride (POCl₃, 4.0 g, 26 mmol) is added carefully to the cooled DMF to form the Vilsmeier reagent.

  • Reactant Addition: 2-Phenylimidazo[1,2-a]pyridine (10 mmol) is added portionwise to the Vilsmeier reagent.

  • Reaction: The mixture is heated to 373 K (100 °C) and stirred for 1 hour.

  • Workup and Purification: The solution is cooled to 273 K and neutralized with an aqueous solution of sodium carbonate (Na₂CO₃). The product is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield this compound as a white solid with a 60% yield.[3][5]

Definitive Structural Elucidation by Single-Crystal X-ray Diffraction (XRD)

The most powerful tool for determining the precise three-dimensional arrangement of atoms in a solid-state molecule is single-crystal XRD. The crystallographic data for the title compound provides an unambiguous structural benchmark for our computational model.[3][4][5]

Key Experimental XRD Findings:

  • Molecular Formula: C₁₄H₁₀N₂O[3][4][5]

  • Crystal System: Orthorhombic[5]

  • Space Group: Pbca[5]

  • Dihedral Angle: The defining conformational feature is the twist between the imidazo[1,2-a]pyridine bicycle and the phenyl ring. The experimentally determined dihedral angle is 28.61(4)° .[3][4][5][6] This non-planar arrangement is critical for understanding potential steric interactions and receptor binding poses.

  • Intermolecular Interactions: The crystal packing is stabilized by weak C—H···O and C—H···N hydrogen bonds and π–π stacking interactions between adjacent pyridine rings, with a centroid–centroid distance of 3.7187(7) Å.[3][4][5]

The Computational Model: A Theoretical Mirror

Computational chemistry, particularly DFT, allows us to model the geometry, energetics, and spectroscopic properties of a molecule from first principles. For this guide, we define a standard and widely validated computational methodology for organic molecules of this type.[7][8]

Computational Workflow

The following diagram outlines the logical flow of the computational analysis, designed to generate data that can be directly compared with our experimental results.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_val Cross-Validation synthesis Synthesis & Purification xrd Single-Crystal XRD synthesis->xrd High-Quality Crystal spec Spectroscopy (IR, NMR) synthesis->spec Pure Compound compare_geom Structural Comparison (Bond Lengths, Angles, Dihedral) xrd->compare_geom Experimental Geometry compare_spec Spectroscopic Comparison (IR Frequencies, NMR Shifts) spec->compare_spec Experimental Spectra start_geom Initial 3D Structure (from XRD data) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start_geom->opt freq Frequency Calculation (IR Spectrum, ZPE) opt->freq nmr NMR Calculation (GIAO Method) opt->nmr opt->compare_geom Calculated Geometry freq->compare_spec Calculated IR nmr->compare_spec Calculated NMR mol N1 N1 C9 C9 C3 C3 C2 C2 N4 N4 C10 C10(CHO) C_phenyl C1'

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Disposal of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of novel compounds like 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde marks a significant step forward. However, the lifecycle of a chemical does not end upon its successful creation and application. Responsible and safe disposal is a critical, yet often overlooked, aspect of laboratory work that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Understanding the Hazard Profile: Why Specific Disposal is Crucial

Before delving into the disposal protocol, it is essential to understand the inherent hazards of this compound and its analogues. Safety Data Sheets (SDS) for this compound and similar structures consistently highlight several key risks[1][2]:

  • Toxicity: Harmful if swallowed and toxic if inhaled.

  • Corrosivity: Causes severe skin burns and serious eye damage.

  • Irritation: May cause respiratory irritation[1][2].

  • Environmental Hazard: Toxic to aquatic life, with potential for long-lasting effects.

These hazards underscore why indiscriminate disposal, such as pouring the chemical down the drain or placing it in regular trash, is strictly prohibited[3][4]. Such actions can lead to the contamination of water systems, harm aquatic organisms, and pose a significant risk to public health[3].

Quantitative Hazard Summary

For a quick reference, the key hazard statements and precautionary measures are summarized below.

Hazard StatementGHS CodeDescriptionPrecautionary Statement Examples
Harmful if swallowedH302Indicates that the substance can cause adverse health effects if ingested.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Causes severe skin burns and eye damageH314Indicates that the substance can cause irreversible damage to skin and eyes upon contact.P280: Wear protective gloves/protective clothing/eye protection/face protection.
May cause respiratory irritationH335Indicates that inhalation of the substance may lead to irritation of the respiratory tract.P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
Toxic to aquatic lifeH401Indicates that the substance can have a harmful effect on aquatic organisms.P273: Avoid release to the environment.
Harmful to aquatic life with long lasting effectsH412Indicates that the substance can cause long-term damage to aquatic ecosystems.P273: Avoid release to the environment.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its final treatment at a licensed facility.

Step 1: Waste Segregation and Containerization

The foundation of safe chemical waste management is proper segregation. This prevents accidental and potentially dangerous reactions between incompatible chemicals[5].

  • Designate a Waste Stream: this compound is a non-halogenated organic solid. It should be collected in a designated waste container for this category of chemicals[6][7]. Never mix it with halogenated solvents, strong acids or bases, or heavy metal waste[8][9].

  • Select an Appropriate Container: Use a chemically compatible container, preferably the original manufacturer's container or a new, clean container made of a material that will not react with the chemical[3][5]. The container must have a secure, leak-proof screw cap[5].

  • Initial Labeling: As soon as the first quantity of waste is added to the container, it must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the relevant hazard pictograms (e.g., corrosive, toxic, environmentally hazardous)[4][10].

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[5][10].

  • Location: The SAA must be under the direct control of the laboratory personnel generating the waste[5].

  • Container Management: Keep the waste container tightly closed except when adding waste[7]. Do not leave a funnel in the container opening.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Log Sheet: Maintain a log sheet affixed to or near the container. For mixtures, record the full name and approximate percentage of each component[4][6].

Step 3: Preparing for Disposal and Pickup

Once the waste container is full, or if the experiment generating the waste is complete, it must be prepared for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Finalize the Label: Ensure all information on the hazardous waste tag is complete and accurate, including the name of the principal investigator and the date the container was filled[4].

  • Secure the Container: Tightly seal the container cap.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup[4]. This typically involves submitting an online form or contacting the EHS office.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_Lab In the Laboratory cluster_EHS EHS / Waste Management Facility A Step 1: Waste Generation & Segregation (Non-Halogenated Organics) B Step 2: Containerization & Initial Labeling ('Hazardous Waste') A->B C Step 3: Accumulation in Satellite Accumulation Area (SAA) B->C D Step 4: Finalize Label & Request EHS Pickup C->D E Step 5: Consolidation of Compatible Waste Streams D->E EHS Collection F Step 6: Transportation to a Licensed Disposal Facility E->F G Step 7: Final Disposal (High-Temperature Incineration) F->G

Caption: A flowchart illustrating the key stages of proper disposal.

The Rationale Behind the Final Disposal Method

The consistent recommendation in Safety Data Sheets to "Dispose of contents/container to an approved waste disposal plant" typically leads to one of two primary disposal methods for organic chemicals: chemical treatment or high-temperature incineration[2].

  • Chemical Treatment: For some aldehydes, chemical treatment to neutralize their reactivity is a viable option. Methods can include oxidation with reagents like potassium permanganate or reaction with sodium bisulfite to form less toxic adducts[11][12][13]. However, these methods are often more suitable for dilute aqueous solutions and may not be practical or safe for the bulk solid material.

  • High-Temperature Incineration: For a solid, non-halogenated organic compound like this compound, high-temperature incineration is the preferred and most effective disposal method. Incineration at temperatures between 850°C and 1,200°C in a licensed hazardous waste incinerator breaks the molecule down into its constituent elements, primarily carbon, hydrogen, and nitrogen, which are then oxidized to form carbon dioxide, water, and nitrogen oxides[14][15]. This process ensures the complete destruction of the hazardous compound, preventing its release into the environment[14].

The choice of incineration is based on the principle of complete destruction, which is the most definitive way to eliminate the hazards associated with the chemical.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By understanding the hazards, adhering to a systematic disposal workflow, and ensuring the final destruction of the chemical through appropriate means, researchers can confidently manage the complete lifecycle of their synthesized compounds. This diligence builds a foundation of trust and demonstrates a level of expertise that extends beyond the research itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.